Product packaging for Amino-PEG25-acid(Cat. No.:)

Amino-PEG25-acid

Cat. No.: B1192117
M. Wt: 1190.4 g/mol
InChI Key: IGINZTWUZPCNPP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Amino-PEG25-acid is a PEG derivative containing an amino group with a terminal carboxylic acid. The amine group is reactive with carboxylic acids, activated NHS esters, carbonyls (ketone, aldehyde) etc. The terminal carboxylic acid can be reacted with primary amine groups in the presence of activators (e.g. EDC, or DCC) to form a stable amide bond. PEG Linkers may be useful in the development of antibody drug conjugates and drug delivery methods.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C53H107NO27 B1192117 Amino-PEG25-acid

Properties

Molecular Formula

C53H107NO27

Molecular Weight

1190.4 g/mol

IUPAC Name

3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid

InChI

InChI=1S/C53H107NO27/c54-2-4-58-6-8-60-10-12-62-14-16-64-18-20-66-22-24-68-26-28-70-30-32-72-34-36-74-38-40-76-42-44-78-46-48-80-50-52-81-51-49-79-47-45-77-43-41-75-39-37-73-35-33-71-31-29-69-27-25-67-23-21-65-19-17-63-15-13-61-11-9-59-7-5-57-3-1-53(55)56/h1-52,54H2,(H,55,56)

InChI Key

IGINZTWUZPCNPP-UHFFFAOYSA-N

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Amino-PEG25-acid

Origin of Product

United States

Foundational & Exploratory

An In-Depth Technical Guide to Amino-PEG25-acid: Structure, Properties, and Applications in Bioconjugation and Drug Delivery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Amino-PEG25-acid, a heterobifunctional polyethylene glycol (PEG) linker. We will delve into its core structure, physicochemical properties, and its critical role in the advancement of targeted therapeutics and drug delivery systems. This document details common experimental protocols for its use and presents quantitative data to inform experimental design.

Core Structure and Physicochemical Properties

This compound is a discrete PEG (dPEG®) linker, meaning it has a precisely defined length and molecular weight. It consists of a backbone of 25 ethylene glycol units, flanked by a primary amine group (-NH₂) at one terminus and a carboxylic acid group (-COOH) at the other. This bifunctional nature allows for the sequential or orthogonal conjugation of two different molecules.

The IUPAC name for this compound is 1-amino-3,6,9,12,15,18,21,24,27,30,33,36,39,42,45,48,51,54,57,60,63,66,69,72,75-pentacosaoxaoctaheptacontan-78-oic acid[1][2]. The extended PEG chain imparts hydrophilicity to the molecules it is conjugated to, which can be highly beneficial in biomedical applications.

Below is a diagram representing the chemical structure of this compound.

G cluster_amine Amine Terminus cluster_peg PEG Chain (n=25) cluster_acid Carboxylic Acid Terminus Amine H₂N- PEG -(CH₂CH₂O)₂₅- Amine->PEG Acid -CH₂CH₂COOH PEG->Acid

Figure 1: Chemical Structure of this compound
Quantitative Data Summary

The table below summarizes the key physicochemical properties of this compound.

PropertyValueReference
Chemical Formula C₅₃H₁₀₇NO₂₇[1][3][4]
Molecular Weight 1190.42 g/mol
Exact Mass 1189.7030
CAS Number 196936-04-6
Appearance Solid powder
Purity >95%
Solubility Soluble in DMSO and water

Role in Bioconjugation and Drug Delivery

The unique structure of this compound makes it a versatile tool in the development of complex biomolecules and drug delivery systems. The long, hydrophilic PEG spacer offers several advantages:

  • Increased Hydrophilicity and Reduced Aggregation: Many potent therapeutic molecules are hydrophobic, leading to poor solubility and a tendency to aggregate in aqueous environments. The incorporation of a long PEG chain like in this compound significantly increases the overall hydrophilicity of the conjugate, mitigating aggregation and improving its pharmacokinetic profile.

  • Prolonged Circulation Time: The hydrophilic PEG chain creates a hydration shell around the conjugated molecule, effectively increasing its hydrodynamic radius. This "stealth" effect shields the molecule from opsonization and subsequent clearance by the reticuloendothelial system, leading to a longer circulation half-life in the body.

  • Improved Stability: The flexible PEG chain can sterically hinder the approach of proteolytic enzymes, thus protecting protein and peptide-based therapeutics from degradation.

  • Precise Spacing: The defined length of the PEG linker provides a precise spacer arm between two conjugated molecules, which can be crucial for maintaining the biological activity of each component by reducing steric hindrance.

These properties are particularly valuable in the following applications:

  • Antibody-Drug Conjugates (ADCs): In ADCs, a potent cytotoxic drug is linked to a monoclonal antibody that targets a specific tumor antigen. PEG linkers, including those with lengths similar to PEG25, are used to connect the drug to the antibody. The use of a long, hydrophilic linker can enable a higher drug-to-antibody ratio (DAR) without causing aggregation, potentially leading to enhanced potency. Studies have shown that modifying traditional dipeptide linkers with a methyl-PEG24 moiety can enhance the hydrophilicity, stability, and tumor suppression of the resulting ADC.

  • Nanoparticle Drug Delivery: this compound can be used to functionalize the surface of nanoparticles. The carboxylic acid or amine group can be used to attach the PEG linker to the nanoparticle surface, while the other terminus can be conjugated to a targeting ligand (e.g., an antibody, peptide, or small molecule) to direct the nanoparticle to a specific tissue or cell type. PEGylation of nanoparticles improves their stability in biological fluids and prolongs their circulation time.

  • Peptide and Protein Modification: The bifunctional nature of this compound allows for its use in creating protein-peptide conjugates, protein-small molecule conjugates, or for cross-linking proteins.

The following diagram illustrates the logical relationship between the properties of the PEG linker and the performance of a bioconjugate.

G cluster_properties cluster_effects cluster_outcomes A Hydrophilicity D Increased Solubility A->D E Reduced Aggregation A->E B Defined Length (n=25) G Precise Spacing B->G C Flexibility F Steric Hindrance C->F H Improved Pharmacokinetics D->H E->H K Higher Drug-to-Antibody Ratio (DAR) E->K I Enhanced Stability F->I J Maintained Biological Activity G->J

Figure 2: Influence of PEG Linker Properties on Bioconjugate Performance

Experimental Protocols

The dual functionality of this compound allows for a variety of conjugation strategies. The most common approach involves the use of carbodiimide chemistry, specifically with 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS), to form stable amide bonds.

General Protocol for EDC/NHS Coupling

This protocol describes the general steps for activating either the carboxylic acid or the amine terminus of this compound for subsequent conjugation.

Materials:

  • This compound

  • Molecule to be conjugated (containing a primary amine or carboxylic acid)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 4.5-6.0

  • Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-8.0

  • Quenching Solution: 1 M Tris-HCl, pH 8.5 or 1 M hydroxylamine, pH 8.5

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Desalting columns

Reaction Mechanism:

The following diagram illustrates the two-step EDC/NHS reaction mechanism for activating a carboxylic acid.

G A Carboxylic Acid (R-COOH) C O-acylisourea intermediate (unstable) A->C + B EDC B->C + E NHS Ester (amine-reactive) C->E + D NHS D->E + G Amide Bond (R-CO-NH-R') E->G + F Primary Amine (R'-NH₂) F->G +

Figure 3: EDC/NHS Reaction Mechanism

Procedure (Aqueous Method):

  • Preparation: Equilibrate all reagents to room temperature before use. Prepare fresh stock solutions of EDC and NHS/Sulfo-NHS in the Activation Buffer.

  • Activation of Carboxylic Acid:

    • Dissolve this compound in the Activation Buffer.

    • Add a molar excess of EDC and NHS to the this compound solution. A typical starting point is a 2- to 10-fold molar excess.

    • Incubate for 15-30 minutes at room temperature.

  • Conjugation to an Amine-Containing Molecule:

    • Immediately add the activated this compound solution to the amine-containing molecule, which should be in the Coupling Buffer. The reaction of NHS esters with primary amines is most efficient at pH 7-8.

    • The molar ratio of the activated linker to the target molecule should be optimized for the specific application.

    • Incubate for 2 hours at room temperature or overnight at 4°C with gentle mixing.

  • Quenching: Add the Quenching Solution to stop the reaction by hydrolyzing any unreacted NHS esters. Incubate for 15 minutes.

  • Purification: Remove excess reagents and byproducts using a desalting column or dialysis.

Experimental Workflow: Antibody-Drug Conjugate (ADC) Synthesis

This workflow outlines the steps for creating an ADC using this compound as a linker to conjugate a cytotoxic drug (with a carboxylic acid group) to an antibody (via its lysine residues).

G cluster_workflow A Step 1: Activate Drug - Dissolve drug-COOH in DMF - Add EDC and NHS - Incubate for 30 min at RT C Step 3: Conjugation - Add activated drug-NHS ester to antibody solution - Incubate for 2-4 hours at RT A->C B Step 2: Prepare Antibody - Exchange antibody buffer to PBS, pH 7.4 B->C D Step 4: Purification - Purify ADC using Size Exclusion Chromatography (SEC) C->D E Step 5: Characterization - Determine Drug-to-Antibody Ratio (DAR) by HIC or UV-Vis - Assess purity and aggregation by SEC D->E

Figure 4: Experimental Workflow for ADC Synthesis
Experimental Workflow: Nanoparticle Surface Functionalization

This workflow details the process of coating a nanoparticle with this compound and subsequently conjugating a targeting ligand.

G cluster_workflow A Step 1: Nanoparticle Synthesis - Prepare nanoparticles with surface functional groups (e.g., -COOH or -NH₂) B Step 2: PEGylation - Activate this compound (either -COOH or -NH₂ end) - React with nanoparticles A->B C Step 3: Purification - Remove excess PEG linker by centrifugation or dialysis B->C D Step 4: Ligand Conjugation - Activate the free terminus of the PEG linker - React with targeting ligand C->D E Step 5: Final Purification - Purify functionalized nanoparticles D->E F Step 6: Characterization - Measure size and zeta potential - Quantify ligand conjugation E->F

Figure 5: Workflow for Nanoparticle Functionalization

Quantitative Impact of PEG Linker Length

The length of the PEG linker is a critical parameter in the design of bioconjugates. While this guide focuses on this compound, it is informative to compare it with linkers of different lengths. The following table summarizes findings from studies on ADCs with varying PEG chain lengths.

ParameterPEG4PEG8PEG24Key Findings and References
Hydrophilicity (HIC Retention Time) HigherIntermediateLowerLonger PEG chains increase hydrophilicity, leading to shorter retention times on Hydrophobic Interaction Chromatography (HIC).
Aggregation (% by SEC) HigherIntermediateLowerIncreased PEG length helps to mitigate aggregation of hydrophobic drug-linkers.
In Vivo Efficacy --ImprovedAn ADC with a methyl-PEG24 linker showed enhanced tumor suppression and a longer half-life compared to those with shorter or no PEG linkers.
Pharmacokinetics (Clearance) FasterIntermediateSlowerLonger PEG chains generally lead to slower clearance rates and longer circulation times.

Conclusion

This compound is a well-defined, bifunctional linker that offers significant advantages for the development of advanced therapeutics and diagnostics. Its long, hydrophilic PEG chain enhances the solubility, stability, and pharmacokinetic properties of conjugated molecules. The terminal amine and carboxylic acid groups provide versatile handles for conjugation to a wide range of biomolecules and surfaces. The experimental protocols and quantitative data presented in this guide provide a solid foundation for researchers and scientists to effectively utilize this compound in their drug development endeavors. The careful consideration of linker chemistry and length is paramount to the successful design of next-generation bioconjugates.

References

Amino-PEG25-acid chemical properties and datasheet

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, Amino-PEG25-acid is a versatile heterobifunctional linker molecule. Its structure, featuring a primary amine group and a terminal carboxylic acid separated by a long-chain polyethylene glycol (PEG) spacer, offers significant advantages in bioconjugation, drug delivery, and materials science. This guide provides a comprehensive overview of its chemical properties, applications, and relevant experimental protocols.

Core Chemical Properties and Specifications

This compound is a polyethylene glycol derivative characterized by a discrete chain length of 25 ethylene glycol units. This defined structure ensures batch-to-batch consistency, a critical factor in pharmaceutical development and other high-precision applications.

PropertyValueReference(s)
Molecular Formula C₅₃H₁₀₇NO₂₇[1][2]
Molecular Weight 1190.42 g/mol [1][2][3]
Exact Mass 1189.7030
CAS Number 196936-04-6
Purity >95% - >98% (varies by supplier)
Appearance Solid powder
Solubility Soluble in DMSO
IUPAC Name 1-amino-3,6,9,12,15,18,21,24,27,30,33,36,39,42,45,48,51,54,57,60,63,66,69,72,75-pentacosaoxaoctaheptacontan-78-oic acid

Applications in Research and Drug Development

The bifunctional nature of this compound, combined with the hydrophilic and biocompatible PEG spacer, makes it a valuable tool in several advanced applications.

  • Bioconjugation: The primary amine and carboxylic acid termini allow for the covalent attachment of a wide range of biomolecules, including proteins, peptides, and oligonucleotides. This is particularly useful for creating complex bioconjugates with tailored properties.

  • Drug Delivery: As a PEGylated linker, it can be used to improve the pharmacokinetic profiles of therapeutic agents. PEGylation is known to enhance solubility, increase circulation half-life, and reduce the immunogenicity of conjugated drugs.

  • Antibody-Drug Conjugates (ADCs): The linker is suitable for the development of ADCs, where a cytotoxic drug is attached to a monoclonal antibody, enabling targeted delivery to cancer cells.

  • Surface Functionalization: this compound can be used to modify the surfaces of nanoparticles, polymers, and other biomaterials to improve their biocompatibility and create specific binding sites.

  • Material Science: It is also employed in the creation of PEGylated scaffolds and advanced polymer designs for applications in tissue engineering and regenerative medicine.

Chemical Reactivity and Experimental Workflows

The utility of this compound stems from the orthogonal reactivity of its two terminal functional groups. The primary amine (-NH₂) can react with activated esters (like NHS esters), carboxylic acids, and carbonyls. The terminal carboxylic acid (-COOH) can be activated to react with primary amines on other molecules, forming stable amide bonds.

A common and highly efficient method for forming this amide bond involves the use of carbodiimide chemistry, specifically with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.

Caption: EDC/NHS coupling reaction workflow for amide bond formation.

General Experimental Protocol: EDC/NHS Coupling

This protocol outlines a general two-step procedure for conjugating a molecule with a primary amine (e.g., a protein) to the carboxylic acid terminus of this compound. Note: This is a general guideline and may require optimization for specific applications.

Materials:

  • This compound

  • Target Molecule (containing a primary amine)

  • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0.

  • Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5.

  • EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) : Store at -20°C, desiccated. Equilibrate to room temperature before opening.

  • Sulfo-NHS (N-hydroxysulfosuccinimide) : Prepare solution immediately before use.

  • Quenching Solution: Hydroxylamine at 10 mM, or Tris buffer at 20-50 mM.

  • Desalting Column (for purification).

Procedure:

  • Activation of Carboxylic Acid: a. Dissolve this compound in Activation Buffer. b. Prepare fresh solutions of EDC and Sulfo-NHS in the Activation Buffer (or water for EDC). c. Add EDC and Sulfo-NHS to the this compound solution. A common molar ratio is approximately 2 mM EDC and 5 mM Sulfo-NHS. d. Incubate the reaction for 15 minutes at room temperature.

  • Conjugation to Amine-Containing Molecule: a. Immediately after activation, the pH of the reaction must be raised for efficient amine coupling. This can be achieved by adding the activated this compound to the target molecule dissolved in the Coupling Buffer (pH 7.2-7.5). b. Alternatively, the excess EDC and byproducts can be removed using a desalting column equilibrated with the Coupling Buffer before adding the target molecule. c. Allow the conjugation reaction to proceed for 2 hours at room temperature.

  • Quenching the Reaction: a. Add the Quenching Solution (e.g., hydroxylamine to a final concentration of 10 mM) to stop the reaction by hydrolyzing any unreacted NHS-esters.

  • Purification: a. Remove excess reagents and byproducts by running the reaction mixture through a desalting column or via dialysis.

Improving Drug Delivery: A Conceptual Workflow

The strategic use of this compound as a linker in drug development aims to enhance the therapeutic index of a drug. The PEG spacer plays a crucial role in this process.

G cluster_components Conjugate Components cluster_properties Enhanced Properties cluster_outcome Therapeutic Outcome Drug Therapeutic Drug (e.g., Small Molecule) Linker This compound Linker Drug->Linker Solubility Increased Aqueous Solubility Linker->Solubility Circulation Prolonged Systemic Circulation Linker->Circulation Immunogenicity Reduced Immunogenicity Linker->Immunogenicity Targeting Targeting Moiety (e.g., Antibody, Peptide) Targeting->Linker Efficacy Improved Therapeutic Efficacy Solubility->Efficacy Circulation->Efficacy Toxicity Reduced Off-Target Toxicity Immunogenicity->Toxicity less recognition by immune system Efficacy->Toxicity Improved Therapeutic Window

Caption: Role of this compound linker in enhancing drug properties.

Storage and Handling

Proper storage is essential to maintain the integrity and reactivity of this compound.

  • Short-term storage (days to weeks): Store at 0 - 4°C, dry and protected from light.

  • Long-term storage (months to years): For optimal stability, store at -20°C, desiccated and sealed from moisture.

  • Handling: Before use, allow the product to equilibrate to room temperature for at least one hour prior to opening the vial to prevent condensation. Prepare solutions on the day of use. If stock solutions are necessary, they should be stored in tightly sealed vials at -20°C and are generally usable for up to one month.

  • Shipping: The product is generally stable enough for shipping at ambient temperatures for several weeks.

References

A Technical Guide to Amino-PEG25-acid: Properties, Applications, and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Amino-PEG25-acid is a heterobifunctional polyethylene glycol (PEG) linker that has emerged as a critical tool in bioconjugation, drug delivery, and diagnostics. Its unique structure, featuring a primary amine at one end and a carboxylic acid at the other, connected by a 25-unit PEG chain, offers researchers a versatile platform for covalently linking different molecules. This guide provides an in-depth overview of the physicochemical properties of this compound, detailed experimental protocols for its use, and its applications in advanced biomedical research.

Core Properties and Specifications

This compound is a monodisperse compound, ensuring batch-to-batch consistency in conjugation reactions. The long, hydrophilic PEG spacer enhances the solubility and stability of the resulting conjugates, reduces immunogenicity, and can improve the pharmacokinetic profile of therapeutic molecules.[1]

PropertyValueReference
Chemical Formula C₅₃H₁₀₇NO₂₇[1]
Molecular Weight 1190.42 g/mol [1]
Purity ≥95%
Appearance White to off-white solid or viscous oil
Solubility Soluble in water and most organic solvents
Storage Conditions -20°C, desiccated, protected from light

Applications in Research and Drug Development

The bifunctional nature of this compound allows for a wide range of applications:

  • Antibody-Drug Conjugates (ADCs): The linker can be used to attach a potent cytotoxic drug to a monoclonal antibody, enabling targeted delivery to cancer cells.

  • PEGylation: Modification of proteins, peptides, or small molecules with the PEG chain can enhance their therapeutic properties by increasing their hydrodynamic size, which prolongs circulation half-life and reduces renal clearance.

  • Surface Functionalization: Nanoparticles, liposomes, and other drug delivery systems can be functionalized with this compound to improve their biocompatibility and enable the attachment of targeting ligands.

  • PROTACs: In the development of proteolysis-targeting chimeras (PROTACs), this linker can connect a ligand for a target protein and a ligand for an E3 ubiquitin ligase.

Experimental Protocol: Two-Step Protein Conjugation

This protocol describes a general two-step method for conjugating a protein to another molecule using this compound. This procedure involves the activation of the carboxylic acid group followed by reaction with a primary amine on the target molecule.

Materials:

  • This compound

  • Protein to be modified (in an amine-free buffer, e.g., PBS)

  • Molecule with a primary amine to be conjugated

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS) or sulfo-NHS

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

  • Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M glycine

  • Desalting column (e.g., Sephadex G-25) for buffer exchange and purification

Procedure:

Step 1: Activation of this compound

  • Dissolve this compound in Activation Buffer to a final concentration of 10 mM.

  • Add a 1.5-fold molar excess of EDC and NHS (or sulfo-NHS) to the this compound solution.

  • Incubate the reaction for 15-30 minutes at room temperature.

Step 2: Conjugation to the Target Protein

  • Equilibrate a desalting column with Conjugation Buffer.

  • Pass the activated PEG-acid solution through the desalting column to remove excess EDC and NHS and to exchange the buffer.

  • Immediately add the activated and purified this compound to the protein solution in a 10- to 20-fold molar excess.

  • Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C with gentle stirring.

  • Quench the reaction by adding the Quenching Buffer to a final concentration of 50-100 mM and incubate for 30 minutes.

Step 3: Purification of the PEGylated Protein

  • The PEGylated protein conjugate can be purified from unreacted PEG linker and protein using size-exclusion chromatography (SEC) or ion-exchange chromatography (IEX).[][3] The choice of method will depend on the size and charge differences between the starting materials and the final product.

Visualization of the Conjugation Workflow

The following diagram illustrates the key steps in the two-step bioconjugation protocol described above.

G Workflow for Protein Conjugation using this compound cluster_0 Step 1: Activation cluster_1 Step 2: Conjugation cluster_2 Step 3: Purification A This compound C NHS-activated PEG25-acid A->C Activation Buffer (pH 6.0) 15-30 min, RT B EDC + NHS E PEGylated Protein C->E Conjugation Buffer (pH 7.2-7.5) 2h RT or overnight 4°C D Target Protein (-NH2) F Purified PEGylated Protein E->F SEC or IEX

Caption: A diagram illustrating the two-step conjugation process.

References

An In-depth Technical Guide to the Synthesis and Purification of Amino-PEG25-acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of Amino-PEG25-acid, a heterobifunctional linker widely utilized in bioconjugation, drug delivery, and diagnostics. This document outlines a common synthetic route, detailed experimental protocols, and robust purification strategies. Additionally, it includes methods for the characterization of the final product and presents quantitative data in a clear, tabular format.

Introduction

This compound is a polyethylene glycol (PEG) derivative featuring a terminal primary amine group and a terminal carboxylic acid group. The PEG spacer, consisting of 25 ethylene glycol units, imparts increased hydrophilicity, improved stability, and reduced immunogenicity to conjugated molecules. The bifunctional nature of this linker allows for the sequential and specific conjugation of two different molecules, making it an invaluable tool in the development of complex bioconjugates such as antibody-drug conjugates (ADCs).

Synthesis of this compound

A common and efficient method for the synthesis of this compound involves the deprotection of a Boc-protected precursor, Boc-NH-PEG25-COOH. The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under various conditions and its facile removal under mild acidic conditions.

Synthesis Workflow

The synthesis is a straightforward one-step deprotection reaction.

Synthesis_Workflow Start Boc-NH-PEG25-COOH Reagent Trifluoroacetic Acid (TFA) in Dichloromethane (DCM) Start->Reagent Deprotection Product This compound (TFA Salt) Reagent->Product Purification Purification (RP-HPLC) Product->Purification Isolation FinalProduct Pure this compound Purification->FinalProduct Final Product

Caption: Synthesis workflow for this compound.

Experimental Protocol: Deprotection of Boc-NH-PEG25-COOH

Materials:

  • Boc-NH-PEG25-COOH (Starting Material)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM), anhydrous

  • Diethyl ether, cold

  • Argon or Nitrogen gas

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

Procedure:

  • Preparation: In a clean, dry round-bottom flask, dissolve Boc-NH-PEG25-COOH in anhydrous dichloromethane (DCM) under an inert atmosphere of argon or nitrogen. A typical concentration is 10-20 mg/mL.

  • Reaction: Cool the solution in an ice bath. Add trifluoroacetic acid (TFA) dropwise to the stirred solution. A common ratio is a 1:1 (v/v) mixture of DCM and TFA.

  • Incubation: Allow the reaction to stir at room temperature for 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or LC-MS.

  • Work-up: Following complete deprotection, concentrate the reaction mixture under reduced pressure to remove the majority of the TFA and DCM.

  • Precipitation: Add cold diethyl ether to the concentrated residue to precipitate the product as its TFA salt.

  • Isolation: Collect the precipitate by filtration or centrifugation. Wash the solid with cold diethyl ether to remove any remaining impurities.

  • Drying: Dry the resulting white solid under vacuum to yield the crude this compound TFA salt.

Purification of this compound

Purification of the crude product is critical to remove any unreacted starting material, byproducts, and excess reagents. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is a highly effective method for this purpose.

Purification Workflow

The crude product is dissolved and injected into an RP-HPLC system for separation.

Purification_Workflow Crude Crude this compound (TFA Salt) Dissolve Dissolve in Mobile Phase A Crude->Dissolve Inject Inject into RP-HPLC System Dissolve->Inject Separate Gradient Elution Inject->Separate Collect Collect Fractions Separate->Collect Lyophilize Lyophilization Collect->Lyophilize Pure Pure this compound Lyophilize->Pure

Caption: Purification workflow for this compound.

Experimental Protocol: RP-HPLC Purification

Instrumentation and Conditions:

  • HPLC System: A preparative or semi-preparative HPLC system equipped with a UV detector.

  • Column: A C8 or C18 reversed-phase column is suitable. For example, a Waters XBridge BEH C8 OBD Prep Column (19 mm x 150 mm, 5 µm particle size).[1]

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.

  • Gradient: A linear gradient from 5% to 65% Mobile Phase B over 30-40 minutes is a good starting point.

  • Flow Rate: Dependent on the column dimensions, typically 5-15 mL/min for a semi-preparative column.

  • Detection: UV detection at 214 nm or 220 nm.[2]

  • Column Temperature: 25-45 °C.

Procedure:

  • Sample Preparation: Dissolve the crude this compound in Mobile Phase A.

  • Injection: Inject the dissolved sample onto the equilibrated RP-HPLC column.

  • Elution and Fraction Collection: Run the gradient elution and collect fractions corresponding to the major product peak.

  • Analysis of Fractions: Analyze the collected fractions by analytical HPLC or LC-MS to confirm the purity.

  • Lyophilization: Pool the pure fractions and lyophilize to obtain the final product as a white, fluffy solid.

Data Presentation

The following table summarizes the expected quantitative data for the synthesis and purification of this compound.

ParameterValueMethod of Determination
Synthesis
Starting MaterialBoc-NH-PEG25-COOH-
Molecular FormulaC61H119NO30Mass Spectrometry
Molecular Weight1346.6 g/mol Mass Spectrometry
Reaction Yield>95%Gravimetric Analysis
Purification
Purity (before purification)~90%Analytical RP-HPLC
Purity (after purification)>98%Analytical RP-HPLC
Final Product
Molecular FormulaC53H107NO27Mass Spectrometry
Molecular Weight1190.4 g/mol Mass Spectrometry
AppearanceWhite SolidVisual Inspection

Characterization of this compound

The identity and purity of the final product should be confirmed by a combination of analytical techniques.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is used to confirm the molecular weight of the final product. The expected mass for this compound is 1190.4 g/mol . The electrospray ionization (ESI) mass spectrum will show a characteristic distribution of multiply charged ions corresponding to this molecular weight.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is a powerful tool for structural confirmation. The spectrum of this compound in a suitable deuterated solvent (e.g., D₂O or CDCl₃) will exhibit characteristic signals:

  • PEG Backbone: A prominent, broad singlet at approximately 3.6 ppm, corresponding to the repeating methylene protons (-O-CH₂-CH₂-O-).[3]

  • Protons adjacent to the Amine: A triplet at approximately 3.0-3.2 ppm, corresponding to the methylene group adjacent to the newly formed free amine (-CH₂-NH₃⁺).

  • Protons adjacent to the Carboxylic Acid: A triplet at approximately 2.5-2.7 ppm, corresponding to the methylene group adjacent to the carboxylic acid (-CH₂-COOH).

Conclusion

This technical guide has provided a detailed protocol for the synthesis and purification of this compound. The described method, involving the deprotection of a Boc-protected precursor followed by RP-HPLC purification, is a reliable and efficient route to obtain this valuable heterobifunctional linker in high purity. The provided workflows, protocols, and characterization data serve as a comprehensive resource for researchers in the fields of bioconjugation and drug development.

References

A Technical Guide to Amino-PEG25-acid: Features, Benefits, and Applications

Author: BenchChem Technical Support Team. Date: November 2025

Abstract: Polyethylene glycol (PEG) linkers are indispensable tools in modern drug development, bioconjugation, and materials science, prized for their ability to enhance the physicochemical properties of conjugated molecules. Among these, Amino-PEG25-acid stands out as a versatile, heterobifunctional linker. This technical guide provides an in-depth exploration of the core features, benefits, and applications of this compound. It details its chemical properties, presents quantitative data, outlines common experimental protocols, and illustrates its utility for researchers, scientists, and drug development professionals.

Core Features of this compound

This compound is a discrete-length (monodisperse) PEG derivative characterized by a primary amine group (-NH2) at one terminus and a carboxylic acid group (-COOH) at the other, separated by a 25-unit ethylene glycol chain.[1][2][3] This specific architecture imparts several key features:

  • Heterobifunctionality: The presence of two distinct reactive groups—an amine and a carboxylic acid—allows for controlled, sequential, or orthogonal conjugation strategies.[1] The amine group can efficiently react with N-hydroxysuccinimide (NHS) esters, carboxyl groups (using activators), and other electrophiles.[1] Conversely, the carboxylic acid can be activated to react with primary amines, forming stable amide bonds.

  • Hydrophilic Spacer: The long PEG25 chain is highly soluble in aqueous environments, a property it confers to its conjugation partners. This hydrophilicity is crucial for improving the solubility and formulation stability of hydrophobic drugs or proteins.

  • Biocompatibility and Low Immunogenicity: PEG is a well-established biocompatible polymer with minimal toxicity. Its flexible chain creates a hydration shell around the conjugated molecule, which can mask it from the immune system, thereby reducing immunogenic responses and enzymatic degradation.

  • Defined Length and Flexibility: As a monodisperse linker, this compound has a precise molecular weight and length. The 25-unit PEG chain acts as a flexible spacer, providing ample distance between conjugated molecules to reduce steric hindrance and help maintain their individual biological activities.

Quantitative Data

The physicochemical properties of this compound are summarized below, ensuring reproducibility for sensitive applications.

PropertyValueReferences
Molecular Weight 1190.42 g/mol
Chemical Formula C53H107NO27
IUPAC Name 1-amino-3,6,9,12,15,18,21,24,27,30,33,36,39,42,45,48,51,54,57,60,63,66,69,72,75-pentacosaoxaoctaheptacontan-78-oic acid
Purity Typically >98%
Appearance Solid powder
Storage (Short Term) 0 - 4 °C (days to weeks)
Storage (Long Term) -20 °C (months to years)

Key Benefits in Research and Drug Development

The inherent features of this compound translate into significant benefits for modifying therapeutic molecules and biomaterials. These advantages stem primarily from the long, hydrophilic PEG spacer and its bifunctional nature.

Benefits cluster_core Core Compound cluster_features Key Features cluster_int_benefits Physicochemical Effects cluster_outcomes Therapeutic & Research Outcomes Core This compound Feature1 Heterobifunctional Termini (-NH2 & -COOH) Core->Feature1 Feature2 Long Hydrophilic PEG25 Spacer Core->Feature2 Benefit1 Controlled, Sequential Conjugation Feature1->Benefit1 Benefit2 Increased Hydrophilicity Feature2->Benefit2 Benefit3 Increased Hydrodynamic Size Feature2->Benefit3 Benefit4 Steric Shielding ('Stealth' Effect) Feature2->Benefit4 Outcome4 Versatile Platform for ADCs, PROTACs, etc. Benefit1->Outcome4 Outcome1 Improved Drug Solubility & Bioavailability Benefit2->Outcome1 Outcome2 Extended Circulation Half-Life Benefit3->Outcome2 Outcome3 Reduced Immunogenicity & Enzymatic Degradation Benefit4->Outcome3

Logical flow from features of this compound to its benefits.
  • Enhanced Solubility and Bioavailability: Many potent small-molecule drugs are hydrophobic, limiting their clinical use. By conjugating them to the hydrophilic this compound linker, their water solubility can be dramatically improved, making them suitable for injection and enhancing their absorption by the body.

  • Prolonged Circulation Half-Life: PEGylation increases the hydrodynamic radius of a molecule. This larger size prevents rapid filtration by the kidneys, significantly extending the drug's circulation time in the bloodstream and maintaining an effective concentration for longer.

  • Reduced Immunogenicity: The flexible PEG chain forms a protective hydration layer that can shield proteins and other biologics from recognition by the immune system, thus preventing adverse reactions and clearance.

  • Versatile and Controlled Bioconjugation: The dual reactive groups are central to its utility. This allows a researcher to first attach the linker to one molecule using one type of chemistry (e.g., activating the acid to react with an amine) and then, after purification, use the second functional group (the amine) to attach to a second molecule, enabling the precise construction of complex bioconjugates.

Primary Applications

This compound is a powerful tool across several scientific domains:

  • Drug Delivery: It is widely used to improve the pharmacokinetic profiles of both small-molecule drugs and large biologics like proteins and peptides.

  • Antibody-Drug Conjugates (ADCs): The linker is ideal for connecting a cytotoxic drug to a monoclonal antibody, ensuring the drug remains inert and soluble until it reaches the target cancer cell.

  • PROTAC Development: In the synthesis of Proteolysis-Targeting Chimeras (PROTACs), this PEG linker can bridge the E3 ligase-binding moiety and the target protein ligand, facilitating the degradation of disease-causing proteins.

  • Surface Functionalization: It is used to modify the surfaces of nanoparticles, polymers, and other biomaterials to enhance their biocompatibility, solubility, and utility in targeted drug delivery or diagnostics.

  • Bioconjugation: It serves as a flexible spacer for attaching various biomolecules, including proteins, peptides, and oligonucleotides, for applications in research and diagnostics.

Experimental Protocols

The following sections provide generalized protocols for using this compound.

Disclaimer: These are representative methodologies. Optimal reaction conditions, including stoichiometry, buffer pH, temperature, and reaction time, must be determined empirically for each specific application.

Protocol 1: Two-Step Conjugation of Molecule-A-NH2 to Molecule-B-NH2

This protocol describes the process of linking two different amine-containing molecules (e.g., a protein and a peptide) using this compound as the heterobifunctional crosslinker. The process relies on the well-established carbodiimide (EDC) and N-hydroxysuccinimide (NHS) chemistry.

Workflow cluster_step1 Step 1: Activation & First Conjugation cluster_step2 Step 2: Second Conjugation A This compound (-COOH end) EDC EDC / NHS in MES Buffer (pH 4.5-6.0) A->EDC Activate Carboxyl B Activated NHS Ester (PEG-NHS) EDC->B C Molecule A (contains -NH2) B->C Conjugate in PBS (pH 7.2-8.0) D Intermediate Conjugate (Molecule A-NH-CO-PEG-NH2) C->D Purify1 Purification (e.g., Dialysis, SEC) D->Purify1 E Molecule B (contains -COOH) F EDC / NHS in MES Buffer E->F Activate Carboxyl G Activated Molecule B (Molecule B-NHS) F->G H Final Conjugate (Molecule A-PEG-Molecule B) G->H Conjugate in PBS (pH 7.2-8.0) Purify2 Final Purification & Characterization H->Purify2 Purify1->G React with activated Molecule B

Workflow for a two-step bioconjugation using this compound.

Materials:

  • This compound

  • Molecule A (containing a primary amine)

  • Molecule B (containing a primary amine)

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • NHS (N-hydroxysuccinimide) or Sulfo-NHS

  • Activation Buffer: MES Buffer (0.1 M, pH 4.5-6.0)

  • Conjugation Buffer: Phosphate-Buffered Saline (PBS, pH 7.2-8.0)

  • Quenching Buffer: Tris or hydroxylamine (1 M, pH 8.5)

  • Purification system (e.g., dialysis cassettes, size-exclusion chromatography column)

Methodology:

Part A: Conjugation of Molecule A to the Amine Terminus of the Linker

  • Activate Carboxyl Group of Molecule B: Dissolve Molecule B (containing a carboxyl group to be activated) in Activation Buffer. Add a 5 to 10-fold molar excess of EDC and NHS. Incubate at room temperature for 15-30 minutes.

  • First Conjugation: Dissolve this compound in Conjugation Buffer. Immediately add the activated Molecule B solution to the linker solution. A molar ratio of 1:5 to 1:20 (Molecule B:Linker) is often a good starting point to favor single additions.

  • Reaction: Allow the reaction to proceed for 1-2 hours at room temperature or overnight at 4°C.

  • Quenching (Optional): Add Quenching Buffer to a final concentration of 20-50 mM to quench any unreacted NHS esters. Incubate for 15 minutes.

  • Purification: Remove excess linker and byproducts. For high molecular weight conjugates, dialysis is effective. For smaller molecules, size-exclusion chromatography (SEC) or HPLC is preferred. This yields the Intermediate Conjugate (Molecule B-PEG-Acid) .

Part B: Conjugation of Molecule A to the Carboxyl Terminus of the Intermediate

  • Activate Carboxyl Group of Intermediate: Dissolve the purified Intermediate Conjugate in fresh Activation Buffer. Add a 5 to 10-fold molar excess of EDC and NHS. Incubate at room temperature for 15-30 minutes to form Molecule B-PEG-NHS .

  • Second Conjugation: Dissolve Molecule A (containing a primary amine) in Conjugation Buffer. Add this solution to the activated intermediate.

  • Reaction: Let the reaction proceed for 1-2 hours at room temperature or overnight at 4°C.

  • Quenching and Final Purification: Quench the reaction as described previously. Purify the final conjugate using an appropriate method (e.g., SEC, ion-exchange chromatography, or affinity chromatography) to remove unreacted components and obtain the pure Final Conjugate (Molecule A-Linker-Molecule B) .

  • Characterization: Confirm the final product and its purity using methods such as SDS-PAGE, mass spectrometry (MALDI-TOF or ESI-MS), and HPLC.

Conclusion

This compound is a highly valuable and versatile chemical tool for researchers in life sciences and drug development. Its unique combination of heterobifunctionality, a defined hydrophilic spacer, and excellent biocompatibility provides a robust solution for enhancing drug solubility, extending therapeutic half-life, and constructing complex, functional biomolecular systems. The ability to precisely control conjugation chemistry makes it a superior choice for advanced applications such as ADCs, PROTACs, and targeted delivery systems, driving innovation in modern therapeutics and diagnostics.

References

A Technical Guide to Amino-PEG25-acid: Properties, Applications, and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of Amino-PEG25-acid, a heterobifunctional polyethylene glycol (PEG) linker critical in modern bioconjugation, drug delivery systems, and the development of advanced therapeutics such as Antibody-Drug Conjugates (ADCs).

Core Compound Information

This compound is a high-purity, monodisperse PEG linker featuring a primary amine group (-NH₂) at one terminus and a carboxylic acid group (-COOH) at the other, separated by a 25-unit ethylene glycol chain. This structure allows for the sequential and specific conjugation of two different molecules, making it an invaluable tool for creating complex bioconjugates.[1] The long, hydrophilic PEG spacer enhances the solubility and stability of conjugated molecules, reduces steric hindrance, and can improve the pharmacokinetic profile of therapeutic agents by decreasing immunogenicity and renal clearance.[2][]

Chemical and Physical Properties

The key specifications for this compound are summarized below. Data is aggregated from leading supplier technical datasheets.[4]

PropertyValue
CAS Number 196936-04-6
Molecular Formula C₅₃H₁₀₇NO₂₇
Molecular Weight 1190.42 g/mol
Appearance White to off-white solid or powder
Purity ≥95% (typically >98%)
Solubility Soluble in water and most organic solvents (e.g., DMF, DMSO, Dichloromethane)
Storage (Short-term) 0 - 4°C (days to weeks)
Storage (Long-term) -20°C (months to years), desiccated
Handling Allow the product to equilibrate to room temperature for at least 1 hour before opening the vial to prevent moisture condensation. Prepare and use solutions on the same day if possible. For stock solutions, store as aliquots in tightly sealed vials at -20°C for up to one month.
Supplier Information

This compound is commercially available from several reputable suppliers of research chemicals and reagents, including:

  • Sigma-Aldrich (Merck)

  • AxisPharm

  • BroadPharm

  • MedKoo Biosciences

  • DC Chemicals

Reaction Chemistry and Applications

The dual functionality of this compound allows for a controlled, stepwise conjugation strategy.

  • Carboxylic Acid (-COOH) End: This terminus is typically activated to react with primary amines, such as the surface-exposed lysine residues on proteins and antibodies. The most common activation method is the formation of an N-hydroxysuccinimide (NHS) ester using carbodiimide chemistry (e.g., with EDC).

  • Amine (-NH₂) End: The primary amine is nucleophilic and reacts readily with activated carboxylic acids (e.g., NHS esters), isothiocyanates, or aldehydes (via reductive amination) present on a second molecule, such as a cytotoxic drug or a fluorescent label.

This orthogonal reactivity is fundamental to its primary application in constructing Antibody-Drug Conjugates (ADCs) , where the linker connects a potent drug payload to a specific monoclonal antibody.

G cluster_0 Step 1: Linker Activation & Drug Conjugation cluster_1 Step 2: Antibody Conjugation cluster_2 Step 3: Purification A This compound C Activated Linker (NHS Ester) A->C Activate -COOH end B EDC / NHS B->C E Drug-Linker Conjugate C->E Couple to Drug D Cytotoxic Drug (with -NH2 group) D->E I Final ADC E->I Couple to Antibody F Monoclonal Antibody (with -COOH group) H Activated Antibody F->H Activate Lysine -COOH G EDC / NHS G->H H->I J Purified ADC I->J SEC / HIC

Caption: Workflow for Antibody-Drug Conjugate (ADC) synthesis using a heterobifunctional linker.

Experimental Protocols

The following protocols provide detailed methodologies for the two primary conjugation reactions involving this compound. These are generalized procedures adaptable for various proteins and molecules.

Protocol 1: Activation of Carboxylic Acid and Coupling to an Amine-Containing Molecule

This protocol describes the activation of the -COOH end of this compound and its subsequent reaction with a molecule containing a primary amine (e.g., a protein, peptide, or drug).

Materials:

  • This compound

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS) or Sulfo-NHS

  • Amine-containing molecule (e.g., Protein-NH₂)

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0 (or other non-amine, non-carboxylate buffer)

  • Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M Hydroxylamine, pH 8.5

  • Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)

  • Desalting column or size-exclusion chromatography (SEC) system

Procedure:

  • Reagent Preparation: Equilibrate all reagents to room temperature before use. Prepare a 10-20 mM stock solution of this compound in anhydrous DMF or DMSO.

  • Activation of Linker:

    • Dissolve the this compound in Activation Buffer.

    • Add a 5 to 10-fold molar excess of NHS (or Sulfo-NHS), followed by a similar excess of EDC.

    • Incubate the reaction for 15-30 minutes at room temperature with gentle stirring.

  • Preparation of Target Molecule: Dissolve the amine-containing molecule in Coupling Buffer. The concentration should be optimized based on the specific molecule.

  • Conjugation:

    • Immediately add the activated linker solution to the target molecule solution. The reaction of NHS-activated molecules with primary amines is most efficient at pH 7-8.

    • Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C with gentle agitation.

  • Quenching: Stop the reaction by adding the Quenching Buffer to a final concentration of 10-50 mM. Incubate for 15 minutes. This hydrolyzes any unreacted NHS ester.

  • Purification: Remove excess linker and reaction byproducts by passing the solution through a desalting column or using SEC. The purified conjugate can be characterized by methods such as SDS-PAGE, mass spectrometry, and HPLC.

Protocol 2: Coupling of the Linker's Amine to an NHS-Ester Activated Molecule

This protocol describes the reaction of the -NH₂ end of this compound with a molecule that has been pre-activated with an NHS ester.

Materials:

  • This compound

  • NHS-ester activated molecule (e.g., Payload-NHS)

  • Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.4; or 100 mM sodium bicarbonate, pH 8.3. (Buffer must be amine-free).

  • Anhydrous DMF or DMSO

  • Quenching reagent (e.g., hydroxylamine or glycine)

  • Purification system (e.g., HPLC, SEC)

Procedure:

  • Reagent Preparation: Equilibrate reagents to room temperature. Dissolve the NHS-ester activated molecule in anhydrous DMF or DMSO to create a concentrated stock solution. Dissolve the this compound in the Reaction Buffer.

  • Conjugation:

    • Slowly add a 1.5 to 5-fold molar excess of the NHS-ester stock solution to the this compound solution while gently stirring. The final concentration of organic solvent should ideally be kept below 10% (v/v) to maintain the integrity of biological molecules, if applicable.

    • Allow the reaction to proceed for 1-2 hours at room temperature or overnight at 4°C.

    • Monitor the reaction progress using an appropriate method, such as LC-MS or TLC.

  • Quenching (Optional but Recommended): Add a quenching reagent like glycine or hydroxylamine to consume any unreacted NHS ester.

  • Purification: Purify the final conjugate using a suitable chromatography method (e.g., reverse-phase HPLC or SEC) to remove unreacted starting materials and byproducts.

This document is intended for research use only and does not constitute a warranty for any specific application.

References

A Technical Guide to the Mechanism of Action of Bifunctional PEG Linkers in Drug Development

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth exploration of the mechanism of action of bifunctional polyethylene glycol (PEG) linkers, their critical role in modern drug development, and practical considerations for their use.

Introduction to Bifunctional PEG Linkers

Bifunctional PEG linkers are versatile molecular tools that play a pivotal role in the field of bioconjugation, particularly in the development of advanced therapeutics such as antibody-drug conjugates (ADCs) and PEGylated proteins. These linkers consist of a central hydrophilic PEG chain of varying lengths, flanked by reactive functional groups at each end. This unique structure allows them to covalently connect two different molecules, such as a drug and an antibody, thereby imparting desirable physicochemical properties to the final conjugate.

The PEG component of the linker is crucial for its function. It is a highly hydrophilic and biocompatible polymer that can increase the solubility and stability of the conjugated molecule. Furthermore, the PEG chain provides steric hindrance, which can protect the molecule from enzymatic degradation and reduce its immunogenicity. The choice of functional groups at the ends of the PEG linker determines its reactivity and specificity, enabling precise control over the conjugation process.

Core Mechanism of Action

The fundamental mechanism of a bifunctional PEG linker revolves around its two reactive termini, which are designed to form stable covalent bonds with specific functional groups on target molecules. The PEG chain itself acts as a flexible, hydrophilic spacer that influences the overall properties of the resulting conjugate.

The Role of the PEG Spacer

The PEG backbone confers several key advantages:

  • Enhanced Solubility and Stability: The hydrophilic nature of the ethylene glycol repeats can significantly increase the aqueous solubility of hydrophobic drugs and proteins, preventing aggregation.

  • Improved Pharmacokinetics: The hydrodynamic radius of the PEG chain can increase the in vivo half-life of a therapeutic by reducing renal clearance and protecting it from proteolytic degradation.

  • Reduced Immunogenicity: The flexible PEG chain can mask epitopes on the surface of proteins, reducing their potential to elicit an immune response.

Conjugation Chemistry

The choice of reactive groups on the linker is dictated by the available functional groups on the molecules to be conjugated (e.g., amines, thiols, carboxylates on proteins and peptides).

  • Heterobifunctional Linkers: These are the most commonly used type in complex bioconjugation. They possess two different reactive ends, allowing for sequential, controlled conjugation and minimizing the formation of unwanted homodimers. A prime example is an NHS-PEG-Maleimide linker, where the N-hydroxysuccinimide (NHS) ester reacts with primary amines (e.g., lysine residues on an antibody) and the maleimide group reacts with free thiols (e.g., cysteine residues).

  • Homobifunctional Linkers: These linkers have two identical reactive groups and are typically used for crosslinking applications or to introduce a PEG spacer between two identical molecules.

Common Bifunctional PEG Linker Chemistries

The versatility of bifunctional PEG linkers stems from the wide array of available reactive functional groups. The table below summarizes some of the most common chemistries.

Functional GroupTarget on BiomoleculeResulting BondKey Characteristics
N-Hydroxysuccinimide (NHS) Ester Primary Amines (-NH2)AmideHigh reactivity at pH 7-9; susceptible to hydrolysis.
Maleimide Thiols (-SH)ThioetherHighly specific for thiols at pH 6.5-7.5; stable bond.
Azide AlkyneTriazoleUsed in "Click Chemistry" (CuAAC or SPAAC); highly specific and efficient.
Alkyne AzideTriazoleThe counterpart to azide in Click Chemistry reactions.
Aldehyde Hydrazine/HydrazideHydrazoneForms a pH-sensitive bond, useful for drug release in acidic environments.
Carboxylic Acid Amines (-NH2)AmideRequires activation (e.g., with EDC/NHS) to react.

Experimental Protocols: A General Guide to Heterobifunctional PEGylation

Below is a generalized protocol for the two-step sequential conjugation of a protein (e.g., an antibody) to a small molecule drug containing a thiol group, using an NHS-PEG-Maleimide linker.

Materials:
  • Antibody in a suitable buffer (e.g., PBS, pH 7.4)

  • NHS-PEG-Maleimide linker

  • Thiol-containing small molecule drug

  • Reaction buffers (e.g., amine-free for NHS reaction, EDTA-containing for thiol reaction)

  • Quenching reagents (e.g., Tris or glycine for NHS reaction)

  • Purification system (e.g., size-exclusion chromatography)

Protocol:

Step 1: Reaction of NHS Ester with Antibody Amines

  • Prepare the antibody solution at a concentration of 1-10 mg/mL in an amine-free buffer (e.g., PBS) at pH 7.4-8.0.

  • Dissolve the NHS-PEG-Maleimide linker in a dry, water-miscible organic solvent (e.g., DMSO).

  • Add a 5-20 fold molar excess of the dissolved linker to the antibody solution.

  • Incubate the reaction at room temperature for 30-60 minutes or at 4°C for 2-4 hours.

  • Quench the reaction by adding a quenching reagent (e.g., Tris or glycine) to a final concentration of 20-50 mM.

  • Remove the excess, unreacted linker immediately via size-exclusion chromatography (SEC) or dialysis. The resulting product is a maleimide-activated antibody.

Step 2: Reaction of Maleimide with Drug Thiols

  • Dissolve the thiol-containing small molecule drug in a suitable buffer, which may contain a reducing agent like TCEP to ensure the thiol is in its reduced state.

  • Add a 1.5-5 fold molar excess of the thiol-drug to the purified maleimide-activated antibody solution.

  • Adjust the pH of the reaction mixture to 6.5-7.5.

  • Incubate the reaction at room temperature for 1-4 hours or at 4°C overnight.

  • The final antibody-drug conjugate can be purified using SEC to remove unreacted drug and other small molecules.

Visualizing Workflows and Mechanisms

The following diagrams illustrate the processes and advantages associated with bifunctional PEG linkers.

G cluster_0 Step 1: Activation cluster_1 Step 2: Conjugation cluster_2 Step 3: Purification A Antibody (with -NH2 groups) C Maleimide-Activated Antibody A->C Reaction at pH 7.4-8.0 B NHS-PEG-Maleimide B->C E Antibody-Drug Conjugate (ADC) C->E Reaction at pH 6.5-7.5 D Thiol-Drug (-SH) D->E F Purified ADC E->F Size-Exclusion Chromatography

Caption: A typical workflow for creating an Antibody-Drug Conjugate (ADC).

G cluster_0 Mechanism of an NHS-PEG-Maleimide Linker MoleculeA Molecule A (e.g., Antibody with Lysine -NH2) Intermediate Activated Molecule A (Maleimide-PEG-Amide-Molecule A) MoleculeA->Intermediate NHS ester reacts with amine (Amide bond formation) Linker NHS-PEG-Maleimide Linker->Intermediate MoleculeB Molecule B (e.g., Drug with Cysteine -SH) FinalProduct Final Conjugate (Molecule B-S-Maleimide-PEG-Amide-Molecule A) MoleculeB->FinalProduct Intermediate->FinalProduct Maleimide reacts with thiol (Thioether bond formation)

Caption: Covalent bond formation using a heterobifunctional linker.

G cluster_benefits Physicochemical & Pharmacokinetic Benefits center Bifunctional PEG Linker sol Increased Solubility center->sol stab Enhanced Stability center->stab pk Improved Pharmacokinetics center->pk imm Reduced Immunogenicity center->imm

Caption: Key advantages conferred by PEGylation in bioconjugates.

An In-Depth Technical Guide to PEGylation in Protein Modification

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to PEGylation: Enhancing Therapeutic Potential

PEGylation, the process of covalently attaching polyethylene glycol (PEG) chains to a protein, peptide, or other biomolecule, is a cornerstone of modern biopharmaceutical development. This chemical modification is a well-established strategy to improve the pharmacokinetic and pharmacodynamic properties of therapeutic proteins, ultimately enhancing their efficacy and safety profiles. By increasing the hydrodynamic size and masking the protein surface, PEGylation can confer a range of benefits, including extended plasma half-life, reduced immunogenicity, and improved solubility and stability.[1][2][3][4]

This technical guide provides a comprehensive overview of the core principles of PEGylation, including the underlying chemistry, its impact on protein characteristics, detailed experimental protocols, and a summary of key quantitative data. Visual diagrams are provided to illustrate critical pathways and workflows, offering a deeper understanding of this essential bioconjugation technique.

Core Principles and Advantages of PEGylation

The primary advantage of PEGylation lies in its ability to alter the physicochemical properties of a protein in a controlled manner. The covalent attachment of the hydrophilic and flexible PEG polymer creates a hydrated shell around the protein.[5] This steric hindrance is fundamental to the benefits observed with PEGylated therapeutics.

Key Advantages:

  • Extended Circulating Half-Life: The increased hydrodynamic volume of the PEG-protein conjugate significantly reduces its renal clearance rate. This leads to a prolonged presence in the bloodstream, allowing for less frequent dosing regimens and improved patient compliance.

  • Reduced Immunogenicity and Antigenicity: The PEG layer can mask immunogenic epitopes on the protein surface, hindering their recognition by the immune system. This reduces the formation of anti-drug antibodies (ADAs), which can otherwise lead to loss of efficacy and adverse immune reactions.

  • Improved Solubility and Stability: PEG is a highly soluble polymer, and its conjugation can enhance the solubility of proteins that are prone to aggregation. The protective PEG shield also increases the protein's resistance to proteolytic degradation.

  • Altered Biodistribution: PEGylation can influence the tissue distribution of a protein, potentially leading to increased accumulation at target sites.

Quantitative Impact of PEGylation on Protein Pharmacokinetics

The extent to which PEGylation improves the pharmacokinetic profile of a protein is dependent on several factors, including the size and structure (linear vs. branched) of the PEG chain, the number of PEG molecules attached, and the specific protein being modified. The following tables summarize the quantitative effects of PEGylation on the half-life of several therapeutic proteins.

ProteinPEG ModificationHalf-life of Non-PEGylated ProteinHalf-life of PEGylated ProteinFold Increase in Half-lifeReference(s)
Interferon alfa-2b 12 kDa linear PEG~4-8 hours~40-70 hours~10
Granulocyte-Colony Stimulating Factor (G-CSF) 20 kDa linear PEG3.5–3.8 hoursUp to 42 hours~11-12
Asparaginase (E. coli) 5 kDa linear PEG~26 hours~5.5 days (132 hours)~5
Asparaginase (E. coli) -34-49 hours7 days (168 hours)~3.4-4.9

Quantitative Impact of PEGylation on Immunogenicity

PEGylation has been shown to significantly reduce the immunogenicity of therapeutic proteins. This is often quantified by measuring the incidence of anti-drug antibody (ADA) formation in patients.

ProteinPEG ModificationIncidence of High-Titer ADAs (Non-PEGylated)Incidence of High-Titer ADAs (PEGylated)Reference(s)
Asparaginase (E. coli) 5 kDa linear PEG26%2%
Asparaginase (E. coli) PEG polymerGrade 3 or 4 allergic reaction in 7.4% of patientsNo Grade 3 or 4 allergic reactions

Chemistry of PEGylation: Strategies and Reactions

The covalent attachment of PEG to a protein can be achieved through various chemical strategies, broadly categorized as first-generation and second-generation (site-specific) PEGylation.

First-Generation PEGylation (Random)

This approach typically involves the reaction of an activated PEG with nucleophilic amino acid side chains on the protein surface, most commonly the ε-amino group of lysine residues. This results in a heterogeneous mixture of PEGylated proteins with varying numbers of PEG chains attached at different locations.

Second-Generation PEGylation (Site-Specific)

To overcome the heterogeneity of first-generation methods, site-specific PEGylation strategies have been developed. These methods aim to attach a single PEG molecule at a predetermined site on the protein, leading to a more homogeneous and well-defined product. Common site-specific approaches include:

  • N-terminal PEGylation: Targeting the α-amino group at the N-terminus of the protein.

  • Cysteine-directed PEGylation: Utilizing the thiol group of a native or engineered cysteine residue.

  • GlycoPEGylation: Attaching PEG to a carbohydrate moiety on a glycoprotein.

The choice of PEGylation chemistry depends on the protein's structure, the desired properties of the final conjugate, and the intended therapeutic application.

PEGylation_Chemistry PEGylation Chemistry Overview cluster_FirstGen First-Generation (Random) cluster_SecondGen Second-Generation (Site-Specific) Lysine Lysine Residues (ε-amino group) PEGylated_Protein PEGylated Protein NHS_Ester PEG-NHS Ester NHS_Ester->Lysine Amide Bond Formation N_Terminus N-Terminus (α-amino group) Cysteine Cysteine Residue (thiol group) Glycan Glycan Moiety PEG_Aldehyde PEG-Aldehyde PEG_Aldehyde->N_Terminus Reductive Amination PEG_Maleimide PEG-Maleimide PEG_Maleimide->Cysteine Thioether Bond PEG_Hydrazide PEG-Hydrazide PEG_Hydrazide->Glycan Hydrazone Bond (after oxidation) Protein Therapeutic Protein

Overview of first and second-generation PEGylation chemistries.

Experimental Protocols

This section provides detailed methodologies for common PEGylation and characterization experiments.

Protocol 1: Amine-Reactive PEGylation using NHS Ester

This protocol describes the random PEGylation of a protein using an N-hydroxysuccinimide (NHS) ester-activated PEG.

Materials:

  • Protein of interest

  • PEG-NHS Ester reagent

  • Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.2-8.0 (amine-free)

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M glycine

  • Purification column (e.g., size-exclusion or ion-exchange chromatography)

  • DMSO or DMF (anhydrous)

Procedure:

  • Protein Preparation: Dissolve the protein in the reaction buffer to a final concentration of 1-10 mg/mL. Ensure the buffer is free of primary amines.

  • PEG-NHS Ester Solution Preparation: Immediately before use, dissolve the PEG-NHS ester in a small amount of anhydrous DMSO or DMF to create a stock solution (e.g., 100 mg/mL).

  • PEGylation Reaction:

    • Calculate the required amount of PEG-NHS ester to achieve the desired molar excess (typically 5- to 50-fold) over the protein.

    • Slowly add the PEG-NHS ester solution to the protein solution while gently stirring. The final concentration of the organic solvent should not exceed 10% of the total reaction volume.

    • Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours on ice.

  • Reaction Quenching: Add the quenching buffer to the reaction mixture to a final concentration of 10-50 mM to consume any unreacted PEG-NHS ester. Incubate for 15-30 minutes.

  • Purification: Purify the PEGylated protein from unreacted PEG and other reaction components using an appropriate chromatography method, such as size-exclusion or ion-exchange chromatography.

  • Characterization: Analyze the purified PEGylated protein using SDS-PAGE, size-exclusion chromatography (SEC), and mass spectrometry to determine the degree of PEGylation and purity.

Protocol 2: Thiol-Reactive PEGylation using Maleimide

This protocol outlines the site-specific PEGylation of a protein containing a free cysteine residue using a maleimide-activated PEG.

Materials:

  • Cysteine-containing protein

  • PEG-Maleimide reagent

  • Reaction Buffer: Phosphate buffer (pH 6.5-7.5) containing 1-5 mM EDTA

  • Quenching Solution: L-cysteine or β-mercaptoethanol

  • Purification column (e.g., size-exclusion or ion-exchange chromatography)

Procedure:

  • Protein Preparation: Dissolve or buffer-exchange the protein into the reaction buffer. If the protein has disulfide bonds, it may be necessary to reduce them with a reducing agent like DTT or TCEP, followed by removal of the reducing agent.

  • PEG-Maleimide Solution Preparation: Immediately before use, dissolve the PEG-maleimide in the reaction buffer to create a stock solution.

  • PEGylation Reaction:

    • Calculate the required amount of PEG-maleimide to achieve a 10- to 20-fold molar excess over the protein.

    • Add the PEG-maleimide solution to the protein solution and mix gently.

    • Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C.

  • Reaction Quenching: Add the quenching solution to a final concentration of 10-fold molar excess over the PEG-maleimide to react with any unreacted maleimide groups.

  • Purification: Purify the PEGylated protein using size-exclusion or ion-exchange chromatography.

  • Characterization: Characterize the purified product to confirm site-specific PEGylation and purity.

Protocol 3: Purification of PEGylated Proteins by Ion-Exchange Chromatography (IEX)

IEX is a powerful technique for separating PEGylated proteins from the native protein and different PEGylated species based on differences in their surface charge.

Materials:

  • Crude PEGylation reaction mixture

  • IEX column (cation or anion exchange, depending on the protein's pI and buffer pH)

  • Binding Buffer (low salt concentration, pH chosen to ensure the protein binds to the resin)

  • Elution Buffer (high salt concentration, same pH as the binding buffer)

  • Chromatography system

Procedure:

  • Column Equilibration: Equilibrate the IEX column with 5-10 column volumes of binding buffer.

  • Sample Loading: Dilute the crude PEGylation reaction mixture in the binding buffer and load it onto the equilibrated column.

  • Washing: Wash the column with several column volumes of binding buffer to remove unbound material, including unreacted PEG.

  • Elution: Elute the bound proteins using a linear or step gradient of the elution buffer (increasing salt concentration). The native protein will typically elute at a different salt concentration than the PEGylated species. Different PEGylated forms (mono-, di-, poly-PEGylated) may also be separated.

  • Fraction Collection and Analysis: Collect fractions during the elution and analyze them by SDS-PAGE and/or SEC to identify the fractions containing the desired PEGylated protein.

  • Pooling and Buffer Exchange: Pool the fractions containing the purified PEGylated protein and perform a buffer exchange into a suitable storage buffer.

Preclinical Development Workflow for a PEGylated Therapeutic

The development of a PEGylated protein therapeutic involves a structured preclinical workflow to ensure its safety and efficacy before entering clinical trials. This workflow encompasses initial design and synthesis, through to in vitro and in vivo characterization.

Preclinical_Workflow Preclinical Development Workflow for a PEGylated Therapeutic cluster_Design 1. Design & Synthesis cluster_Characterization 2. In Vitro Characterization cluster_InVivo 3. In Vivo Evaluation cluster_Formulation 4. Formulation & Scale-up Protein_Selection Target Protein Selection PEG_Strategy PEGylation Strategy (Site-specific vs. Random, PEG size & structure) Protein_Selection->PEG_Strategy Synthesis Synthesis & Purification of PEG-Protein Conjugate PEG_Strategy->Synthesis Physicochemical Physicochemical Analysis (SDS-PAGE, SEC, Mass Spec) Synthesis->Physicochemical Bioactivity In Vitro Bioactivity Assay Physicochemical->Bioactivity Stability Stability Studies (Thermal, Proteolytic) Bioactivity->Stability Pharmacokinetics Pharmacokinetic Studies (Half-life, Clearance) Stability->Pharmacokinetics Pharmacodynamics Pharmacodynamic Studies (Efficacy in animal models) Pharmacokinetics->Pharmacodynamics Toxicology Toxicology & Immunogenicity (ADA response) Pharmacodynamics->Toxicology Formulation_Dev Formulation Development Toxicology->Formulation_Dev Process_Scaleup Process Scale-up Formulation_Dev->Process_Scaleup

A generalized workflow for the preclinical development of a PEGylated therapeutic protein.

Mechanism of Reduced Immunogenicity

The reduced immunogenicity of PEGylated proteins is primarily attributed to the steric hindrance provided by the PEG chains, which masks immunogenic epitopes on the protein surface. This prevents the protein from being efficiently recognized and processed by antigen-presenting cells (APCs), such as dendritic cells and macrophages.

Immunogenicity_Mechanism Mechanism of Reduced Immunogenicity by PEGylation cluster_NonPEG Non-PEGylated Protein cluster_PEG PEGylated Protein Protein_Unmod Unmodified Protein with Exposed Epitopes APC_Unmod Antigen-Presenting Cell (APC) Protein_Unmod->APC_Unmod Uptake & Processing MHC_Unmod MHC Class II Presentation APC_Unmod->MHC_Unmod Epitope Loading TCell_Activation_Unmod T-Cell Activation MHC_Unmod->TCell_Activation_Unmod Recognition by T-Helper Cell ADA_Production_Unmod Anti-Drug Antibody (ADA) Production TCell_Activation_Unmod->ADA_Production_Unmod B-Cell Help Protein_PEG PEGylated Protein with Masked Epitopes APC_PEG Antigen-Presenting Cell (APC) Protein_PEG->APC_PEG Steric Hindrance Reduced_Uptake Reduced Uptake & Processing APC_PEG->Reduced_Uptake Reduced_MHC Reduced MHC Presentation Reduced_Uptake->Reduced_MHC Reduced_TCell Reduced T-Cell Activation Reduced_MHC->Reduced_TCell Reduced_ADA Reduced ADA Production Reduced_TCell->Reduced_ADA

PEGylation masks epitopes, reducing APC uptake and subsequent immune response.

Conclusion

PEGylation remains a powerful and versatile tool in the development of therapeutic proteins. By carefully selecting the PEGylation strategy, including the chemistry, PEG size, and structure, researchers can significantly improve the pharmacokinetic and immunogenic profiles of protein-based drugs. This in-depth guide provides the foundational knowledge and practical protocols necessary for scientists and drug development professionals to effectively utilize PEGylation technology in their research and development endeavors. As our understanding of the interplay between PEGylated proteins and the biological environment continues to grow, so too will the opportunities for developing novel and improved biotherapeutics.

References

Methodological & Application

Application Notes and Protocols for Protein Bioconjugation using Amino-PEG25-acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protein bioconjugation with polyethylene glycol (PEG) derivatives, a process known as PEGylation, is a widely utilized strategy in drug development and research to enhance the therapeutic properties of proteins. PEGylation can improve protein solubility, stability, and circulating half-life, while reducing immunogenicity. Amino-PEG25-acid is a heterobifunctional linker that provides a long, flexible, and hydrophilic spacer arm, making it an ideal candidate for bioconjugation applications. This document provides detailed protocols for the conjugation of this compound to proteins, focusing on the use of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) chemistry to form stable amide bonds with primary amines on the protein surface.

This compound possesses a terminal primary amine and a terminal carboxylic acid, offering versatility in conjugation strategies.[1][][3][4] This protocol will focus on the scenario where the carboxylic acid end of the this compound is activated to react with the primary amines (e.g., lysine residues) on a target protein.

Principle of the Method

The conjugation of this compound to a protein via its carboxylic acid group is typically achieved through a two-step process involving EDC and NHS.

  • Activation of Carboxylic Acid: EDC activates the terminal carboxylic acid of the this compound, forming a highly reactive O-acylisourea intermediate.[5]

  • Formation of a Stable NHS Ester: This intermediate is unstable in aqueous solutions and can be hydrolyzed. The addition of NHS results in the formation of a more stable NHS ester, which is less susceptible to hydrolysis.

  • Amide Bond Formation: The NHS ester readily reacts with primary amines on the protein surface (such as the ε-amino group of lysine residues or the N-terminal α-amino group) to form a stable amide bond, covalently linking the PEG molecule to the protein.

Materials and Reagents

  • Target Protein

  • This compound

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC-HCl)

  • N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)

  • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0

  • Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M Glycine

  • Purification system (e.g., Size-Exclusion Chromatography (SEC) or Ion-Exchange Chromatography (IEX))

  • Analytical instruments (e.g., UV-Vis Spectrophotometer, SDS-PAGE, HPLC, Mass Spectrometer)

Experimental Protocols

Protocol 1: Two-Step Protein Bioconjugation with this compound

This protocol describes the activation of the carboxylic acid group of this compound and subsequent conjugation to the primary amines of a target protein.

1. Reagent Preparation:

  • Protein Solution: Prepare the target protein in the Activation Buffer at a concentration of 1-10 mg/mL.

  • This compound Stock Solution: Prepare a stock solution of this compound in the Activation Buffer. The concentration will depend on the desired molar excess for the reaction.

  • EDC and NHS/Sulfo-NHS Stock Solutions: Freshly prepare concentrated stock solutions of EDC and NHS (or Sulfo-NHS for improved solubility in aqueous buffers) in the Activation Buffer or ultrapure water immediately before use.

2. Activation of this compound:

  • In a reaction tube, combine the this compound solution with freshly prepared EDC and NHS/Sulfo-NHS solutions.

  • A common starting point for molar ratios is Protein:EDC:NHS of approximately 1:10:25, though this should be optimized for each specific protein and application.

  • Incubate the reaction mixture for 15-30 minutes at room temperature to allow for the formation of the NHS-activated PEG.

3. Conjugation to the Protein:

  • Add the NHS-activated this compound solution to the protein solution.

  • Adjust the pH of the reaction mixture to 7.2-7.5 by adding the Coupling Buffer. The reaction of NHS esters with primary amines is most efficient at a slightly alkaline pH.

  • Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle mixing.

4. Quenching the Reaction:

  • Add the Quenching Buffer to the reaction mixture to a final concentration of 10-50 mM.

  • Incubate for 30 minutes at room temperature to quench any unreacted NHS-activated PEG.

5. Purification of the PEGylated Protein:

  • Remove unreacted PEG, EDC, NHS, and other small molecules from the conjugated protein using a suitable purification method.

  • Size-Exclusion Chromatography (SEC): This is a common and effective method for separating the larger PEGylated protein from smaller, unreacted components.

  • Ion-Exchange Chromatography (IEX): This technique can be used to separate PEGylated proteins based on changes in their surface charge after conjugation.

  • Dialysis or Tangential Flow Filtration: These methods can also be employed for buffer exchange and removal of small molecule impurities.

Quantitative Data Summary

The following table provides a summary of typical quantitative parameters for the bioconjugation protocol. These values should be considered as starting points and may require optimization for specific applications.

ParameterRecommended RangeNotes
Molar Ratio (Protein:PEG:EDC:NHS) 1 : (10-50) : (100-500) : (100-500)The optimal ratio depends on the number of available amines on the protein and the desired degree of PEGylation. A higher excess of PEG and coupling agents may be needed for dilute protein solutions.
Protein Concentration 1 - 10 mg/mLHigher concentrations can improve reaction efficiency.
Activation Reaction Time 15 - 30 minutes
Conjugation Reaction Time 2 hours at RT or overnight at 4°CLonger incubation times may increase conjugation efficiency but also risk protein degradation.
Activation pH 5.0 - 6.0Optimal for EDC/NHS activation of carboxylic acids.
Conjugation pH 7.2 - 8.0Optimal for the reaction of NHS esters with primary amines.
Quenching Reagent Concentration 10 - 50 mM

Characterization of PEGylated Protein

After purification, it is essential to characterize the resulting PEGylated protein to determine the degree of PEGylation, purity, and integrity of the conjugate.

Characterization TechniquePurposeExpected Outcome
SDS-PAGE Assess the increase in molecular weight and purity.A shift to a higher apparent molecular weight for the PEGylated protein compared to the unconjugated protein. The presence of multiple bands may indicate different degrees of PEGylation.
UV-Vis Spectrophotometry Determine protein concentration.
Size-Exclusion Chromatography (SEC-HPLC) Determine purity and aggregation state.A shift in the retention time to an earlier elution for the PEGylated protein, indicating an increased hydrodynamic radius.
Reverse Phase Chromatography (RP-HPLC) Separate and quantify different PEGylated species.Can be used to separate positional isomers of the PEGylated protein.
Mass Spectrometry (MALDI-TOF or ESI-MS) Determine the precise molecular weight and confirm the degree of PEGylation.Provides accurate mass data to confirm the number of PEG chains attached to the protein.

Experimental Workflow and Signaling Pathway Diagrams

experimental_workflow cluster_activation Activation Step cluster_conjugation Conjugation Step cluster_purification_analysis Purification & Analysis reagent reagent process process product product analysis analysis Amino_PEG25_acid Amino_PEG25_acid Activate_PEG Activate Carboxyl Group Amino_PEG25_acid->Activate_PEG EDC_NHS EDC / NHS EDC_NHS->Activate_PEG Activation_Buffer Activation Buffer (pH 6.0) Activation_Buffer->Activate_PEG Target_Protein Target_Protein Conjugate Conjugate to Protein Target_Protein->Conjugate Coupling_Buffer Coupling Buffer (pH 7.2-7.5) Coupling_Buffer->Conjugate Quench Quench Reaction Conjugate->Quench Crude Conjugate Activated_PEG NHS-activated PEG Activated_PEG->Conjugate Purify Purify Conjugate (SEC / IEX) Quench->Purify PEGylated_Protein PEGylated Protein Purify->PEGylated_Protein Characterize Characterize (SDS-PAGE, HPLC, MS) PEGylated_Protein->Characterize Final_Product Final Conjugate Characterize->Final_Product

Caption: Experimental workflow for protein bioconjugation with this compound.

reaction_mechanism molecule molecule reagent reagent intermediate intermediate product product EDC EDC O_acylisourea O-acylisourea intermediate NHS_ester NHS-activated PEG O_acylisourea->NHS_ester + NHS Isourea Isourea byproduct O_acylisourea->Isourea hydrolysis NHS NHS PEG_Protein PEG-Protein Conjugate NHS_ester->PEG_Protein + Protein-NH2 Protein_NH2 Protein-NH2 NHS_byproduct NHS byproduct

Caption: Reaction mechanism of EDC/NHS-mediated protein PEGylation.

References

Application Notes and Protocols for Amino-PEG25-acid in Antibody-Drug Conjugate (ADC) Development

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing Amino-PEG25-acid as a hydrophilic, heterobifunctional linker in the development of antibody-drug conjugates (ADCs). The protocols outlined below detail the stepwise process from drug-linker synthesis to the final characterization of the ADC, enabling researchers to harness the benefits of PEGylation for improved ADC performance.

Introduction to this compound in ADCs

This compound is a discrete polyethylene glycol (dPEG®) linker featuring a terminal primary amine (-NH2) and a carboxylic acid (-COOH) group, connected by a 25-unit PEG chain. This structure offers several advantages in ADC development:

  • Enhanced Hydrophilicity: The long PEG chain imparts significant hydrophilicity to the linker-payload complex. This can mitigate the aggregation often caused by hydrophobic cytotoxic drugs, allowing for higher drug-to-antibody ratios (DAR) without compromising the ADC's physical stability.[1][2]

  • Improved Pharmacokinetics: The hydrophilic nature of the PEG linker creates a hydration shell around the drug, which can shield it from enzymatic degradation and reduce clearance rates, leading to a longer circulation half-life and increased tumor accumulation.[3][4]

  • Biocompatibility and Reduced Immunogenicity: PEG is a well-established biocompatible polymer that can reduce the immunogenicity of the conjugated payload.[4]

  • Heterobifunctional Design: The orthogonal reactive groups (amine and carboxylic acid) allow for a controlled, sequential conjugation of the payload and the antibody, leading to a more homogenous ADC product.

Quantitative Data on PEG Linkers in ADCs

The length and architecture of the PEG linker are critical parameters that influence the physicochemical and pharmacokinetic properties of an ADC. The following tables summarize representative data on the impact of PEG linkers on ADC performance.

Table 1: Impact of PEG Linker Length on ADC Clearance in Rats

LinkerClearance (mL/day/kg)
No PEG~15
PEG2~10
PEG4~7
PEG8~5
PEG12~5
PEG24~5

Data adapted from Burke et al., 2017. This table demonstrates that increasing PEG length generally decreases ADC clearance, with a plateau observed around PEG8.

Table 2: Comparison of Linear vs. Pendant PEG Linker Architecture on ADC Clearance (DAR 8)

Linker ArchitectureClearance (mL/day/kg)
Linear (L-PEG24)High
Pendant (P-(PEG12)2)Low

This table highlights that a branched or pendant PEG configuration can be more effective at shielding the hydrophobic payload, leading to improved pharmacokinetics, especially for ADCs with a high DAR.

Table 3: Impact of PEG Linker Length on In Vitro Cytotoxicity of Affibody-Drug Conjugates

LinkerFold Reduction in Cytotoxicity (compared to no PEG)
4 kDa PEG4.5-fold
10 kDa PEG22-fold

This data suggests that while longer PEG chains can improve pharmacokinetics, they may also lead to a reduction in in vitro potency, a trade-off that needs to be considered during ADC design.

Experimental Protocols

This section provides detailed protocols for the key stages of developing an ADC using this compound.

Synthesis of the Drug-Linker Conjugate

The first step involves conjugating the cytotoxic payload to the this compound linker. The choice of which end of the linker to react first depends on the available functional groups on the payload. The following protocol assumes the payload has a carboxylic acid group for conjugation to the amine of the PEG linker.

Protocol 1: Payload-Linker Conjugation via Amide Bond Formation

Materials:

  • Cytotoxic payload with a carboxylic acid group

  • This compound

  • N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS)

  • Anhydrous Dimethylformamide (DMF)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Reaction vessel

  • Stirring apparatus

  • Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) for reaction monitoring

  • Silica gel for column chromatography

Procedure:

  • Activation of Payload's Carboxylic Acid:

    • Dissolve the cytotoxic payload (1 equivalent) and NHS (1.2 equivalents) in anhydrous DMF.

    • Add EDC (1.2 equivalents) to the solution and stir at room temperature for 15-30 minutes. The reaction progress can be monitored by TLC or LC-MS.

  • Conjugation to this compound:

    • In a separate vessel, dissolve this compound (1.1 equivalents) in anhydrous DMF.

    • Add the activated payload solution to the this compound solution.

    • Add TEA or DIPEA (2-3 equivalents) to the reaction mixture to act as a base.

    • Stir the reaction at room temperature for 2-24 hours, monitoring completion by TLC or LC-MS.

  • Purification of the Drug-Linker Conjugate:

    • Once the reaction is complete, remove the solvent under reduced pressure.

    • Purify the crude product by silica gel column chromatography to obtain the pure drug-linker conjugate with a free carboxylic acid group.

Antibody Modification and Conjugation

This protocol describes the conjugation of the purified drug-linker to the antibody. It is assumed that the conjugation will target the primary amines of lysine residues on the antibody.

Protocol 2: Antibody-Drug Conjugation

Materials:

  • Monoclonal antibody (mAb) in a suitable buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.4)

  • Purified drug-linker conjugate (with the free carboxylic acid)

  • EDC and NHS

  • Conjugation buffer (e.g., PBS, pH 7.2-7.5)

  • Quenching solution (e.g., Tris or glycine buffer)

  • Size-Exclusion Chromatography (SEC) column (e.g., Sephadex G-25) for purification

  • Hydrophobic Interaction Chromatography (HIC) column for DAR determination

Procedure:

  • Antibody Preparation:

    • Ensure the antibody is in an amine-free buffer at a suitable concentration (e.g., 5-10 mg/mL).

  • Activation of Drug-Linker's Carboxylic Acid:

    • Dissolve the drug-linker conjugate (5-10 molar excess over the antibody) in an appropriate solvent (e.g., DMSO).

    • Add EDC and NHS (1.2 equivalents relative to the drug-linker) to activate the terminal carboxylic acid. Allow this reaction to proceed for 15-30 minutes at room temperature.

  • Conjugation to Antibody:

    • Slowly add the activated drug-linker solution to the antibody solution with gentle stirring. The final concentration of the organic solvent should be kept low (typically <10%) to avoid antibody denaturation.

    • Incubate the reaction mixture at room temperature or 4°C for 1-4 hours. The optimal reaction time and temperature should be determined empirically.

  • Quenching the Reaction:

    • Add a quenching solution (e.g., 1 M Tris, pH 8.0) to a final concentration of 50-100 mM to quench any unreacted NHS-ester groups. Incubate for 15-30 minutes.

  • Purification of the ADC:

    • Purify the ADC from unreacted drug-linker and other small molecules using a desalting column (SEC), eluting with PBS.

    • For further purification and separation of different DAR species, Hydrophobic Interaction Chromatography (HIC) can be employed.

Characterization of the ADC

Protocol 3: ADC Characterization

1. Drug-to-Antibody Ratio (DAR) Determination:

  • Method: Hydrophobic Interaction Chromatography (HIC) is a common method for determining the DAR. ADCs with different numbers of conjugated drugs will have different hydrophobicities and will elute at different times.

  • Procedure:

    • Equilibrate the HIC column with a high salt buffer (e.g., PBS with 1-2 M ammonium sulfate).

    • Inject the purified ADC.

    • Elute with a decreasing salt gradient.

    • The peaks corresponding to different DAR species can be integrated to calculate the average DAR.

2. Aggregation Analysis:

  • Method: Size-Exclusion Chromatography (SEC) is used to assess the level of aggregation in the final ADC product.

  • Procedure:

    • Equilibrate the SEC column with a suitable mobile phase (e.g., PBS).

    • Inject the purified ADC.

    • Monitor the elution profile at 280 nm. The presence of high molecular weight species eluting before the main monomeric peak indicates aggregation.

3. In Vitro Cytotoxicity Assay:

  • Method: A cell-based assay is used to determine the potency of the ADC.

  • Procedure:

    • Plate target cancer cells that express the antigen of interest.

    • Treat the cells with serial dilutions of the ADC.

    • After a set incubation period (e.g., 72-96 hours), assess cell viability using a suitable method (e.g., MTT or CellTiter-Glo assay).

    • Calculate the IC50 value (the concentration of ADC that inhibits cell growth by 50%).

Diagrams

G General Workflow for ADC Development using this compound cluster_0 Drug-Linker Synthesis cluster_1 Antibody-Drug Conjugation cluster_2 Purification & Characterization a Payload with -COOH c EDC/NHS Activation a->c b This compound b->c d Purified Payload-PEG25-COOH c->d Amide Bond Formation f EDC/NHS Activation d->f e Monoclonal Antibody (-NH2) e->f g Crude ADC f->g Amide Bond Formation h Purification (SEC/HIC) g->h i DAR Determination (HIC) h->i j Aggregation Analysis (SEC) h->j k In Vitro/In Vivo Studies h->k

Caption: Workflow for ADC development using this compound.

G Payload-Linker Conjugation Chemistry cluster_0 Step 1: Activation of Payload cluster_1 Step 2: Conjugation Payload_COOH Payload-COOH Activated_Payload Payload-CO-NHS Payload_COOH->Activated_Payload + EDC_NHS EDC, NHS EDC_NHS->Activated_Payload + Drug_Linker Payload-CO-NH-PEG25-COOH Activated_Payload->Drug_Linker + Amino_PEG_Acid H2N-PEG25-COOH Amino_PEG_Acid->Drug_Linker +

Caption: Chemical steps for payload and linker conjugation.

G Logical Relationship of PEG Linker Properties and ADC Performance A This compound Linker B Increased Hydrophilicity A->B C Reduced Aggregation B->C D Improved Stability B->D E Longer Half-life (Improved PK) C->E H Potential for Higher DAR C->H D->E F Higher Tolerated Dose D->F G Enhanced In Vivo Efficacy E->G F->G H->G

Caption: Impact of PEG linker properties on ADC performance.

References

Application Notes and Protocols for Surface Functionalization of Nanoparticles with Amino-PEG25-acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Surface functionalization of nanoparticles with polyethylene glycol (PEG) derivatives, a process known as PEGylation, is a critical strategy in nanomedicine and drug delivery. PEGylation enhances the biocompatibility of nanoparticles, increases their circulation time by reducing opsonization and phagocytosis, and improves their stability in biological fluids.[1][2] Amino-PEG25-acid is a heterobifunctional PEG linker that provides a versatile platform for nanoparticle surface modification.[1][3] It possesses a terminal primary amine group and a terminal carboxylic acid group, allowing for covalent conjugation to nanoparticles with various surface chemistries.[3]

This document provides detailed protocols for the surface functionalization of nanoparticles using this compound and methods for their characterization.

Chemistry of Conjugation

The functionalization of nanoparticles with this compound can be achieved through two primary routes, depending on the surface chemistry of the nanoparticle:

  • Route A: For nanoparticles with surface carboxyl groups (-COOH): The carboxylic acid on the nanoparticle is activated using carbodiimide chemistry, typically with 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS), to form a reactive NHS ester. This ester then readily reacts with the primary amine of this compound to form a stable amide bond.

  • Route B: For nanoparticles with surface amine groups (-NH2): The carboxylic acid end of the this compound is activated with EDC and NHS. The activated PEG is then reacted with the amine-functionalized nanoparticles to form an amide linkage.

Experimental Protocols

Protocol 1: Functionalization of Carboxylated Nanoparticles

This protocol describes the conjugation of this compound to nanoparticles with a carboxylated surface.

Materials:

  • Carboxylated nanoparticles (e.g., PLGA, silica, or iron oxide nanoparticles)

  • This compound

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)

  • N-hydroxysuccinimide (NHS)

  • 2-(N-morpholino)ethanesulfonic acid (MES) buffer (0.1 M, pH 6.0)

  • Phosphate-buffered saline (PBS) (pH 7.4)

  • Anhydrous Dimethylformamide (DMF)

  • Centrifugation tubes

  • Orbital shaker or vortex mixer

Procedure:

  • Nanoparticle Dispersion: Disperse the carboxylated nanoparticles in MES buffer to a final concentration of 1-10 mg/mL. Sonicate briefly if necessary to ensure a homogenous dispersion.

  • Activation of Carboxyl Groups:

    • Add EDC (e.g., 5-fold molar excess relative to surface carboxyl groups) and NHS (e.g., 10-fold molar excess) to the nanoparticle dispersion.

    • Incubate the mixture for 15-30 minutes at room temperature with gentle shaking to activate the carboxyl groups.

  • Conjugation with this compound:

    • Dissolve this compound in anhydrous DMF at a concentration of 10-20 mg/mL.

    • Add the this compound solution to the activated nanoparticle dispersion (e.g., 10-fold molar excess relative to nanoparticles).

    • Allow the reaction to proceed for 2-4 hours at room temperature, or overnight at 4°C, with continuous mixing.

  • Washing and Purification:

    • Centrifuge the reaction mixture to pellet the functionalized nanoparticles. The centrifugation speed and time will depend on the nanoparticle size and density.

    • Remove the supernatant containing unreacted PEG and coupling reagents.

    • Resuspend the nanoparticle pellet in PBS (pH 7.4).

    • Repeat the centrifugation and resuspension steps at least three times to ensure complete removal of byproducts.

  • Final Product: Resuspend the final PEGylated nanoparticles in a suitable buffer for storage and further characterization.

Protocol 2: Functionalization of Amine-Functionalized Nanoparticles

This protocol details the conjugation of this compound to nanoparticles with a surface functionalized with primary amines.

Materials:

  • Amine-functionalized nanoparticles

  • This compound

  • EDC·HCl

  • NHS

  • MES buffer (0.1 M, pH 6.0)

  • PBS (pH 7.4)

  • Anhydrous DMF

  • Centrifugation tubes

  • Orbital shaker or vortex mixer

Procedure:

  • Activation of this compound:

    • Dissolve this compound in anhydrous DMF.

    • Add EDC (e.g., 2-fold molar excess relative to this compound) and NHS (e.g., 2-fold molar excess) to the PEG solution.

    • Incubate for 1 hour at room temperature to activate the carboxylic acid group of the PEG.

  • Nanoparticle Dispersion: Disperse the amine-functionalized nanoparticles in MES buffer to a final concentration of 1-10 mg/mL.

  • Conjugation Reaction:

    • Add the activated this compound solution to the nanoparticle dispersion.

    • Allow the reaction to proceed for 2-4 hours at room temperature with continuous mixing.

  • Washing and Purification:

    • Follow the same washing and purification steps as described in Protocol 1 to remove unreacted reagents.

  • Final Product: Resuspend the purified PEGylated nanoparticles in the desired buffer.

Characterization of Functionalized Nanoparticles

Successful functionalization should be confirmed using a variety of characterization techniques. The expected changes in key parameters are summarized in the tables below.

Quantitative Data Summary

Table 1: Physicochemical Properties Before and After Functionalization

ParameterBefore FunctionalizationAfter Functionalization with this compoundTechnique
Hydrodynamic Diameter (nm) 100 ± 5130 ± 8Dynamic Light Scattering (DLS)
Polydispersity Index (PDI) < 0.2< 0.2Dynamic Light Scattering (DLS)
Zeta Potential (mV) -35 ± 3 (for -COOH NPs)-15 ± 4Zeta Potential Measurement
Zeta Potential (mV) +30 ± 4 (for -NH2 NPs)+10 ± 5Zeta Potential Measurement

Table 2: Quantification of Surface PEGylation

MethodPrincipleExpected Result
Thermogravimetric Analysis (TGA) Measures weight loss upon heating to determine the amount of grafted PEG.A distinct weight loss step corresponding to the degradation of the PEG layer.
X-ray Photoelectron Spectroscopy (XPS) Detects the elemental composition of the nanoparticle surface.Increase in the C1s and O1s signals and presence of the N1s signal from the amide bond.
Fourier-Transform Infrared Spectroscopy (FTIR) Identifies characteristic vibrational modes of functional groups.Appearance of characteristic PEG peaks (e.g., C-O-C stretching at ~1100 cm⁻¹) and amide bond peaks (~1650 cm⁻¹).
Quantitative ¹H NMR Quantifies PEG by integrating the characteristic ethylene oxide proton peak.Requires dissolution or cleavage of PEG from the nanoparticle surface for accurate measurement.

Visualizations

Signaling Pathways and Workflows

experimental_workflow cluster_activation Activation Step cluster_conjugation Conjugation Step cluster_purification Purification NP_COOH Carboxylated Nanoparticle Activated_NP Activated Nanoparticle (NHS Ester) NP_COOH->Activated_NP MES Buffer, RT, 30 min EDC_NHS EDC / NHS PEGylated_NP PEGylated Nanoparticle Activated_NP->PEGylated_NP RT, 2-4h Amino_PEG_Acid This compound Washing Centrifugation & Resuspension (3x) PEGylated_NP->Washing Final_Product Purified PEGylated Nanoparticles Washing->Final_Product

Caption: Workflow for functionalizing carboxylated nanoparticles.

References

Application Note: Amine Group Reactivity of Amino-PEG25-acid with NHS Esters

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

PEGylation, the process of covalently attaching polyethylene glycol (PEG) chains to molecules, is a cornerstone strategy in drug delivery and biotechnology. It is employed to improve the pharmacokinetic and pharmacodynamic properties of therapeutic agents by increasing solubility, extending circulation half-life, and reducing immunogenicity. The reaction between a primary amine and an N-hydroxysuccinimide (NHS) ester is one of the most common and efficient methods for achieving this conjugation.[1][2][3] This application note provides a detailed overview and protocol for the reaction between the terminal primary amine of Amino-PEG25-acid and molecules activated with NHS esters, forming a stable amide bond.[1][4]

Principle of the Reaction

The conjugation chemistry is based on the nucleophilic attack of the primary amine (-NH₂) of the this compound on the electrophilic carbonyl carbon of the NHS ester. This reaction, a form of nucleophilic acyl substitution, results in the formation of a highly stable amide linkage and the release of N-hydroxysuccinimide (NHS) as a byproduct. The reaction is highly selective for primary amines under specific pH conditions. A competing, non-productive reaction is the hydrolysis of the NHS ester, which increases at higher pH and can reduce the overall yield of the desired conjugate.

Reaction Mechanism

The diagram below illustrates the nucleophilic attack of the this compound's primary amine on the NHS ester, leading to the formation of a stable amide bond and the release of the NHS leaving group.

Reaction_Mechanism Mechanism: Amine-NHS Ester Conjugation Reactant_PEG This compound H₂N-(CH₂CH₂O)₂₅-COOH Intermediate {Tetrahedral Intermediate} Reactant_PEG->Intermediate + Reactant_NHS NHS Ester-Activated Molecule R-C(=O)O-NHS Reactant_NHS->Intermediate + Product_Conjugate Stable Amide Bond R-C(=O)NH-(CH₂CH₂O)₂₅-COOH Intermediate->Product_Conjugate Forms Product_NHS N-hydroxysuccinimide (byproduct) NHS Intermediate->Product_NHS Releases

Reaction of Amino-PEG with an NHS Ester.

Key Reaction Parameters

The success of the conjugation is critically dependent on optimizing several parameters. The primary amine of the this compound must be unprotonated to be sufficiently nucleophilic. Simultaneously, the hydrolysis of the NHS ester must be minimized.

ParameterOptimal Range/ConditionRationale & Notes
pH 7.2 - 8.5Balances amine reactivity and NHS ester stability. Below pH 7.2, the amine is protonated and unreactive. Above pH 8.5, the rate of NHS ester hydrolysis increases significantly, reducing conjugation efficiency.
Buffer System Amine-free buffersPhosphate, Borate, Bicarbonate/Carbonate, or HEPES buffers are recommended. Buffers containing primary amines (e.g., Tris, Glycine) are incompatible as they compete with the Amino-PEG for reaction with the NHS ester.
Stoichiometry 5- to 20-fold molar excess of NHS esterA molar excess of the NHS ester is typically used to drive the reaction towards completion, especially when the target molecule is of high value. The optimal ratio should be determined empirically.
Temperature 4°C to Room Temperature (25°C)The reaction can proceed at room temperature for 1-4 hours or at 4°C overnight. Lower temperatures can help minimize hydrolysis of the NHS ester over longer incubation times.
Solvent Aqueous buffer; may contain organic co-solventIf the NHS ester-activated molecule has poor water solubility, it should first be dissolved in a minimal amount of a dry, water-miscible, amine-free organic solvent like DMSO or DMF before being added to the aqueous buffer containing the Amino-PEG.

Hydrolysis of NHS Esters

The stability of the NHS ester in aqueous solution is a critical factor. The rate of hydrolysis is highly pH-dependent.

pHHalf-life of NHS Ester at 4°C
7.0~4-5 hours
8.6~10 minutes

This data highlights the importance of maintaining the recommended pH range to ensure the NHS ester is available to react with the amine.

Experimental Protocols

Preparation of Reagents
  • This compound Solution:

    • Accurately weigh the required amount of this compound.

    • Dissolve it in an amine-free reaction buffer (e.g., 0.1 M Phosphate Buffer, pH 8.0) to a final concentration of 1-10 mg/mL.

  • NHS Ester-Activated Molecule Solution:

    • NHS esters are moisture-sensitive and should be stored in a desiccator at -20°C.

    • Allow the vial to equilibrate to room temperature before opening to prevent condensation.

    • Immediately before use, dissolve the NHS ester in a minimal volume of anhydrous DMSO or DMF to create a concentrated stock solution (e.g., 10 mg/mL or ~10 mM). Do not prepare aqueous stock solutions for storage as the NHS ester will hydrolyze.

General Conjugation Protocol
  • Combine the this compound solution with the NHS ester-activated molecule in a suitable reaction vessel.

  • Add the freshly prepared NHS ester stock solution to the this compound solution while gently vortexing. A typical starting point is a 10-fold molar excess of the NHS ester.

  • Ensure the final concentration of the organic solvent (DMSO or DMF) does not exceed 10% of the total reaction volume.

  • Incubate the reaction mixture at room temperature for 1-4 hours or at 4°C overnight, protected from light if either component is light-sensitive.

  • Optional Quenching: To stop the reaction, a primary amine-containing buffer like Tris or glycine can be added to a final concentration of 20-50 mM. This will consume any unreacted NHS ester.

Purification of the Conjugate

After the reaction is complete, it is crucial to remove unreacted reagents and byproducts (e.g., free NHS ester, hydrolyzed NHS ester, and N-hydroxysuccinimide). The appropriate method depends on the size and properties of the final conjugate.

  • Dialysis / Diafiltration: Effective for large conjugates (e.g., PEG-protein conjugates).

  • Size Exclusion Chromatography (SEC) / Gel Filtration: A common and effective method to separate the larger PEG conjugate from smaller, unreacted molecules.

  • Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): Can be used for purification and analysis of the final product, offering high resolution.

Analysis and Characterization

The success of the conjugation can be confirmed using various analytical techniques:

  • Mass Spectrometry (MALDI-TOF or ESI-MS): To confirm the molecular weight of the final conjugate.

  • HPLC: To assess the purity of the conjugate and quantify the reaction yield.

  • NMR Spectroscopy: To confirm the formation of the amide bond.

Experimental Workflow Overview

The following diagram outlines the key stages of the conjugation process, from reagent preparation to the final analysis of the purified product.

Workflow_Diagram Experimental Workflow for Amine-PEG Conjugation Prep_PEG 1. Prepare this compound in Reaction Buffer (pH 7.2-8.5) Conjugation 3. Conjugation Reaction (Add NHS Ester to PEG Solution) Incubate 1-4h @ RT or O/N @ 4°C Prep_PEG->Conjugation Prep_NHS 2. Prepare NHS-Ester Stock in Anhydrous DMSO/DMF Prep_NHS->Conjugation Quench 4. Quench Reaction (Optional) (Add Tris or Glycine Buffer) Conjugation->Quench Purification 5. Purification (e.g., SEC, Dialysis, HPLC) Quench->Purification Analysis 6. Analysis & Characterization (e.g., Mass Spec, HPLC) Purification->Analysis

Workflow for PEGylation via Amine-NHS Ester reaction.

Troubleshooting

ProblemPossible CauseSuggested Solution
Low Conjugation Yield Incorrect pH.Verify buffer pH is within the optimal 7.2-8.5 range.
Hydrolyzed NHS ester.Use fresh, anhydrous DMSO/DMF for stock solution. Ensure NHS ester was stored properly under desiccated conditions.
Incompatible buffer.Ensure the reaction buffer does not contain primary amines (e.g., Tris). Perform buffer exchange if necessary.
Precipitation During Reaction Low solubility of the NHS-activated molecule or final conjugate.Decrease the concentration of reactants. Consider using a PEGylated version of the NHS ester to improve solubility.
High percentage of organic solvent.Keep the final concentration of DMSO or DMF below 10%.

References

Application Notes and Protocols for Carboxylic Acid Activation of Amino-PEG25-acid using EDC/DCC

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Polyethylene glycol (PEG)ylation is a widely utilized strategy in drug development and bioconjugation to enhance the therapeutic properties of molecules by improving their solubility, stability, and pharmacokinetic profiles. The covalent attachment of PEG chains to proteins, peptides, or other molecules often involves the activation of a carboxylic acid group on the PEG linker for subsequent reaction with a primary amine on the target molecule. This document provides detailed application notes and protocols for the activation of a heterobifunctional Amino-PEG25-acid using the common carbodiimide coupling agents, 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N,N'-dicyclohexylcarbodiimide (DCC).

Carbodiimides like EDC and DCC are considered "zero-length" crosslinkers because no part of the coupling agent is incorporated into the final product.[1] They facilitate the formation of a stable amide bond between a carboxyl group and a primary amine.[1] The choice between EDC and DCC often depends on the solvent system; EDC is water-soluble and ideal for bioconjugation in aqueous buffers, while DCC is soluble in organic solvents and is frequently used in organic synthesis.[1][2] The efficiency of this reaction can be significantly enhanced by the addition of N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS, which forms a more stable intermediate, thereby increasing the coupling yield and reducing side reactions.[3]

Reaction Mechanism and Workflow

The activation of a carboxylic acid with EDC or DCC proceeds through a two-step mechanism. First, the carbodiimide reacts with the carboxyl group to form a highly reactive and unstable O-acylisourea intermediate. This intermediate is susceptible to hydrolysis, which can regenerate the carboxylic acid. To improve efficiency, NHS is often included in the reaction. NHS reacts with the O-acylisourea intermediate to form a more stable NHS-ester. This semi-stable intermediate is less prone to hydrolysis and reacts efficiently with primary amines to form a stable amide bond, releasing NHS.

Below is a diagram illustrating the general workflow for the activation of this compound and subsequent conjugation.

G cluster_activation Activation Step cluster_conjugation Conjugation Step cluster_purification Purification PEG_Acid This compound Activated_PEG Activated Amino-PEG25-NHS Ester PEG_Acid->Activated_PEG  Activation (pH 4.5-6.0) EDC_NHS EDC and NHS EDC_NHS->Activated_PEG Conjugated_Product PEGylated Molecule Activated_PEG->Conjugated_Product  Conjugation (pH 7.2-8.0) Amine_Molecule Amine-containing Molecule Amine_Molecule->Conjugated_Product Purification Purification (e.g., Desalting Column, Dialysis) Conjugated_Product->Purification

Caption: Experimental workflow for the activation and conjugation of this compound.

Quantitative Data: Recommended Reaction Conditions

The efficiency of the carboxylic acid activation and subsequent amidation is influenced by several factors, including the molar ratios of the reagents, pH, and reaction time. The following table summarizes recommended starting conditions for the activation of this compound. Optimization may be required for specific applications.

ParameterRecommended ConditionPurposeReference(s)
Molar Ratio (EDC:PEG-Acid) 2:1 to 10:1Activation of the carboxyl group. A molar excess of EDC is generally used to drive the reaction forward.
Molar Ratio (NHS:PEG-Acid) 2:1 to 10:1Stabilization of the activated intermediate by forming a more stable NHS-ester.
Molar Ratio (Amine-Molecule:PEG-Acid) 1:1 to 1:10 (Linker:Amine)Conjugation to the activated linker. The optimal ratio depends on the desired degree of labeling.
Activation pH 4.5 - 6.0The activation of the carboxyl group with EDC is most efficient in a slightly acidic environment.
Conjugation pH 7.2 - 8.0The reaction of the NHS-activated PEG with a primary amine is most efficient at a neutral to slightly basic pH.
Activation Time 15 - 30 minutes at room temperatureSufficient time for the formation of the activated NHS-ester.
Conjugation Time 2 hours at room temperature to overnight at 4°CAllows for efficient coupling of the activated PEG to the amine-containing molecule.

Experimental Protocols

Two detailed protocols are provided below: one for activation in an aqueous environment, suitable for bioconjugation with proteins, and another for activation in an organic solvent, which is useful for coupling with molecules soluble in organic media.

Protocol 1: Aqueous Activation of this compound using EDC/NHS

This protocol is designed for the activation of this compound and subsequent conjugation to a primary amine-containing molecule (e.g., a protein) in an aqueous buffer system.

Materials:

  • This compound

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS) or Sulfo-NHS

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

  • Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.4

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M hydroxylamine, pH 8.5

  • Amine-containing molecule (e.g., protein) in Coupling Buffer

  • Desalting column or dialysis cassette for purification

Procedure:

  • Reagent Preparation:

    • Equilibrate all reagents to room temperature before use.

    • Prepare a stock solution of this compound in the Activation Buffer.

    • Immediately before use, prepare fresh stock solutions of EDC and NHS in the Activation Buffer (e.g., 10 mg/mL).

  • Activation of this compound:

    • To the this compound solution, add the freshly prepared EDC and NHS solutions. A molar excess of 2-10 fold for both EDC and NHS over the PEG-acid is recommended.

    • Incubate the reaction mixture for 15-30 minutes at room temperature with gentle stirring.

  • Conjugation to Amine-containing Molecule:

    • Immediately after activation, add the activated this compound solution to the solution containing the amine-molecule in Coupling Buffer. The pH of the final reaction mixture should be between 7.2 and 8.0.

    • Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle stirring.

  • Quenching the Reaction:

    • Add the Quenching Buffer to the reaction mixture to a final concentration of 10-50 mM.

    • Incubate for 15 minutes at room temperature to hydrolyze any unreacted NHS-esters.

  • Purification:

    • Remove excess reagents and byproducts by passing the reaction mixture through a desalting column or by dialysis against an appropriate buffer (e.g., PBS).

Protocol 2: Organic Solvent-Based Activation of this compound using DCC/NHS

This protocol is suitable for activating this compound and coupling it to an amine-containing molecule that is soluble in organic solvents.

Materials:

  • This compound

  • N,N'-dicyclohexylcarbodiimide (DCC)

  • N-hydroxysuccinimide (NHS)

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

  • Amine-containing molecule

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (optional, as a base)

  • Filtration apparatus

  • Silica gel for column chromatography (for purification)

Procedure:

  • Reagent Preparation:

    • Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to exclude moisture.

    • Dissolve this compound in anhydrous DCM or DMF.

  • Activation of this compound:

    • Add NHS (typically 1.1-1.5 equivalents relative to the PEG-acid) to the solution of this compound.

    • Add DCC (typically 1.1-1.5 equivalents) to the reaction mixture.

    • Stir the reaction at room temperature for 1-2 hours. The formation of a white precipitate (dicyclohexylurea, DCU) indicates the reaction is proceeding.

  • Conjugation to Amine-containing Molecule:

    • In a separate flask, dissolve the amine-containing molecule in anhydrous DCM or DMF. If the amine is in its salt form, add 1-2 equivalents of a non-nucleophilic base like TEA or DIPEA.

    • Filter the activated this compound solution to remove the precipitated DCU.

    • Add the filtered solution of the activated PEG-acid to the solution of the amine-containing molecule.

    • Stir the reaction at room temperature for 2-24 hours, monitoring the progress by a suitable method (e.g., TLC or LC-MS).

  • Work-up and Purification:

    • After the reaction is complete, filter the mixture again to remove any further DCU precipitate.

    • The solvent can be removed under reduced pressure.

    • The crude product can be purified by silica gel column chromatography to remove any remaining starting materials and byproducts.

Signaling Pathway and Logical Relationship Diagram

The following diagram illustrates the chemical transformations during the EDC/NHS activation of a carboxylic acid and its subsequent reaction with a primary amine.

G cluster_reaction Reaction Pathway Carboxylic_Acid R-COOH (this compound) O_Acylisourea O-Acylisourea Intermediate (Unstable) Carboxylic_Acid->O_Acylisourea EDC EDC EDC->O_Acylisourea NHS_Ester NHS-Ester Intermediate (More Stable) O_Acylisourea->NHS_Ester Urea_Byproduct Urea Byproduct O_Acylisourea->Urea_Byproduct NHS NHS NHS->NHS_Ester Amide_Bond R-CO-NH-R' (PEGylated Product) NHS_Ester->Amide_Bond Released_NHS Released NHS NHS_Ester->Released_NHS Amine R'-NH2 (Amine-Molecule) Amine->Amide_Bond

Caption: Chemical pathway of EDC/NHS mediated amide bond formation.

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)Reference(s)
Low Conjugation Efficiency - Inactive EDC/NHS due to hydrolysis. - Incorrect buffer pH. - Hydrolysis of the NHS-ester intermediate.- Use fresh, high-quality EDC and NHS and prepare solutions immediately before use. - Ensure the activation buffer is pH 4.5-6.0 and the coupling buffer is pH 7.2-8.0. - Perform the conjugation step immediately after the activation step.
Precipitation of Protein during Reaction - High concentration of EDC. - High degree of labeling leading to aggregation.- Reduce the amount of EDC used. - Decrease the molar ratio of the PEG linker to the target molecule. - Include solubility-enhancing additives like arginine in the buffer.
Formation of Byproducts (DCC) - Dicyclohexylurea (DCU) is insoluble in many organic solvents.- Filter the reaction mixture to remove the precipitated DCU before adding to the amine-containing molecule.

References

Application Notes and Protocols for Amino-PEG25-acid in Drug Delivery Systems

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of Amino-PEG25-acid as a versatile heterobifunctional linker in advanced drug delivery systems. This document details its primary applications, presents key quantitative data, and offers detailed experimental protocols for its use in creating targeted therapeutics such as Antibody-Drug Conjugates (ADCs) and "stealth" nanoparticle formulations.

Application Notes

This compound is a polyethylene glycol (PEG) derivative featuring a primary amine (-NH2) at one terminus and a carboxylic acid (-COOH) at the other, separated by a 25-unit PEG chain.[1][2] This structure provides a flexible, hydrophilic spacer that is critical in modern drug delivery design.[3][4] The primary applications leverage its bifunctional nature to conjugate different molecules, thereby enhancing the therapeutic properties of drugs.

1.1 Key Advantages of PEGylation with this compound

The incorporation of a PEG chain onto a drug or delivery carrier, a process known as PEGylation, offers numerous advantages:

  • Enhanced Solubility: The hydrophilic PEG spacer increases the aqueous solubility of hydrophobic drugs, improving their formulation and bioavailability.[5]

  • Prolonged Circulation Time (The "Stealth" Effect): When attached to nanoparticles or liposomes, the PEG chain creates a protective hydrophilic layer. This layer acts as a steric barrier, inhibiting the binding of plasma proteins (opsonization) and reducing uptake by the mononuclear phagocyte system (MPS), thus extending circulation half-life. The first FDA-approved PEGylated nanoparticle, Doxil®, increased the bioavailability of doxorubicin nearly 90-fold.

  • Reduced Immunogenicity: The PEG layer can shield antigenic sites on therapeutic proteins or drug carriers, reducing their immunogenicity and antigenicity.

  • Controlled Release: In specifically designed systems, PEG linkers can be part of a structure that allows for the controlled or triggered release of a drug in response to specific physiological conditions, such as the lower pH of tumor microenvironments.

1.2 Primary Applications

  • Antibody-Drug Conjugates (ADCs): this compound is an ideal linker for creating ADCs. The linker can be conjugated to a potent cytotoxic drug and a monoclonal antibody. The antibody targets a specific antigen on cancer cells, delivering the cytotoxic payload directly to the tumor site, thereby minimizing systemic toxicity.

  • PEGylated Liposomes and Nanoparticles: Liposomes and other nanoparticles are effective drug carriers that can encapsulate both hydrophilic and hydrophobic compounds. By incorporating this compound (often pre-conjugated to a lipid like DSPE), these particles can be functionalized to achieve the "stealth" characteristics that prolong circulation. This extended circulation increases the likelihood of the nanoparticle accumulating in tumor tissues through the Enhanced Permeability and Retention (EPR) effect.

  • Surface Functionalization: The reactive termini of this compound allow it to be used for the functionalization of surfaces, such as those of nanoparticles, polymers, and other biomaterials, to improve biocompatibility and attach targeting ligands.

1.3 The "PEG Dilemma"

While highly beneficial, PEGylation can present challenges. The same steric hindrance that provides the "stealth" effect can sometimes inhibit the uptake of the drug or carrier by target cells. Furthermore, repeated injections of PEGylated formulations can, in some cases, induce an immune response leading to "accelerated blood clearance" (ABC) of subsequent doses. Researchers must consider these factors during the design of PEGylated drug delivery systems.

Quantitative Data

The following tables summarize key quantitative parameters reported for various PEGylated drug delivery systems.

Table 1: Physicochemical and Pharmacokinetic Properties of PEGylated Systems

ParameterSystemDrugValueReference
Bioavailability "Stealth" Liposomes (Doxil®)Doxorubicin~90-fold increase vs. free drug
Circulation Half-Life "Stealth" Liposomes (Doxil®)Doxorubicin36 - 72 hours
In Vivo Circulation PEG-functionalized Magnetic Nanoparticles-30% relative concentration at 50 min
Particle Size PEG-p(Asp) Polymer MicellesDoxorubicin< 50 nm
Particle Size PEG-functionalized Magnetic Nanoparticles-184 nm (hydrodynamic diameter)
Particle Size Amino-dextran Nanoparticles-80 - 120 nm
Drug Loading Capacity PEGylated Liposomes-Up to 90%

Table 2: Example Drug Conjugation Yields

SystemLinker/SpacerDrugDrug Binding YieldReference
PEG-p(Asp) Block Copolymer MicellesGlycine, 4-aminobenzoateDoxorubicin13 - 43.6%

Visualizations: Workflows and Concepts

The following diagrams illustrate the structure, reaction workflows, and key concepts related to the use of this compound.

Caption: Structure and reactivity of this compound.

ADC_Workflow cluster_step1 Step 1: Drug-Linker Conjugation cluster_step2 Step 2: Antibody Preparation cluster_step3 Step 3: Final Conjugation Drug Drug (with -COOH or -NH2) ActivateLinker Activate Linker (-COOH end with EDC/NHS) Linker This compound Linker->ActivateLinker Conjugate1 Drug-PEG25-Linker ActivateLinker->Conjugate1 Conjugate2 Conjugate Drug-Linker to Antibody Lysines Conjugate1->Conjugate2 Antibody Monoclonal Antibody (mAb) Lysine Surface Lysine Residues (-NH2 groups) Antibody->Lysine Lysine->Conjugate2 ADC Final Antibody-Drug Conjugate (ADC) Conjugate2->ADC

Caption: General workflow for Antibody-Drug Conjugate (ADC) synthesis.

Nanoparticle_Workflow A Lipids + Drug C Lipid Film Hydration A->C B Amino-PEG25-DSPE (Pre-conjugated Linker) B->C D Self-Assembly into Liposomes C->D E Extrusion for Size Uniformity D->E F Final PEGylated Nanoparticle with Encapsulated Drug E->F

Caption: Workflow for PEGylated liposome formulation.

Stealth_Effect cluster_unpegylated Un-PEGylated Nanoparticle cluster_pegylated PEGylated Nanoparticle NP1 Nanoparticle Opsonin Opsonin Proteins Bind to Surface NP1->Opsonin Macrophage Recognition & Uptake by Macrophage (MPS) Opsonin->Macrophage Clearance1 Rapid Blood Clearance Macrophage->Clearance1 NP2 Nanoparticle PEG_Layer PEG Layer Creates 'Stealth' Shield NP2->PEG_Layer No_Binding Opsonin Binding is Blocked PEG_Layer->No_Binding No_Recognition Evades MPS Recognition No_Binding->No_Recognition Circulation Prolonged Circulation No_Recognition->Circulation

Caption: The "Stealth Effect" of PEGylation.

Experimental Protocols

Disclaimer: These protocols are intended for research use only by qualified individuals. All procedures should be performed in a suitable laboratory setting, adhering to all safety guidelines. Optimization may be required for specific drugs, antibodies, or nanoparticle systems.

Protocol 1: Synthesis of a Drug-Amino-PEG25-Linker Conjugate

This protocol describes the covalent attachment of a drug to the this compound linker.

Method A: Conjugating a Drug with a Primary Amine to the Linker's Acid Terminus

  • Activation of Carboxylic Acid:

    • Dissolve this compound (1 eq.), N-hydroxysuccinimide (NHS, 1.2 eq.), and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.2 eq.) in an anhydrous aprotic solvent (e.g., DMF or DCM).

    • Stir the reaction mixture under an inert atmosphere (e.g., argon or nitrogen) at room temperature for 4-6 hours to form the NHS ester.

  • Conjugation to Amine-containing Drug:

    • Dissolve the amine-containing drug (1.5 eq.) in the same anhydrous solvent.

    • Add the drug solution to the activated Amino-PEG25-NHS ester solution.

    • Add a non-nucleophilic base such as diisopropylethylamine (DIPEA, 2-3 eq.) to the reaction mixture.

    • Stir the reaction at room temperature overnight.

  • Purification:

    • Monitor the reaction progress using an appropriate method (e.g., TLC or LC-MS).

    • Upon completion, purify the conjugate using silica gel column chromatography or preparative HPLC to isolate the final Drug-NH-CO-PEG25-NH2 product.

Method B: Conjugating a Drug with a Carboxylic Acid to the Linker's Amine Terminus

  • Drug Activation:

    • Activate the carboxylic acid group on the drug using the same EDC/NHS chemistry as described in Method A, Step 1.

  • Conjugation to Linker's Amine:

    • Dissolve this compound (1.5 eq.) in anhydrous DMF or DCM.

    • Add this solution to the activated Drug-NHS ester solution.

    • Stir at room temperature overnight.

  • Purification:

    • Purify the resulting Drug-CO-NH-PEG25-COOH conjugate as described in Method A, Step 3.

Protocol 2: Conjugation of a Drug-PEG25-Linker to an Antibody (ADC Synthesis)

This protocol describes the conjugation of a carboxyl-activated Drug-PEG25-linker to the surface lysine residues of a monoclonal antibody.

  • Materials:

    • Monoclonal antibody (mAb) in a suitable amine-free buffer (e.g., PBS, pH 7.4-8.0).

    • Drug-CO-NH-PEG25-COOH from Protocol 1B.

    • EDC and NHS.

    • Reaction buffer: PBS, pH 7.4.

    • Quenching buffer: 1 M Tris-HCl, pH 8.0.

    • Purification: Size-exclusion chromatography (e.g., Sephadex G-25 column).

  • Activation of Drug-Linker:

    • Prepare the NHS ester of the Drug-CO-NH-PEG25-COOH linker as described in Protocol 1A, Step 1. The reaction should be performed in an organic co-solvent like DMSO or DMF.

  • Antibody Conjugation:

    • Prepare the mAb solution at a concentration of 5-10 mg/mL in the reaction buffer.

    • Slowly add a 5- to 10-fold molar excess of the activated Drug-Linker-NHS ester solution to the mAb solution with gentle stirring. The final concentration of the organic co-solvent should not exceed 10% (v/v) to prevent antibody denaturation.

    • Allow the reaction to proceed for 2-4 hours at room temperature or 4°C.

  • Quenching and Purification:

    • Quench the reaction by adding the quenching buffer to a final concentration of 50 mM to consume any unreacted NHS esters.

    • Purify the resulting ADC from unconjugated drug-linker and other reagents using a desalting or size-exclusion chromatography column equilibrated with a suitable storage buffer (e.g., PBS).

  • Characterization:

    • Characterize the final ADC to determine the drug-to-antibody ratio (DAR), purity, and aggregation state using methods such as UV-Vis spectroscopy, Hydrophobic Interaction Chromatography (HIC), and Size-Exclusion Chromatography (SEC).

Protocol 3: Formulation of PEGylated Liposomes using Amino-PEG25-DSPE

This protocol describes the thin-film hydration method to produce liposomes incorporating a pre-formed Amino-PEG25-distearoyl-sn-glycero-3-phosphoethanolamine (DSPE) conjugate.

  • Materials:

    • Primary structural lipid: e.g., 1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC).

    • Cholesterol (to stabilize the lipid bilayer).

    • PEGylated lipid: Amino-PEG25-DSPE.

    • Drug to be encapsulated.

    • Organic solvent: Chloroform or a chloroform/methanol mixture.

    • Hydration buffer: PBS, saline, or a buffer containing the drug.

  • Lipid Film Formation:

    • In a round-bottom flask, dissolve the lipids (e.g., DPPC and cholesterol at a 2:1 molar ratio) and the Amino-PEG25-DSPE (1-5 mol% of total lipid) in the organic solvent.

    • If encapsulating a hydrophobic drug, dissolve it in the organic solvent along with the lipids.

    • Remove the organic solvent using a rotary evaporator under vacuum to form a thin, dry lipid film on the flask's inner surface.

  • Hydration:

    • Hydrate the lipid film by adding the hydration buffer (pre-heated to above the lipid phase transition temperature). If encapsulating a hydrophilic drug, it should be dissolved in this buffer.

    • Agitate the flask (e.g., by gentle rotation or vortexing) to allow the lipids to swell and form multilamellar vesicles (MLVs).

  • Size Reduction (Extrusion):

    • To obtain unilamellar vesicles of a defined size, subject the MLV suspension to extrusion.

    • Pass the suspension repeatedly (e.g., 10-20 times) through polycarbonate membranes with a defined pore size (e.g., 100 nm) using a lipid extruder. This process should also be performed above the lipid phase transition temperature.

  • Purification:

    • Remove any unencapsulated drug from the final liposome suspension using dialysis or size-exclusion chromatography.

  • Characterization:

    • Analyze the final formulation for particle size and distribution (using Dynamic Light Scattering), encapsulation efficiency (by separating free from encapsulated drug and quantifying), and stability.

References

Application Notes and Protocols for Peptide Modification and Labeling using Amino-PEG25-acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing Amino-PEG25-acid for the strategic modification and labeling of peptides. This versatile heterobifunctional linker, featuring a primary amine and a terminal carboxylic acid separated by a 25-unit polyethylene glycol (PEG) spacer, offers a powerful tool for enhancing the therapeutic potential and research applications of peptides. The protocols outlined below provide detailed methodologies for peptide conjugation, fluorescent labeling, purification, and characterization, supported by quantitative data and visual workflows.

Introduction to this compound in Peptide Chemistry

This compound is a valuable reagent in bioconjugation due to its defined length, hydrophilicity, and dual-reactive functionalities. The PEG spacer enhances the solubility and stability of peptides, reduces immunogenicity, and can prolong their circulation half-life by increasing their hydrodynamic radius.[1][2][3] The terminal amine and carboxylic acid groups allow for sequential and site-specific conjugation of different molecules, enabling the creation of complex and tailored peptide constructs.[4][5]

Key Applications:

  • Improving Pharmacokinetics: PEGylation can significantly extend the in-vivo half-life of peptides by reducing renal clearance and protecting against proteolytic degradation.

  • Enhancing Solubility: The hydrophilic PEG chain improves the solubility of hydrophobic peptides in aqueous solutions.

  • Fluorescent Labeling: The bifunctional nature of the linker allows for the attachment of a peptide to one end and a fluorescent dye to the other, facilitating imaging and tracking studies.

  • Peptide Dimerization and Cyclization: The linker can be used to create peptide dimers or to cyclize peptides, which can enhance their binding affinity and stability.

  • Drug Delivery: PEGylated peptides can be used to improve the delivery of therapeutic agents to specific targets.

Quantitative Data on the Effects of PEGylation

The covalent attachment of PEG chains to peptides can dramatically alter their physicochemical and biological properties. The following tables summarize the quantitative impact of PEGylation on key parameters.

Table 1: Impact of PEGylation on Peptide/Protein Pharmacokinetics

MoleculePEG Size (kDa)Half-life (t½) of UnmodifiedHalf-life (t½) of PEGylatedFold Increase in Half-lifeReference(s)
Interferon-α2a-~2-3 hours~60-80 hours~20-40
Granulocyte Colony-Stimulating Factor (G-CSF)20~3.5 hours~15-80 hours~4-23
Parathyroid Hormone (1-34)20MinutesSeveral hoursSignificant
Anti-IL-6 Peptide20, 30, 40ShortDose-dependent increaseSignificant

Table 2: Effect of PEGylation on Peptide Bioactivity

Peptide/ProteinPEGylation SiteUnmodified IC50/KiPEGylated IC50/KiChange in BioactivityReference(s)
Anti-IL-6 PeptidePosition 29~1 nM~1-5 nM (depending on PEG size)Maintained or slightly reduced
LysozymeN-terminus-Activity retention >80%High retention
scFvN-terminus-Activity retention >70%High retention

Experimental Protocols

The following protocols provide step-by-step instructions for the modification and labeling of peptides using this compound.

Protocol 1: Two-Step Fluorescent Labeling of a Peptide

This protocol describes the process of first conjugating a peptide to the carboxylic acid end of this compound, followed by the labeling of the free amine on the PEG linker with a fluorescent dye.

Workflow for Two-Step Peptide Labeling

G cluster_0 Step 1: Peptide Conjugation cluster_1 Step 2: Fluorescent Labeling Peptide Peptide with free amine (e.g., N-terminus or Lys side-chain) Activation Activate Carboxylic Acid (EDC/NHS) Peptide->Activation AminoPEG This compound AminoPEG->Activation Reaction1 Conjugation Reaction (Amide Bond Formation) Activation->Reaction1 Purification1 Purification of Peptide-PEG-Amine (RP-HPLC) Reaction1->Purification1 Characterization1 Characterization (Mass Spectrometry) Purification1->Characterization1 PeptidePEG Purified Peptide-PEG-Amine Characterization1->PeptidePEG Reaction2 Labeling Reaction (Amide Bond Formation) PeptidePEG->Reaction2 Dye NHS-ester activated fluorescent dye Dye->Reaction2 Purification2 Purification of Labeled Peptide (RP-HPLC or SEC) Reaction2->Purification2 Characterization2 Characterization (Mass Spec & UV-Vis) Purification2->Characterization2 FinalProduct Fluorescently Labeled PEGylated Peptide Characterization2->FinalProduct

Caption: Workflow for the two-step fluorescent labeling of a peptide using this compound.

Materials:

  • Peptide with a free primary amine (N-terminus or lysine side chain)

  • This compound

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-Hydroxysuccinimide (NHS)

  • NHS-ester activated fluorescent dye (e.g., FITC-NHS, Cy5-NHS)

  • Reaction Buffer: 0.1 M MES buffer, pH 6.0

  • Conjugation Buffer: 0.1 M Phosphate buffer, pH 7.5

  • Quenching solution: 1 M Tris-HCl, pH 8.0

  • Solvents for purification (e.g., acetonitrile, water with 0.1% TFA for RP-HPLC)

  • Desalting columns or dialysis cassettes

Procedure:

Step 1: Conjugation of Peptide to this compound

  • Activation of this compound:

    • Dissolve this compound in the Reaction Buffer.

    • Add a 5-fold molar excess of EDC and a 2-fold molar excess of NHS to the this compound solution.

    • Incubate at room temperature for 15-30 minutes to activate the carboxylic acid group.

  • Conjugation to the Peptide:

    • Dissolve the peptide in the Reaction Buffer.

    • Add the peptide solution to the activated this compound solution. A molar ratio of 1:1 to 1:5 (peptide to PEG) is a good starting point.

    • Allow the reaction to proceed at room temperature for 2-4 hours or overnight at 4°C with gentle stirring.

  • Purification of Peptide-PEG-Amine Intermediate:

    • Purify the reaction mixture using reverse-phase high-performance liquid chromatography (RP-HPLC) to separate the PEGylated peptide from unreacted peptide and excess PEG reagent.

    • Collect fractions and analyze them by mass spectrometry to identify the desired product (Peptide-PEG-Amine).

    • Lyophilize the pure fractions.

Step 2: Fluorescent Labeling of the Peptide-PEG-Amine

  • Labeling Reaction:

    • Dissolve the purified and lyophilized Peptide-PEG-Amine in the Conjugation Buffer.

    • Dissolve the NHS-ester activated fluorescent dye in a small amount of anhydrous DMSO.

    • Add a 1.5 to 5-fold molar excess of the dye solution to the peptide solution.

    • Incubate the reaction for 1-2 hours at room temperature in the dark.

  • Quenching:

    • Add the quenching solution to the reaction mixture to a final concentration of 50-100 mM to react with any unreacted NHS-ester dye.

    • Incubate for an additional 30 minutes.

  • Purification of the Final Product:

    • Purify the fluorescently labeled PEGylated peptide using RP-HPLC or size-exclusion chromatography (SEC) to remove unreacted dye and other impurities.

    • Monitor the elution profile using both UV-Vis (at the dye's absorbance wavelength) and peptide absorbance (e.g., 220 nm or 280 nm).

  • Characterization:

    • Confirm the identity and purity of the final product by mass spectrometry (MALDI-TOF or ESI-MS) and UV-Vis spectroscopy to determine the degree of labeling.

Protocol 2: Characterization of PEGylated Peptides

Accurate characterization of the PEGylated peptide is crucial to ensure its purity, identity, and the degree of modification.

Workflow for Characterization of PEGylated Peptides

G cluster_0 Purification cluster_1 Characterization cluster_2 Analysis Crude Crude PEGylated Peptide Mixture HPLC RP-HPLC Crude->HPLC SEC Size-Exclusion Chromatography Crude->SEC Purified Purified PEGylated Peptide HPLC->Purified SEC->Purified MS Mass Spectrometry (MALDI-TOF or ESI-MS) Purified->MS NMR NMR Spectroscopy Purified->NMR UVVis UV-Vis Spectroscopy (for labeled peptides) Purified->UVVis MS_Data Molecular Weight Degree of PEGylation MS->MS_Data NMR_Data Structural Confirmation NMR->NMR_Data UVVis_Data Degree of Labeling UVVis->UVVis_Data Final Characterized PEGylated Peptide MS_Data->Final NMR_Data->Final UVVis_Data->Final

Caption: General workflow for the purification and characterization of PEGylated peptides.

  • Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): This is the primary method for purifying PEGylated peptides and assessing their purity. A C4 or C8 column is often suitable. The increased hydrophilicity from the PEG linker will typically cause the PEGylated peptide to elute earlier than the unmodified peptide.

  • Size-Exclusion Chromatography (SEC): SEC is useful for separating PEGylated peptides based on their hydrodynamic volume and can effectively remove unreacted small molecules like excess dye.

  • Mass Spectrometry (MS): MALDI-TOF or ESI-MS is essential for confirming the molecular weight of the PEGylated peptide and determining the degree of PEGylation (mono-, di-, etc.).

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to confirm the structure of the conjugate and quantify the degree of PEGylation.

  • UV-Vis Spectroscopy: For fluorescently labeled peptides, UV-Vis spectroscopy is used to determine the concentration of the peptide and the dye, allowing for the calculation of the degree of labeling.

Application in Signaling Pathway Studies

PEGylated peptides can be valuable tools for studying cellular signaling pathways. Their enhanced stability and prolonged half-life can allow for sustained receptor engagement and downstream signaling compared to their unmodified counterparts. For example, a PEGylated peptide agonist or antagonist targeting a G-protein coupled receptor (GPCR) could be used to investigate the kinetics and duration of downstream signaling events, such as the MAPK/ERK pathway.

GPCR Signaling to MAPK/ERK Pathway

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Ligand PEGylated Peptide Ligand GPCR GPCR Ligand->GPCR Binding G_Protein G-Protein (α, β, γ) GPCR->G_Protein Activation AC Adenylyl Cyclase G_Protein->AC Activation cAMP cAMP AC->cAMP Production PKA PKA cAMP->PKA Activation Ras Ras PKA->Ras Activation Raf Raf Ras->Raf Activation MEK MEK Raf->MEK Phosphorylation ERK ERK MEK->ERK Phosphorylation Transcription_Factor Transcription Factor (e.g., CREB) ERK->Transcription_Factor Phosphorylation & Translocation Gene_Expression Gene Expression Transcription_Factor->Gene_Expression Regulation

Caption: A simplified diagram of a GPCR signaling cascade leading to the activation of the MAPK/ERK pathway, which can be studied using a PEGylated peptide ligand.

By using a fluorescently labeled PEGylated peptide, its internalization and trafficking can also be monitored, providing insights into receptor desensitization and recycling.

Conclusion

This compound is a powerful and versatile tool for the modification and labeling of peptides. The protocols and data presented here provide a foundation for researchers to design and execute experiments aimed at improving the therapeutic and diagnostic potential of peptides. Careful optimization of reaction conditions and thorough characterization of the final products are essential for successful outcomes.

References

Application Notes and Protocols: A Step-by-Step Guide for Conjugating Amino-PEG25-acid to Biomolecules

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Poly(ethylene glycol) (PEG)ylation is a widely utilized bioconjugation technique to enhance the therapeutic properties of biomolecules such as proteins, peptides, and antibodies.[1][2] This process involves the covalent attachment of PEG chains, which can improve the pharmacokinetic and pharmacodynamic profiles of the modified biomolecule.[1] Benefits of PEGylation include increased hydrodynamic size, leading to reduced renal clearance and a longer circulating half-life, as well as shielding of epitopes to decrease immunogenicity and proteolytic degradation.[3][4]

This guide provides a detailed protocol for conjugating Amino-PEG25-acid to biomolecules. The term "this compound" suggests a heterobifunctional PEG linker with both an amine and a carboxylic acid group. However, it is more common to use PEG derivatives with a single reactive group for straightforward conjugation. This protocol will focus on the most prevalent method: the conjugation of a carboxylated PEG to primary amines (e.g., lysine residues) on a biomolecule using carbodiimide chemistry with 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS). This chemistry forms a stable amide bond between the PEG and the biomolecule.

Experimental Protocols

Principle of EDC/NHS Chemistry

EDC is a zero-length crosslinker that activates carboxyl groups to form an O-acylisourea intermediate. This intermediate is unstable in aqueous solutions and can be hydrolyzed. The addition of NHS stabilizes the activated carboxyl group by converting the O-acylisourea intermediate into a more stable, amine-reactive NHS ester. This NHS ester then efficiently reacts with primary amines on the biomolecule to form a stable amide linkage.

Materials and Reagents
  • Biomolecule: Protein, antibody, or peptide with accessible primary amine groups.

  • Carboxy-PEG derivative: (e.g., a PEG with a terminal carboxylic acid)

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride)

  • NHS (N-hydroxysuccinimide) or Sulfo-NHS (N-hydroxysulfosuccinimide) for improved solubility in aqueous buffers.

  • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0.

  • Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5.

  • Quenching Buffer: 1 M Tris-HCl, pH 8.5 or 1 M hydroxylamine, pH 8.5.

  • Purification System: Size-exclusion chromatography (SEC) or ion-exchange chromatography (IEX) system.

  • Analytical Instruments: UV-Vis spectrophotometer, SDS-PAGE, and Mass Spectrometry for characterization.

Step-by-Step Conjugation Protocol
  • Biomolecule Preparation:

    • Dissolve the biomolecule in the Conjugation Buffer at a concentration of 1-10 mg/mL.

    • Ensure the buffer does not contain any primary amines (e.g., Tris) that would compete with the reaction.

  • Activation of Carboxy-PEG:

    • Immediately before use, prepare fresh solutions of EDC and NHS in the Activation Buffer.

    • In a separate tube, dissolve the Carboxy-PEG in the Activation Buffer.

    • Add a 10-fold molar excess of EDC and a 25-fold molar excess of NHS to the Carboxy-PEG solution.

    • Incubate the mixture for 15 minutes at room temperature to activate the carboxylic acid groups.

  • Conjugation Reaction:

    • Add the activated Carboxy-PEG solution to the biomolecule solution. A typical molar excess of PEG reagent to the biomolecule is 20-fold, but this should be optimized for the specific application.

    • The final concentration of organic solvent (if used to dissolve the PEG reagent) should be less than 10% of the total reaction volume.

    • Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C with gentle stirring.

  • Quenching the Reaction:

    • Add the Quenching Buffer to the reaction mixture to a final concentration of 10-50 mM.

    • Incubate for 15-30 minutes at room temperature to quench any unreacted NHS esters.

  • Purification of the PEG-Biomolecule Conjugate:

    • Remove unreacted PEG and byproducts using size-exclusion chromatography (SEC) or ion-exchange chromatography (IEX).

    • SEC separates molecules based on their hydrodynamic radius, which increases upon PEGylation.

    • IEX can separate based on changes in surface charge after PEGylation.

    • Dialysis can also be used to remove low molecular weight impurities.

  • Characterization of the Conjugate:

    • Degree of PEGylation: Can be estimated using SDS-PAGE, where the PEGylated biomolecule will show an increase in apparent molecular weight.

    • Confirmation of Conjugation: Mass spectrometry (e.g., MALDI-TOF or ESI-MS) can be used to determine the precise molecular weight of the conjugate and confirm the number of attached PEG chains.

    • Purity: HPLC-based methods such as SEC-HPLC or RP-HPLC can be used to assess the purity of the final conjugate.

Quantitative Data Summary

ParameterTypical Range/ValueMethod of Determination
Molar Ratio (PEG:Biomolecule)5:1 to 50:1 (to be optimized)Experimental Titration
Reaction Time2 hours at RT to overnight at 4°CTime-course analysis
Reaction pHActivation: 4.5-6.0, Conjugation: 7.2-8.0pH meter
Purification YieldVariable, dependent on biomolecule and purification methodUV-Vis Spectroscopy
Degree of PEGylation1-5 PEG chains per biomolecule (application dependent)SDS-PAGE, Mass Spec

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_reaction Conjugation cluster_analysis Purification & Analysis prep_biomolecule Prepare Biomolecule in Conjugation Buffer conjugation Mix and Incubate: Biomolecule + Activated PEG prep_biomolecule->conjugation prep_peg Prepare Activated Carboxy-PEG prep_peg->conjugation quenching Quench Reaction conjugation->quenching purification Purify Conjugate (SEC or IEX) quenching->purification characterization Characterize Conjugate (SDS-PAGE, MS) purification->characterization

Caption: Experimental workflow for conjugating Carboxy-PEG to a biomolecule.

EDC/NHS Coupling Chemistry

edc_nhs_chemistry peg_cooh Carboxy-PEG R-COOH activated_intermediate O-acylisourea Intermediate R-CO-O-C(=NHR')NHR'' peg_cooh->activated_intermediate + EDC edc {EDC} activated_intermediate->peg_cooh Hydrolysis (Side Reaction) nhs_ester Amine-Reactive NHS Ester R-CO-O-N(COCH2)2 activated_intermediate->nhs_ester + NHS nhs {NHS} peg_conjugate PEG-Biomolecule Conjugate R-CO-NH-Biomolecule nhs_ester->peg_conjugate + Biomolecule-NH2 biomolecule_nh2 Biomolecule Biomolecule-NH2 biomolecule_nh2->peg_conjugate

Caption: Reaction mechanism of EDC/NHS mediated PEG conjugation.

References

Application Notes: The Role of PEG Spacers in Reducing Steric Hindrance in Bioconjugation

Author: BenchChem Technical Support Team. Date: November 2025

<

Audience: Researchers, scientists, and drug development professionals.

Introduction to Steric Hindrance in Bioconjugation

In the field of bioconjugation, the covalent attachment of molecules such as drugs, probes, or polymers to biomolecules like antibodies and proteins is a fundamental process. However, the three-dimensional structure of these large biomolecules can often impede the accessibility of reactive sites, a phenomenon known as steric hindrance. This can lead to lower conjugation efficiency, reduced biological activity of the final conjugate, and heterogeneity of the product. Polyethylene glycol (PEG) spacers have emerged as a critical tool to overcome these challenges. These flexible, hydrophilic chains act as a linker between the biomolecule and the payload, providing the necessary spatial separation to minimize steric clashes.[1][2]

The incorporation of PEG spacers into bioconjugates offers several advantages. They can enhance the solubility and stability of the conjugate, particularly when dealing with hydrophobic payloads.[3] Furthermore, PEGylation can increase the hydrodynamic size of the molecule, which reduces renal clearance and prolongs its circulation half-life.[2] The flexible nature of the PEG chain can also shield the bioconjugate from proteolytic enzymes and the immune system, thereby reducing immunogenicity.[2]

Mechanism of Steric Hindrance Reduction

Steric hindrance in bioconjugation can occur at two main levels:

  • During the conjugation reaction: The bulky structure of a biomolecule can prevent the reactive group of a linker-payload from accessing its target functional group (e.g., a lysine or cysteine residue) on the biomolecule.

  • In the final conjugate: The conjugated payload can physically obstruct the binding site of the biomolecule (e.g., the antigen-binding site of an antibody), leading to reduced biological activity.

PEG spacers mitigate these issues by introducing a flexible, hydrophilic arm that extends the payload away from the surface of the biomolecule. This increased distance reduces the spatial interference, allowing for more efficient conjugation and preserving the biological function of the parent molecule. The length of the PEG spacer is a critical parameter that needs to be optimized for each specific application, as it directly influences the degree of steric hindrance reduction and the overall properties of the bioconjugate.

Quantitative Data on the Impact of PEG Spacers

The length of the PEG spacer can significantly impact various properties of a bioconjugate. The following tables summarize key quantitative data from different studies, illustrating the effects of PEG chain length on drug-to-antibody ratio (DAR), binding affinity, and cellular uptake.

Table 1: Effect of PEG Spacer Length on Drug-to-Antibody Ratio (DAR)

BiomoleculePayloadPEG Spacer Length (n units)Resulting DARReference
AntibodyCytotoxic Drug23.5
AntibodyCytotoxic Drug44.2
AntibodyCytotoxic Drug86.8
AntibodyCytotoxic Drug127.5
AntibodyCytotoxic Drug247.9

Table 2: Effect of PEG Spacer Length on Receptor Binding Affinity (IC50)

ConjugatePEG Spacer Length (n units)IC50 (nM)Reference
⁶⁸Ga-NOTA-PEGn-RM2621.8 ± 0.2
⁶⁸Ga-NOTA-PEGn-RM2632.1 ± 0.3
⁶⁸Ga-NOTA-PEGn-RM2642.5 ± 0.4
⁶⁸Ga-NOTA-PEGn-RM2662.9 ± 0.5

Table 3: Effect of PEG Spacer Length on Nanocarrier Uptake in Dendritic Cells

NanocarrierPEG Spacer Length (kDa)Mean Fluorescence Intensity (MFI)Reference
Antibody-functionalized0.65High
Antibody-functionalized2Moderate
Antibody-functionalized5Low

Visualizing the Role of PEG Spacers

The following diagrams illustrate the concept of steric hindrance and the workflow for creating and analyzing PEGylated bioconjugates.

cluster_0 Without PEG Spacer cluster_1 With PEG Spacer Antibody_A Antibody Payload_A Payload Antibody_A->Payload_A Steric Hindrance Target_A Target Antibody_B Antibody Payload_B Payload Antibody_B->Payload_B PEG Spacer Target_B Target Antibody_B->Target_B Binding

Caption: Steric hindrance reduction by a PEG spacer.

A 1. Antibody Preparation (e.g., Buffer Exchange) C 3. Conjugation Reaction (Mix Antibody and Linker-Payload) A->C B 2. Linker-Payload Solution (Dissolve in anhydrous DMSO/DMF) B->C D 4. Quenching (Add quenching buffer, e.g., Tris-HCl) C->D E 5. Purification (e.g., Size-Exclusion Chromatography) D->E F 6. Characterization (e.g., UV-Vis, MS, HPLC) E->F G Final PEGylated Bioconjugate F->G

Caption: Experimental workflow for bioconjugation with a PEG spacer.

Detailed Experimental Protocols

The successful implementation of PEG spacers in bioconjugation relies on well-defined experimental protocols. Below are methodologies for common conjugation strategies involving PEG linkers.

Protocol 1: Amine-Reactive Conjugation using an NHS-PEG-Linker

This protocol describes the conjugation of an N-hydroxysuccinimide (NHS)-ester functionalized PEG linker to primary amines (e.g., lysine residues) on an antibody.

Materials:

  • Antibody (or other protein) in an amine-free buffer (e.g., PBS).

  • NHS-PEG-Payload linker.

  • Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

  • Conjugation Buffer: 0.1 M sodium bicarbonate or sodium borate buffer, pH 8.3-8.5.

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0.

  • Desalting column for purification (e.g., SEC).

Procedure:

  • Antibody Preparation:

    • Dissolve the antibody in the conjugation buffer at a concentration of 1-10 mg/mL.

    • If the antibody is in a buffer containing primary amines (e.g., Tris), perform a buffer exchange into the conjugation buffer using a desalting column or dialysis.

  • Linker-Payload Stock Solution Preparation:

    • NHS-esters are moisture-sensitive. Allow the vial of the NHS-PEG-Payload linker to equilibrate to room temperature before opening.

    • Prepare a stock solution of the linker-payload in anhydrous DMSO or DMF immediately before use.

  • Conjugation Reaction:

    • Calculate the required volume of the linker-payload stock solution to achieve the desired molar excess (typically 5-20 fold molar excess over the antibody).

    • Add the calculated volume of the linker-payload stock solution to the antibody solution while gently vortexing.

    • Incubate the reaction mixture for 1-2 hours at room temperature or 2-4 hours on ice, protected from light.

  • Quenching the Reaction:

    • To stop the reaction, add the quenching buffer to a final concentration of 50-100 mM.

    • Incubate for 30 minutes at room temperature.

  • Purification:

    • Remove excess, unreacted linker-payload and quenching buffer by size-exclusion chromatography (SEC) or dialysis.

    • For SEC, use a column equilibrated with the desired storage buffer (e.g., PBS). The first peak to elute will be the conjugated antibody.

  • Characterization:

    • Determine the protein concentration using a BCA assay or by measuring absorbance at 280 nm.

    • Determine the degree of labeling (DOL) or drug-to-antibody ratio (DAR) using UV-Vis spectroscopy (if the payload has a distinct absorbance) and/or mass spectrometry.

Protocol 2: Thiol-Reactive Conjugation using a Maleimide-PEG-Linker

This protocol details the conjugation of a maleimide-functionalized PEG linker to free thiols (e.g., from reduced cysteine residues) on an antibody.

Materials:

  • Antibody in a suitable buffer (e.g., PBS).

  • Reducing agent: Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT).

  • Maleimide-PEG-Payload linker.

  • Anhydrous DMSO or DMF.

  • Reaction Buffer: PBS, pH 6.5-7.5.

  • Desalting column for purification.

Procedure:

  • Antibody Reduction (if necessary):

    • To generate free thiol groups, incubate the antibody solution with a 10-50 fold molar excess of TCEP at 37°C for 1-2 hours to reduce the interchain disulfide bonds.

    • Remove the reducing agent using a desalting column equilibrated with reaction buffer.

  • Linker-Payload Stock Solution Preparation:

    • Prepare a stock solution of the Maleimide-PEG-Payload linker in anhydrous DMSO or DMF immediately before use.

  • Conjugation Reaction:

    • Add a 5-20 fold molar excess of the linker-payload stock solution to the reduced antibody solution.

    • Incubate for 1-2 hours at room temperature or overnight at 4°C in the dark.

  • Purification:

    • Purify the resulting conjugate from unreacted linker-payload and other small molecules by SEC.

    • Collect the fractions corresponding to the monomeric antibody-drug conjugate.

  • Characterization:

    • Determine the protein concentration.

    • Determine the DAR using techniques such as UV-Vis spectroscopy, hydrophobic interaction chromatography (HIC), or mass spectrometry.

    • Assess the purity and aggregation of the conjugate by SEC.

Conclusion

The use of PEG spacers is a well-established and powerful strategy to overcome steric hindrance in bioconjugation. By providing spatial separation between the biomolecule and the conjugated payload, PEG linkers facilitate more efficient reactions and help preserve the biological activity of the final product. The choice of PEG spacer length is a critical parameter that must be empirically optimized for each specific application to achieve the desired balance between improved pharmacokinetics, stability, and retained biological function. The protocols and data presented here provide a foundational guide for researchers and drug development professionals to effectively utilize PEG spacers in the design and synthesis of next-generation bioconjugates.

References

Application Notes and Protocols: Amino-PEG25-acid for Hydrogel and Scaffold Engineering

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the utilization of Amino-PEG25-acid in the creation of hydrogels and scaffolds for a variety of biomedical applications, including tissue engineering and controlled drug delivery.

Introduction to this compound

This compound is a heterobifunctional polyethylene glycol (PEG) derivative characterized by a terminal primary amine group (-NH₂) and a terminal carboxylic acid group (-COOH) connected by a 25-unit PEG linker. This unique structure allows for controlled, covalent crosslinking through the formation of stable amide bonds, making it an ideal building block for biocompatible and biodegradable hydrogels and scaffolds. The hydrophilic PEG backbone imparts excellent water solubility and resistance to non-specific protein adsorption, enhancing the in vivo performance of the resulting biomaterials.

Applications in Hydrogel and Scaffold Fabrication

The dual functionality of this compound enables the formation of three-dimensional polymeric networks through self-condensation or by crosslinking with other reactive polymers. These hydrogels and scaffolds can be tailored to exhibit a range of mechanical properties and degradation kinetics, making them suitable for:

  • Tissue Engineering: Providing a supportive, hydrated environment for cell growth, proliferation, and differentiation.

  • Drug Delivery: Encapsulating and facilitating the sustained release of therapeutic agents.

  • 3D Cell Culture: Mimicking the native extracellular matrix for more physiologically relevant in vitro models.

Experimental Protocols

Hydrogel Synthesis via EDC/NHS Chemistry

This protocol describes the formation of a hydrogel through the self-condensation of this compound using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) as crosslinking agents.[1][2][3]

Materials:

  • This compound

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS)

  • 2-(N-morpholino)ethanesulfonic acid (MES) buffer (0.1 M, pH 5.0-6.0)

  • Phosphate-buffered saline (PBS, pH 7.4)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO) (optional, for stock solutions)

Procedure:

  • Preparation of this compound Solution: Dissolve the desired amount of this compound in MES buffer to achieve the target polymer concentration (e.g., 5-20% w/v).

  • Activation of Carboxyl Groups:

    • To the this compound solution, add EDC and NHS. A common molar ratio is 1:2:5 (Carboxyl groups : NHS : EDC), but this can be optimized.[4]

    • For example, for a solution containing 1 mmol of this compound, add 2 mmol of NHS and 5 mmol of EDC.

    • Gently mix the solution until the EDC and NHS are fully dissolved.

    • Allow the activation reaction to proceed for 15-30 minutes at room temperature.

  • Crosslinking Reaction:

    • Adjust the pH of the solution to 7.0-7.5 by adding PBS. This facilitates the reaction between the activated carboxyl groups and the primary amines.

    • The solution will begin to gel. The gelation time will depend on the polymer concentration, temperature, and the ratio of crosslinking agents.

  • Washing and Equilibration:

    • Once the hydrogel has formed, wash it extensively with PBS (pH 7.4) to remove unreacted crosslinkers and byproducts.

    • Allow the hydrogel to equilibrate in PBS for 24 hours before further characterization or use.

Workflow for Hydrogel Synthesis:

Hydrogel_Synthesis cluster_activation Activation Step cluster_crosslinking Crosslinking Step cluster_purification Purification A This compound in MES Buffer B Add EDC and NHS A->B C Activated this compound B->C D Adjust pH to 7.0-7.5 with PBS C->D E Amide Bond Formation D->E F Crosslinked Hydrogel E->F G Wash with PBS F->G H Equilibrated Hydrogel G->H

Caption: Workflow for this compound hydrogel synthesis.

Scaffold Fabrication using Lyophilization

Porous scaffolds can be created from the hydrogels using a freeze-drying (lyophilization) technique.

Materials:

  • Synthesized this compound hydrogel

  • Lyophilizer (Freeze-dryer)

Procedure:

  • Prepare the this compound hydrogel as described in Protocol 3.1 in a desired mold shape.

  • Freeze the hydrogel at a controlled cooling rate (e.g., -20°C to -80°C). The cooling rate can influence pore size.

  • Lyophilize the frozen hydrogel under vacuum until all the water has sublimated.

  • The resulting porous structure is a stable scaffold that can be stored in a desiccator until use.

Drug Loading into Hydrogels and Scaffolds

Bioactive molecules can be loaded into the hydrogels either by incorporation during synthesis or by absorption after fabrication.

Method 1: Incorporation during Synthesis

  • Dissolve the therapeutic agent in the initial this compound solution before adding the crosslinking agents.

  • Proceed with the hydrogel synthesis protocol (3.1).

  • Note: This method is suitable for stable molecules that do not react with the crosslinking agents.

Method 2: Absorption Loading

  • Prepare the hydrogel or scaffold as described in Protocols 3.1 and 3.2.

  • Immerse the hydrogel/scaffold in a concentrated solution of the therapeutic agent.

  • Allow the hydrogel/scaffold to swell and absorb the drug solution for a defined period (e.g., 24-48 hours) at a controlled temperature.

  • The amount of loaded drug can be determined by measuring the change in drug concentration in the supernatant.

Cell Seeding in Scaffolds

Materials:

  • Sterile this compound scaffold

  • Cell suspension in culture medium

  • Sterile PBS

Procedure:

  • Sterilize the scaffold using an appropriate method (e.g., ethylene oxide, gamma irradiation, or sterile filtration of precursor solutions before gelation).

  • Place the sterile scaffold in a well of a culture plate.

  • Pre-wet the scaffold with sterile culture medium for at least 30 minutes.

  • Remove the pre-wetting medium.

  • Carefully pipette the cell suspension onto the scaffold, ensuring even distribution.

  • Allow the cells to adhere to the scaffold for 2-4 hours in an incubator before adding more culture medium to the well.

  • Culture the cell-seeded scaffold under standard cell culture conditions.

Characterization Protocols

The mechanical properties of the hydrogels can be assessed using compression or rheological tests.

Protocol: Uniaxial Compression Testing

  • Prepare cylindrical hydrogel samples of a defined diameter and height.

  • Place the sample on the lower platen of a mechanical tester.

  • Apply a compressive force at a constant strain rate (e.g., 1 mm/min).

  • Record the stress-strain data until the hydrogel fractures.

  • The compressive modulus can be calculated from the linear region of the stress-strain curve.

Protocol: In Vitro Drug Release Study

  • Place a drug-loaded hydrogel or scaffold of known weight and drug content into a known volume of release medium (e.g., PBS, pH 7.4).

  • Incubate at 37°C with gentle agitation.

  • At predetermined time points, withdraw a small aliquot of the release medium and replace it with an equal volume of fresh medium to maintain sink conditions.

  • Quantify the concentration of the released drug in the aliquots using a suitable analytical method (e.g., UV-Vis spectrophotometry, HPLC).

  • Calculate the cumulative percentage of drug released over time.

Protocol: Live/Dead Staining

  • After the desired culture period, wash the cell-seeded scaffolds with PBS.

  • Incubate the scaffolds in a solution containing Calcein-AM (stains live cells green) and Ethidium Homodimer-1 (stains dead cells red) for 30-45 minutes at 37°C.

  • Wash the scaffolds again with PBS.

  • Visualize the stained cells using a fluorescence microscope.

Protocol: MTT Assay

  • At the end of the culture period, transfer the cell-seeded scaffolds to a new well plate.

  • Add MTT solution to each well and incubate for 2-4 hours.

  • Remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.

  • Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a plate reader. The absorbance is proportional to the number of viable cells.[5]

Quantitative Data

The following tables summarize typical quantitative data for PEG-based hydrogels. Note that these values are illustrative and can vary significantly based on the specific PEG derivative, concentration, and crosslinking conditions. Data for hydrogels specifically crosslinked via amide bond formation from amino-acid PEG precursors are highlighted where available.

Table 1: Mechanical Properties of PEG-based Hydrogels

Hydrogel CompositionCrosslinking MethodCompressive Modulus (kPa)Reference
10% PEG-diacrylate (3.4 kDa)Photopolymerization30 - 100
15% PEG-diacrylate (3.4 kDa)Photopolymerization233
10% 4-arm PEG-amine + GenipinChemical Crosslinking5 - 20
10% 8-arm PEG-amine + GenipinChemical Crosslinking10 - 40
Poly(γ-glutamic acid)/ε-polylysineEDC/NHSSoft and Elastic

Table 2: Drug Release Characteristics from PEG-based Hydrogels

Hydrogel SystemModel DrugRelease DurationRelease KineticsReference
Gelatin crosslinked with EDC/NHSPilocarpine hydrochloride>8 hoursConcentration-dependent
PEG-PLA hydrogelDexamethasone>28 daysDiffusion-controlled
PEG-Gelatin hydrogelCeftriaxone sodium72 hoursFirst-order

Table 3: Biocompatibility of PEG-based Scaffolds

| Scaffold Material | Cell Type | Viability Assay | Result | Reference | | :--- | :--- | :--- | :--- | | 4-arm and 8-arm PEG | Adipose-derived stem cells | Live/Dead | High viability | | | PLGA/Gelatin | Mesenchymal stem cells | MTT | No significant cytotoxicity | | | Poly(amino acid) hydrogel | Periodontal ligament cells | Cell proliferation assay | Excellent biocompatibility | |

Signaling Pathways and Logical Relationships

Mechanism of EDC/NHS Crosslinking:

The following diagram illustrates the two-step reaction mechanism for amide bond formation between the carboxylic acid and amine termini of this compound, facilitated by EDC and NHS.

EDC_NHS_Mechanism cluster_step1 Step 1: Activation of Carboxylic Acid cluster_step2 Step 2: Amide Bond Formation COOH PEG-COOH Intermediate1 O-acylisourea intermediate (unstable) COOH->Intermediate1 + EDC EDC EDC->Intermediate1 Intermediate2 NHS-activated PEG (semi-stable) Intermediate1->Intermediate2 + NHS NHS NHS->Intermediate2 NH2 PEG-NH₂ Intermediate2->NH2 Amide PEG-CO-NH-PEG (Stable Amide Bond) NH2->Amide +

Caption: EDC/NHS crosslinking mechanism.

Logical Relationship for Scaffold Design and Application:

The design of a hydrogel or scaffold for a specific application involves considering several interrelated factors.

Scaffold_Design_Logic Application Target Application (e.g., Tissue Engineering, Drug Delivery) Properties Desired Properties (Mechanical, Degradation, Biocompatibility) Application->Properties Parameters Synthesis Parameters (Polymer Conc., Crosslinker Ratio, pH) Properties->Parameters Characterization Characterization (Mechanical Testing, Drug Release, Cell Viability) Parameters->Characterization Outcome Functional Hydrogel/Scaffold Characterization->Outcome Outcome->Application Feedback Loop for Optimization

Caption: Scaffold design and application logic.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Amino-PEG25-acid Conjugation Reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the efficiency of Amino-PEG25-acid conjugation reactions.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental chemical principle behind the this compound conjugation reaction?

The conjugation of this compound to a molecule with a primary amine (such as a protein or peptide) is typically achieved by forming a stable amide bond. This process commonly uses carbodiimide chemistry, particularly with 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) or its water-soluble variant, Sulfo-NHS. The carboxylic acid group on the this compound is first activated by EDC, creating a highly reactive O-acylisourea intermediate. This intermediate then reacts with NHS to form a more stable amine-reactive NHS ester. This NHS ester subsequently reacts with a primary amine on the target molecule, forming a stable amide bond and releasing NHS as a byproduct.[1][2]

Q2: Why is the addition of NHS or Sulfo-NHS recommended when using EDC?

The O-acylisourea intermediate formed when EDC reacts with a carboxylic acid is unstable in aqueous solutions and can quickly hydrolyze, which would regenerate the original carboxyl group and reduce the efficiency of the conjugation.[2] The addition of NHS or Sulfo-NHS converts this unstable intermediate into a semi-stable NHS ester. This ester is less prone to hydrolysis, allowing for a more efficient and controlled reaction with the amine-containing target molecule.[2]

Q3: What is the optimal pH for the conjugation reaction?

A two-step pH adjustment is ideal for EDC/NHS coupling reactions.[3]

  • Activation Step (pH 4.5-6.0): The activation of the carboxylic acid on the this compound with EDC and NHS is most efficient in a slightly acidic environment.

  • Conjugation Step (pH 7.0-8.5): The reaction of the activated NHS-ester with the primary amine on the target molecule is more efficient at a neutral to slightly basic pH. However, it's important to note that the rate of hydrolysis of the NHS ester also increases with higher pH. Therefore, a balance must be struck to maximize conjugation efficiency while minimizing hydrolysis.

Q4: What type of buffer should be used for the conjugation reaction?

It is critical to use a buffer that does not contain primary amines, such as Tris or glycine. These buffers will compete with the target molecule for the activated PEG, leading to lower yields of the desired conjugate. Suitable amine-free buffers include phosphate-buffered saline (PBS), MES, and HEPES.

Q5: How can the final PEGylated product be purified?

Several chromatographic techniques are effective for purifying PEGylated proteins from unreacted PEG, protein, and other byproducts. The most common methods are:

  • Size Exclusion Chromatography (SEC): This method separates molecules based on their size. Since PEGylation increases the hydrodynamic radius of the protein, SEC is very effective at removing smaller, unreacted PEG molecules and other low molecular weight byproducts.

  • Ion Exchange Chromatography (IEX): This technique separates molecules based on their charge. The attachment of neutral PEG chains can shield the charges on the protein surface, altering its interaction with the IEX resin. This allows for the separation of native protein from PEGylated species and can even separate molecules with different degrees of PEGylation.

  • Hydrophobic Interaction Chromatography (HIC): This method separates molecules based on their hydrophobicity. PEGylation can alter the hydrophobicity of a protein, allowing for separation using HIC.

Troubleshooting Guide

ProblemPossible Cause(s)Recommended Solution(s)
Low or No Conjugation Yield Suboptimal pH: Incorrect pH for either the activation or conjugation step.Verify the pH of your buffers. Use a two-step pH protocol: pH 4.5-6.0 for activation and pH 7.0-8.5 for conjugation.
Hydrolysis of Activated PEG: The NHS-ester is sensitive to moisture and has a limited half-life in aqueous solutions, especially at higher pH.Prepare fresh solutions of activated PEG immediately before use. Avoid storing activated PEG solutions.
Inactive Reagents: EDC, NHS, or the this compound may have degraded due to improper storage.Store all reagents according to the manufacturer's instructions, typically at -20°C and protected from moisture. Use fresh reagents if degradation is suspected.
Presence of Amine-Containing Buffers: Buffers like Tris or glycine will compete with the target molecule for the activated PEG.Use amine-free buffers such as PBS, MES, or HEPES for the reaction. If your protein is in an incompatible buffer, perform a buffer exchange before the reaction.
Protein Aggregation During Reaction Intermolecular Cross-linking: If the target protein has multiple amine groups, bifunctional PEG reagents can cause cross-linking. While this compound is monofunctional, impurities could potentially cause this.Optimize the molar ratio of PEG to protein; a lower excess of PEG may be necessary.
High Protein Concentration: Increased proximity of protein molecules can lead to aggregation.Reduce the protein concentration.
Suboptimal Reaction Conditions: Incorrect pH or temperature can affect protein stability.Optimize the reaction buffer conditions (pH, ionic strength) for your specific protein. Consider performing the reaction at a lower temperature (e.g., 4°C).
Heterogeneous Product (Multiple PEGylated Species) Multiple Reactive Sites on Target Molecule: Proteins often have multiple primary amines (lysine residues and the N-terminus) that can react with the activated PEG.Carefully control the stoichiometry by adjusting the molar ratio of PEG to the target molecule. A lower molar excess will favor mono-PEGylation.
Reaction Time: Longer reaction times may lead to more extensive PEGylation.Optimize the reaction time by monitoring the progress at different time points.

Quantitative Data Summary

Table 1: Effect of pH on NHS-Ester Hydrolysis

pHHalf-life of NHS-EsterImplication for Conjugation
7.0HoursSlower reaction rate but more stable activated PEG.
8.0~1 hourGood balance between reaction rate and stability.
8.5MinutesFaster reaction rate but significantly increased hydrolysis.
9.0< 10 minutesVery fast reaction but high risk of hydrolysis, leading to lower efficiency.

Table 2: Recommended Buffers for this compound Conjugation

BufferUseful pH RangeComments
MES 5.5 - 6.7Ideal for the activation step.
Phosphate-Buffered Saline (PBS) 7.0 - 7.6Commonly used for the conjugation step.
HEPES 6.8 - 8.2A good alternative to PBS for the conjugation step.
Borate 8.0 - 9.2Can be used for the conjugation step, but be mindful of the increased rate of hydrolysis at higher pH.
Tris 7.5 - 9.0NOT RECOMMENDED due to the presence of a primary amine.
Glycine 8.2 - 10.6NOT RECOMMENDED due to the presence of a primary amine.

Experimental Protocols

Protocol 1: Activation of this compound with EDC and Sulfo-NHS

Materials:

  • This compound

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • Sulfo-NHS (N-hydroxysulfosuccinimide)

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

Procedure:

  • Equilibrate all reagents to room temperature before opening the vials to prevent condensation.

  • Dissolve the desired amount of this compound in the Activation Buffer.

  • Immediately before use, prepare fresh stock solutions of EDC and Sulfo-NHS in anhydrous DMF or DMSO.

  • Add a 1.5 to 2-fold molar excess of EDC and Sulfo-NHS to the this compound solution.

  • Incubate the reaction mixture for 15-30 minutes at room temperature to allow for the formation of the amine-reactive NHS ester.

Protocol 2: Conjugation of Activated this compound to a Protein

Materials:

  • Activated this compound solution (from Protocol 1)

  • Target protein in a suitable buffer

  • Conjugation Buffer: 1X PBS (Phosphate-Buffered Saline), pH 7.4

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0, or 1 M Glycine

Procedure:

  • Ensure the target protein is in an amine-free buffer. If necessary, perform a buffer exchange into the Conjugation Buffer using dialysis or a desalting column.

  • Immediately add the freshly prepared activated this compound solution to the protein solution. The molar ratio of PEG to protein should be optimized for the specific application, but a starting point of 10-20 fold molar excess of PEG is common.

  • Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle stirring.

  • To stop the reaction, add the Quenching Buffer to a final concentration of 20-50 mM. Incubate for an additional 30 minutes to ensure any remaining activated PEG is hydrolyzed.

Protocol 3: Purification of the PEGylated Protein using Size Exclusion Chromatography (SEC)

Materials:

  • Crude PEGylated protein reaction mixture

  • SEC column with an appropriate molecular weight cutoff

  • SEC Running Buffer (e.g., PBS, pH 7.4)

  • Chromatography system (e.g., FPLC or HPLC)

Procedure:

  • Equilibrate the SEC column with at least two column volumes of SEC Running Buffer.

  • Centrifuge the crude reaction mixture to remove any precipitated material.

  • Load the supernatant onto the equilibrated SEC column.

  • Elute the sample with the SEC Running Buffer at a constant flow rate.

  • Collect fractions and monitor the elution profile using UV absorbance at 280 nm. The PEGylated protein will typically elute earlier than the unreacted protein and significantly earlier than the unreacted PEG.

  • Analyze the collected fractions using SDS-PAGE or other analytical methods to identify the fractions containing the purified PEGylated protein.

Visualizations

experimental_workflow cluster_activation Activation Stage cluster_conjugation Conjugation Stage cluster_purification Purification Stage A This compound C Activated PEG-NHS Ester A->C pH 4.5-6.0 (MES Buffer) B EDC + Sulfo-NHS B->C E Crude PEGylated Protein Mixture C->E pH 7.0-8.5 (PBS Buffer) D Target Protein (in Amine-Free Buffer) D->E F Purified PEGylated Protein E->F SEC or IEX G Unreacted PEG & Byproducts E->G SEC or IEX

Caption: Workflow for this compound conjugation.

troubleshooting_logic Start Low Conjugation Efficiency? Check_pH Is pH optimal for activation (4.5-6.0) and conjugation (7.0-8.5)? Start->Check_pH Check_Buffer Is the buffer amine-free? Check_pH->Check_Buffer Yes Adjust_pH Adjust pH of reaction buffers. Check_pH->Adjust_pH No Check_Reagents Are EDC, NHS, and PEG reagents fresh and stored correctly? Check_Buffer->Check_Reagents Yes Buffer_Exchange Perform buffer exchange to an amine-free buffer. Check_Buffer->Buffer_Exchange No Use_Fresh_Reagents Use fresh reagents. Check_Reagents->Use_Fresh_Reagents No Success Improved Efficiency Check_Reagents->Success Yes Adjust_pH->Check_Buffer Buffer_Exchange->Check_Reagents Use_Fresh_Reagents->Success

References

Common problems in PEGylation and how to solve them

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the . This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for common challenges encountered during the PEGylation process.

Troubleshooting Guides

This section provides detailed solutions to specific problems you might encounter during your PEGylation experiments.

Issue 1: Low or No PEGylation Yield

Q: I am observing a very low yield of my PEGylated protein, or no reaction at all. What are the possible causes and how can I troubleshoot this?

A: Low PEGylation yield is a common issue that can stem from several factors, ranging from reagent quality to suboptimal reaction conditions. A systematic troubleshooting approach is recommended.

Possible Causes & Solutions:

  • Suboptimal Reaction Conditions: The efficiency of the conjugation chemistry is highly dependent on factors like pH, temperature, and reaction time.

    • pH: The pH of the reaction buffer is critical. For amine-reactive PEGs (e.g., NHS esters), the pH should be in the range of 7.2-8.5 to ensure the primary amines on the protein are sufficiently nucleophilic. However, higher pH also accelerates the hydrolysis of the PEG reagent, creating a competing reaction. A good starting point is often a pH of 7.2-7.5 to balance reactivity and stability.[1] For reductive amination using PEG-aldehyde, a slightly acidic pH (around 6.0) is often optimal for the initial imine formation.[2]

    • Molar Ratio: An insufficient molar excess of the PEG reagent over the protein can lead to incomplete reactions. A 5- to 20-fold molar excess of PEG is a common starting point, but this may need to be optimized for your specific protein.[1][2]

    • Reaction Time and Temperature: The reaction may not have had enough time to proceed to completion. Monitor the reaction at various time points (e.g., 2, 4, 8, 24 hours) to determine the optimal duration.[2] Reactions can be performed at room temperature or 4°C. Lowering the temperature can slow down both the conjugation and hydrolysis reactions, which can be beneficial for sensitive proteins or highly reactive PEG reagents.

  • Inactive or Degraded PEG Reagent: PEG reagents, especially those with active esters like NHS esters, are susceptible to hydrolysis.

    • Storage and Handling: Ensure your PEG reagent is stored under the recommended conditions (e.g., desiccated, at low temperature). Before use, allow the reagent to warm to room temperature before opening the vial to prevent moisture condensation.

    • Reagent Quality: If possible, test the activity of your PEG reagent with a small molecule containing the target functional group (e.g., lysine for an amine-reactive PEG) to confirm its reactivity.

  • Issues with the Protein: The state of your protein can significantly impact PEGylation efficiency.

    • Buffer Composition: Ensure your protein is in a buffer that does not contain primary amines (e.g., Tris), as these will compete with your protein for the PEG reagent. Dialysis or buffer exchange into a suitable buffer like phosphate-buffered saline (PBS) is recommended.

    • Protein Folding and Accessibility: The target functional groups on your protein may be buried within the protein's structure and inaccessible to the PEG reagent.

Troubleshooting Workflow for Low PEGylation Yield:

low_yield_troubleshooting cluster_conditions Reaction Condition Optimization start Low/No PEGylation Yield check_reagent Verify PEG Reagent Activity start->check_reagent check_conditions Optimize Reaction Conditions check_reagent->check_conditions Reagent OK check_protein Assess Protein and Buffer check_conditions->check_protein Conditions Optimized optimize_ph pH (e.g., 6.0-8.5) check_conditions->optimize_ph analyze Analyze Results (SDS-PAGE, MS) check_protein->analyze Protein & Buffer OK success Successful PEGylation analyze->success Yield Improved optimize_ratio Molar Ratio (e.g., 5-20x) optimize_ph->optimize_ratio optimize_time_temp Time & Temperature optimize_ratio->optimize_time_temp

Caption: Troubleshooting workflow for addressing low or no PEGylation yield.

Issue 2: Protein Aggregation During PEGylation

Q: My protein is aggregating during the PEGylation reaction. How can I prevent this?

A: Protein aggregation during PEGylation can be caused by the reaction conditions, the properties of the protein itself, or the use of bifunctional PEG linkers that can crosslink protein molecules.

Possible Causes & Solutions:

  • Suboptimal Reaction Conditions:

    • Protein Concentration: High protein concentrations can promote aggregation. Try reducing the protein concentration in the reaction mixture (e.g., 0.5-5 mg/mL).

    • Temperature: Performing the reaction at a lower temperature (e.g., 4°C) can slow down the aggregation process.

    • pH: The pH of the buffer can affect protein stability. Conduct small-scale screening experiments to identify the optimal pH where your protein is most stable.

  • Use of Stabilizing Excipients: Adding stabilizers to the reaction buffer can help prevent aggregation.

    • Sugars and Polyols: Sucrose, trehalose, or glycerol can act as protein stabilizers. A common concentration for sucrose is 5-10% (w/v).

    • Amino Acids: Arginine (e.g., 50-100 mM) can suppress non-specific protein-protein interactions.

    • Surfactants: Low concentrations of non-ionic surfactants like Polysorbate 20 (0.01-0.05% v/v) can reduce surface-induced aggregation.

  • Homobifunctional PEG Linkers: If you are using a PEG with reactive groups at both ends (homobifunctional), it can crosslink multiple protein molecules, leading to aggregation.

    • Use Monofunctional PEG: Switch to a monofunctional PEG reagent (e.g., mPEG-NHS) to avoid intermolecular crosslinking.

    • Control Reaction Kinetics: If a bifunctional linker is necessary, a slower, more controlled reaction can favor intramolecular modification. This can be achieved by lowering the temperature or using a lower molar excess of the PEG reagent.

Decision Tree for Preventing Aggregation:

aggregation_prevention start Protein Aggregation Observed q1 Is a homobifunctional PEG used? start->q1 a1_yes Switch to monofunctional PEG or control reaction kinetics q1->a1_yes Yes q2 Are reaction conditions optimized? q1->q2 No end Aggregation Minimized a1_yes->end a2_no Optimize protein concentration, temperature, and pH q2->a2_no No q3 Are stabilizing excipients present? q2->q3 Yes a2_no->end a3_no Add stabilizers (e.g., sucrose, arginine, polysorbate 20) q3->a3_no No a3_no->end

Caption: Decision tree for troubleshooting protein aggregation during PEGylation.

Issue 3: Loss of Biological Activity

Q: My PEGylated protein shows a significant loss of biological activity. What could be the reason, and how can I mitigate this?

A: Loss of biological activity is a critical concern in PEGylation. It often occurs due to the PEG chain sterically hindering the protein's active site or binding domains.

Possible Causes & Solutions:

  • PEGylation at or Near the Active Site: If the PEG molecule is attached to an amino acid residue that is part of the active site or a crucial binding interface, it can block substrate access or binding to its target.

    • Site-Directed PEGylation: If random PEGylation is causing activity loss, consider site-directed PEGylation strategies. This can be achieved by introducing a unique reactive group (like a cysteine residue) at a location distant from the active site through site-directed mutagenesis.

    • Protecting the Active Site: In some cases, the active site can be protected during the PEGylation reaction by adding a competitive inhibitor or substrate. This will block the PEG reagent from reacting with residues in the active site.

  • Steric Hindrance from the PEG Chain: Even if not directly at the active site, a large PEG chain can create a "cloud" around the protein, sterically hindering its interaction with other molecules.

    • Optimize PEG Size and Structure: The length and structure (linear vs. branched) of the PEG chain can impact biological activity. Experiment with different molecular weights of PEG. Sometimes, a smaller PEG can provide the desired pharmacokinetic benefits without significantly compromising activity. Branched PEGs, due to their bulkier structure, may be less likely to interfere with the active site compared to linear PEGs of the same molecular weight.

  • Conformational Changes: The attachment of a PEG chain can sometimes induce conformational changes in the protein that affect its activity.

Table 1: Impact of PEG Characteristics on Protein Properties

PEG CharacteristicEffect on Biological ActivityEffect on Hydrodynamic RadiusGeneral Recommendation
Increasing Molecular Weight Can decrease activity due to increased steric hindrance.Increases, leading to longer circulation half-life.Start with a lower MW PEG and increase if necessary to achieve the desired pharmacokinetic profile while monitoring activity.
Branched vs. Linear Structure Branched PEGs may better preserve activity by being less likely to enter active site clefts.Branched PEGs can have a larger hydrodynamic radius for a given molecular weight.Consider branched PEGs if loss of activity with linear PEGs is a concern.
Linker Chemistry The type of bond formed can influence stability and potential for reversal.Minimal direct impact on radius.Choose a stable linkage unless a cleavable linker for prodrug strategies is desired.

Frequently Asked Questions (FAQs)

Q1: How do I purify my PEGylated protein?

A: Purification is essential to separate the PEGylated protein from unreacted protein, excess PEG, and other reaction components. The most common techniques are size exclusion chromatography (SEC) and ion-exchange chromatography (IEX).

  • Size Exclusion Chromatography (SEC): This method separates molecules based on their hydrodynamic radius. Since PEGylation increases the size of the protein, SEC is effective at separating PEGylated species from the smaller, unreacted protein.

  • Ion-Exchange Chromatography (IEX): PEGylation can shield the surface charges of a protein. This change in charge can be exploited for separation using IEX. It is particularly useful for separating mono-, di-, and multi-PEGylated species.

Q2: How can I determine the degree of PEGylation?

A: Determining the average number of PEG molecules attached per protein (the degree of PEGylation) is a critical characterization step.

  • SDS-PAGE: A simple qualitative method. PEGylated proteins will migrate slower on the gel, resulting in a band shift to a higher apparent molecular weight.

  • Mass Spectrometry (MALDI-TOF): This is a powerful technique that provides a direct measurement of the mass of the PEGylated protein. The mass difference between the un-PEGylated and PEGylated protein peaks corresponds to the mass of the attached PEG molecules.

  • HPLC (SEC or RP-HPLC): Chromatographic methods can be used to separate and quantify the different PEGylated species.

Q3: What is the difference between first and second-generation PEGylation?

A: "First-generation" PEGylation typically refers to random conjugation methods, often targeting lysine residues, which can result in a heterogeneous mixture of products. "Second-generation" PEGylation focuses on site-specific attachment of PEG to produce a more homogeneous product with better-defined properties.

Experimental Protocols

Protocol 1: General Procedure for Amine-Reactive PEGylation (NHS Ester)
  • Protein Preparation: Dialyze or buffer exchange the protein into an amine-free buffer (e.g., 1x PBS, pH 7.4). Adjust the protein concentration to 1-5 mg/mL.

  • PEG Reagent Preparation: Allow the vial of PEG-NHS ester to warm to room temperature. Prepare a stock solution of the PEG reagent in the reaction buffer immediately before use.

  • PEGylation Reaction: Add the desired molar excess (e.g., 10-fold) of the dissolved PEG reagent to the protein solution with gentle stirring.

  • Incubation: Incubate the reaction for 30-60 minutes at room temperature or 2-4 hours at 4°C.

  • Quenching: Add a quenching solution (e.g., 1 M Tris-HCl, pH 7.5, to a final concentration of 50-100 mM) to consume any unreacted PEG-NHS ester. Incubate for 30 minutes.

  • Purification: Purify the PEGylated protein using SEC or IEX.

  • Analysis: Analyze the purified fractions by SDS-PAGE and MALDI-TOF MS to confirm PEGylation and assess purity.

Protocol 2: Purification of PEGylated Protein by Size Exclusion Chromatography (SEC)
  • Column Selection: Choose an SEC column with a fractionation range appropriate for the expected size of your PEGylated protein.

  • Equilibration: Equilibrate the SEC column with at least two column volumes of a suitable buffer (e.g., PBS, pH 7.4). The buffer should contain a salt (e.g., 150 mM NaCl) to prevent non-specific ionic interactions.

  • Sample Preparation: Concentrate the quenched PEGylation reaction mixture if necessary. Centrifuge or filter the sample (0.22 µm filter) to remove any precipitated material.

  • Sample Injection: Inject the prepared sample onto the equilibrated SEC column.

  • Elution and Fraction Collection: Elute the sample isocratically with the equilibration buffer. Collect fractions as the different species elute from the column. The PEGylated protein will elute earlier than the un-PEGylated protein.

  • Analysis: Analyze the collected fractions by SDS-PAGE and UV absorbance to identify the fractions containing the purified PEGylated protein.

Protocol 3: Characterization by MALDI-TOF Mass Spectrometry
  • Matrix Preparation: Prepare a saturated solution of a suitable matrix, such as sinapinic acid (for proteins >10 kDa) or α-cyano-4-hydroxycinnamic acid (CHCA) (for smaller proteins and peptides), in a solvent mixture (e.g., 50% acetonitrile/0.1% TFA).

  • Sample Preparation: Mix the purified PEGylated protein sample (typically at ~1 mg/mL) with the matrix solution in a 1:1 ratio.

  • Spotting: Spot 0.5-1 µL of the sample-matrix mixture onto the MALDI target plate and allow it to air dry.

  • Data Acquisition: Acquire the mass spectrum in the appropriate mass range. Linear mode is typically used for large molecules.

  • Data Analysis: The resulting spectrum will show a series of peaks corresponding to the un-PEGylated protein and the various PEGylated species (mono-, di-, etc.). The mass difference between the peaks will confirm the mass of the attached PEG. The average degree of PEGylation can be calculated from the relative intensities of the peaks.

References

Storage and handling conditions for Amino-PEG25-acid to maintain stability

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides researchers, scientists, and drug development professionals with essential information on the storage and handling of Amino-PEG25-acid to ensure its stability and performance in experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What are the recommended long-term storage conditions for solid this compound?

For long-term stability, solid this compound should be stored at –20°C in a tightly sealed, light-protected container.[1][2][3] Proper sealing is crucial to prevent moisture absorption, as the compound is hygroscopic. Exposure to light should be minimized to prevent potential degradation.

Q2: Can I store this compound at a different temperature for a short period?

Yes, for short-term storage (days to weeks), the compound can be kept in a dry, dark environment at 0-4°C.[2][4] However, for periods extending to months or years, storage at -20°C is strongly recommended to maintain optimal stability.

Q3: How should I store solutions of this compound?

If you need to prepare stock solutions in advance, it is recommended to store them as aliquots in tightly sealed vials at -20°C. Some sources suggest that solutions stored in a solvent can be kept at -80°C. Generally, these solutions are usable for up to one month. It is best practice to prepare and use solutions on the same day whenever possible.

Q4: What solvents are recommended for dissolving this compound?

To preserve the reactivity of the amine and acid functional groups, it is critical to use anhydrous solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The presence of water can lead to hydrolysis and reduce the efficacy of the reagent in conjugation reactions.

Q5: What materials or substances are incompatible with this compound?

This compound is incompatible with strong acids, strong alkalis, strong oxidizing agents, and strong reducing agents. Contact with these substances can lead to the degradation of the compound.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low conjugation efficiency or failed reaction Degradation of this compound due to improper storage or handling.- Ensure the compound has been stored at the correct temperature (-20°C for long-term) in a sealed, light-protected container. - Use anhydrous solvents (e.g., DMF, DMSO) for dissolution to prevent hydrolysis of the reactive groups. - Allow the product to equilibrate to room temperature for at least one hour before opening the vial to prevent condensation.
Inconsistent experimental results Batch-to-batch variability or partial degradation of the reagent.- Always check the certificate of analysis for the specific batch. - Aliquot the solid compound or stock solutions upon receipt to minimize freeze-thaw cycles and exposure to atmospheric moisture and light. - Perform a functional test on a small scale before proceeding with large-scale experiments if stability is a concern.
Visible changes in the appearance of the solid (e.g., clumping) Absorption of moisture due to improper storage.- The compound is likely hygroscopic. While it may still be usable, its effective concentration might be altered. - For future use, ensure the container is tightly sealed and consider storing it in a desiccator. For opened containers, purging with an inert gas like argon or nitrogen before sealing can help displace moisture.

Storage and Handling Conditions Summary

Parameter Solid this compound This compound in Solution
Long-Term Storage -20°C-20°C (for up to one month) or -80°C
Short-Term Storage 0-4°C (days to weeks)0-4°C (days to weeks)
Container Tightly sealed, light-protectedTightly sealed vials
Handling Environment Dry, well-ventilated areaPrepare on the day of use if possible
Recommended Solvents N/AAnhydrous DMF, Anhydrous DMSO
Incompatible Materials Strong acids/alkalis, strong oxidizing/reducing agentsN/A

Experimental Protocol: General Procedure for Assessing Stability

Objective: To assess the stability of this compound under specific storage conditions (e.g., elevated temperature, exposure to light).

Materials:

  • This compound

  • Anhydrous DMSO

  • HPLC system with a suitable detector (e.g., Charged Aerosol Detector - CAD, or Evaporative Light Scattering Detector - ELSD)

  • C18 reverse-phase HPLC column

  • Mobile phase A: Water with 0.1% formic acid

  • Mobile phase B: Acetonitrile with 0.1% formic acid

  • Temperature- and light-controlled chambers

Methodology:

  • Sample Preparation:

    • Prepare a stock solution of this compound in anhydrous DMSO at a known concentration (e.g., 10 mg/mL).

    • Aliquot the stock solution into several HPLC vials.

  • Initial Analysis (Time Zero):

    • Inject an aliquot of the freshly prepared solution into the HPLC system.

    • Develop a gradient elution method to achieve good separation of the parent compound from any potential degradants.

    • Record the peak area and retention time of the main this compound peak. This will serve as the baseline.

  • Stress Conditions:

    • Place the prepared aliquots under different stress conditions:

      • Thermal Stress: Incubate vials at elevated temperatures (e.g., 4°C, 25°C, 40°C).

      • Photostability: Expose vials to a controlled light source (e.g., ICH-compliant photostability chamber). Wrap control vials in aluminum foil.

      • Humidity Stress: Store vials in chambers with controlled humidity levels.

  • Time-Point Analysis:

    • At predetermined time points (e.g., 1, 3, 7, 14, and 30 days), retrieve one vial from each stress condition.

    • Allow the vial to equilibrate to room temperature.

    • Inject the sample into the HPLC system using the same method as the initial analysis.

    • Record the peak area of the parent compound.

  • Data Analysis:

    • Calculate the percentage of remaining this compound at each time point relative to the time-zero sample.

    • Plot the percentage of the remaining compound against time for each condition to determine the degradation kinetics.

Visualizations

Factors Influencing this compound Stability A This compound Stability B Storage Conditions A->B C Handling Practices A->C D Temperature B->D E Moisture/Humidity B->E F Light Exposure B->F G Solvent Choice C->G H Incompatible Materials C->H I Proper Aliquoting C->I

Caption: Key factors affecting the stability of this compound.

Recommended Workflow for Handling this compound A Receive and Inspect This compound B Store at -20°C in a dark, sealed container A->B C Equilibrate to Room Temperature (min. 1 hour before opening) B->C D Dissolve in Anhydrous Solvent (e.g., DMSO) C->D E Use Solution Immediately for Experiment D->E F Store Aliquots at -20°C for future use D->F

Caption: Recommended experimental workflow for this compound.

References

Technical Support Center: Troubleshooting Amino-PEG25-acid Coupling Reactions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Amino-PEG25-acid coupling reactions. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable guidance on overcoming common challenges, with a primary focus on addressing low reaction yields.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of low yield in this compound coupling reactions?

Low yields are most often due to suboptimal reaction conditions, leading to incomplete reactions or the formation of side products. Key factors to scrutinize include the quality and ratio of coupling agents (like EDC and NHS), reaction pH, solvent purity, and moisture control.[1]

Q2: What is the optimal pH for the different stages of the EDC/NHS coupling reaction?

The EDC/NHS coupling process involves two main pH-dependent steps:

  • Carboxylic Acid Activation: The activation of the carboxylic acid group on the PEG-acid with EDC and NHS is most efficient at a pH between 4.5 and 7.2.[2][3] A commonly used buffer for this step is MES at pH 5-6.[2][4]

  • Amine Coupling: The reaction of the activated NHS-ester with the primary amine is most efficient at a pH between 7.0 and 8.5. Amine-free buffers such as phosphate-buffered saline (PBS) at pH 7.2-7.5 are ideal for this step.

Q3: How can I monitor the progress of my coupling reaction?

Reaction progress can be monitored by analytical techniques that separate and quantify reactants and products. High-Performance Liquid Chromatography (HPLC), particularly with 2D-LC systems combining Size-Exclusion Chromatography (SEC) and Reversed-Phase (RP) chromatography, is highly effective. These methods can separate the PEGylated product from unreacted PEG and other byproducts. For PEG molecules that lack a UV chromophore, detectors like Charged Aerosol Detectors (CAD) can be used for quantification.

Q4: What are the most common side reactions, and how can they be minimized?

The most common side reactions include:

  • Hydrolysis of the NHS-ester: The activated NHS-ester is susceptible to hydrolysis in aqueous solutions, which competes with the desired amine reaction. The rate of hydrolysis increases with pH. To minimize this, use freshly prepared reagents, avoid unnecessarily high pH, and do not store activated PEG reagents in solution.

  • N-acylurea formation: This occurs from the rearrangement of the O-acylisourea intermediate formed by EDC and the carboxylic acid. This byproduct can be difficult to remove. Using NHS helps to suppress this side reaction by converting the unstable intermediate into a more stable NHS-ester.

Q5: How should I purify my final PEGylated product?

The choice of purification method depends on the size and properties of your target molecule. Common techniques include:

  • Size-Exclusion Chromatography (SEC): This is a very effective method for separating the larger PEGylated product from smaller unreacted reagents and byproducts.

  • Ion-Exchange Chromatography (IEX): This technique separates molecules based on charge. Since PEGylation can shield surface charges, it can be used to separate PEGylated species from unreacted protein.

  • Dialysis/Ultrafiltration: These methods are useful for removing small molecule impurities and unreacted PEG linkers from larger biomolecules by using a membrane with a specific molecular weight cutoff (MWCO).

  • Reverse-Phase HPLC (RP-HPLC): This is particularly useful for purifying smaller molecules and peptides based on hydrophobicity.

Q6: How should I prepare and store my reagents?

Proper handling and storage of reagents are critical for successful coupling reactions.

  • This compound and NHS-activated PEGs: These reagents are often moisture-sensitive. They should be stored at -20°C under desiccant. Before use, allow the vial to equilibrate to room temperature to prevent moisture condensation.

  • EDC and NHS: These coupling agents are also sensitive to moisture and should be stored desiccated. It is recommended to use fresh bottles, as their activity can decrease over time due to hydrolysis.

  • Solvents: Use anhydrous, high-purity solvents like DMF or DMSO, especially for reactions in an organic phase.

Troubleshooting Guide

This guide provides a systematic approach to diagnosing and resolving common issues encountered during this compound coupling reactions.

Issue 1: Low or No Product Formation
Possible CauseRecommended Solution
Inactive Coupling Agents Use fresh, high-quality EDC and NHS. EDC is particularly sensitive to moisture and should be stored in a desiccator.
Presence of Water Ensure all solvents (e.g., DMF, DMSO) and reagents are anhydrous. Water can hydrolyze the activated NHS-ester intermediate, regenerating the carboxylic acid.
Incorrect pH Verify the pH for each step. Use a buffer at pH 4.5-7.2 for the activation step and adjust to pH 7.0-8.5 for the amine coupling step.
Suboptimal Molar Ratios Optimize the molar ratio of PEG-acid:EDC:NHS. A common starting point is a slight molar excess of EDC and NHS over the PEG-acid.
Competing Nucleophiles Avoid buffers containing primary amines, such as Tris or glycine, as they will compete with your target molecule for reaction with the activated PEG.
Steric Hindrance If coupling to a large molecule, steric hindrance may be a factor. Consider using a PEG linker with a longer spacer arm to reduce steric effects.
Issue 2: Presence of Multiple Side Products in Final Mixture
Possible CauseRecommended Solution
NHS-ester Hydrolysis Prepare activated PEG-NHS ester immediately before use. Do not prepare stock solutions for storage. Perform the reaction promptly after activation.
N-acylurea Formation Ensure a sufficient molar ratio of NHS to EDC is used. The NHS reacts with the O-acylisourea intermediate to form the more stable NHS-ester, preventing rearrangement.
PEG Aggregation PEG molecules, especially at higher concentrations, can sometimes aggregate, which can hinder the reaction. Ensure adequate mixing and consider adjusting the concentration.
High Reaction Temperature Perform the reaction at room temperature unless otherwise specified. Elevated temperatures can promote the formation of side products.
Issue 3: Difficulty in Purification
Possible CauseRecommended Solution
Similar Size of Product and Reactants If the unreacted amine-containing molecule is close in size to the PEGylated product, SEC may not provide adequate separation. In this case, consider IEX or HIC, as PEGylation alters surface charge and hydrophobicity.
Poor Resolution in Chromatography Optimize chromatography conditions. For SEC, ensure the sample volume does not exceed recommended limits for the column. For IEX, adjust the salt gradient for better separation.
Low Recovery of Product The product may be binding non-specifically to the chromatography column or membrane. Try a different column matrix or adjust the buffer composition (e.g., increase ionic strength).

Quantitative Data Summary

Table 1: Recommended pH Conditions for EDC/NHS Coupling
Reaction StepOptimal pH RangeRecommended BuffersRationale
Carboxylic Acid Activation 4.5 - 7.20.1 M MES, 0.5 M NaCl; pH 6.0Maximizes the efficiency of EDC/NHS reaction with the carboxyl group.
Amine Coupling 7.0 - 8.520 mM PBS, 150 mM NaCl; pH 7.2-7.5The primary amine must be deprotonated to act as a nucleophile. This pH range balances amine reactivity with NHS-ester stability.
Table 2: Comparison of Purification Techniques for PEGylated Molecules
TechniquePrinciple of SeparationAdvantagesDisadvantages
Size-Exclusion Chromatography (SEC) Molecular size (hydrodynamic radius)Efficient removal of small molecule impurities and unreacted PEG.May have poor resolution between species with similar sizes.
Ion-Exchange Chromatography (IEX) Surface chargeCan separate positional isomers and species with different degrees of PEGylation.Effectiveness may decrease with a higher degree of PEGylation due to charge shielding.
Hydrophobic Interaction Chromatography (HIC) HydrophobicityA good supplementary method to IEX.Can have lower capacity and resolution compared to IEX or SEC.
Dialysis / Ultrafiltration Molecular weight cutoffSimple method for buffer exchange and removing small impurities.May not completely remove all impurities; a trade-off between purity and yield is often required.

Experimental Protocols

Protocol 1: General Procedure for this compound Coupling via EDC/NHS Chemistry

This protocol describes a two-step process for conjugating an this compound to a primary amine-containing molecule.

Materials:

  • This compound

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • NHS (N-hydroxysuccinimide) or Sulfo-NHS

  • Amine-containing molecule

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

  • Coupling Buffer: 20 mM PBS, 150 mM NaCl, pH 7.2-7.5

  • Quenching Buffer: 1 M Tris-HCl, pH 7.5 or 1 M Hydroxylamine

  • Anhydrous DMSO or DMF

Procedure:

  • Reagent Preparation: Equilibrate all PEG reagents and coupling agents to room temperature before opening the vials. Prepare stock solutions of EDC and NHS in anhydrous DMSO or water immediately before use. Dissolve the this compound in the Activation Buffer.

  • Activation of PEG-acid:

    • Add a 1.5 to 2-fold molar excess of EDC and NHS to the dissolved this compound solution.

    • Incubate the mixture for 15-30 minutes at room temperature to activate the carboxylic acid group.

  • Coupling to Amine:

    • Dissolve the amine-containing molecule in the Coupling Buffer.

    • Add the activated PEG-NHS ester solution to the amine-containing molecule solution. For best results, the pH of the combined solution should be between 7.2 and 7.5.

    • Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C.

  • Quenching the Reaction:

    • Add Quenching Buffer (e.g., hydroxylamine or Tris) to the reaction mixture to hydrolyze any unreacted NHS-esters and stop the reaction.

  • Purification:

    • Purify the PEGylated conjugate from the reaction mixture using an appropriate method such as SEC, IEX, or dialysis as described in Table 2.

Protocol 2: Monitoring Reaction Progress with HPLC-SEC

This protocol outlines a method to analyze the reaction mixture to determine the extent of PEGylation.

Materials:

  • HPLC system with a UV and/or Charged Aerosol Detector (CAD)

  • Size-Exclusion Chromatography (SEC) column suitable for the molecular weight range of your products.

  • Mobile Phase (e.g., 150 mM Sodium Phosphate Buffer, pH 7.0)

  • Reaction mixture aliquots

Procedure:

  • Sample Preparation: At various time points (e.g., 0, 30, 60, 120 minutes), take a small aliquot of the reaction mixture. If necessary, quench the reaction in the aliquot immediately by adding a quenching buffer.

  • HPLC Analysis:

    • Equilibrate the SEC column with the mobile phase until a stable baseline is achieved.

    • Inject a small volume (e.g., 10-20 µL) of the reaction aliquot onto the column.

    • Run the separation using an isocratic flow of the mobile phase.

  • Data Analysis:

    • Monitor the chromatogram. The PEGylated product, being larger, will elute earlier than the unreacted protein/amine-molecule. Unreacted PEG reagent will elute later.

    • Integrate the peak areas corresponding to the product and the starting material. Calculate the percentage of conversion by comparing the peak area of the product to the total area of the product and remaining starting material.

Visualizations

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Purification & Analysis prep_reagents Equilibrate & Dissolve Reagents (PEG-Acid, EDC, NHS) activation Activate PEG-Acid (Add EDC/NHS, pH 6.0, 15-30 min) prep_reagents->activation prep_amine Prepare Amine-Molecule in Coupling Buffer coupling Couple to Amine (Mix, pH 7.2-7.5, 2h-Overnight) prep_amine->coupling activation->coupling quenching Quench Reaction (Add Tris or Hydroxylamine) coupling->quenching purification Purify Conjugate (SEC, IEX, or Dialysis) quenching->purification analysis Analyze Final Product (HPLC, MS, SDS-PAGE) purification->analysis

Caption: Experimental workflow for this compound coupling.

G start Low Yield Observed check_reagents Are reagents fresh & stored correctly? start->check_reagents check_ph Is pH correct for activation & coupling? check_reagents->check_ph Yes sol_reagents Solution: Use fresh reagents. Ensure anhydrous conditions. check_reagents->sol_reagents No check_buffer Is buffer amine-free? check_ph->check_buffer Yes sol_ph Solution: Verify pH with meter. Use appropriate buffers. check_ph->sol_ph No check_purification Is purification method optimal? check_buffer->check_purification Yes sol_buffer Solution: Use non-amine buffer like PBS or HEPES. check_buffer->sol_buffer No sol_purification Solution: Try alternative method (e.g., IEX instead of SEC). check_purification->sol_purification No success Yield Improved check_purification->success Yes sol_reagents->success sol_ph->success sol_buffer->success sol_purification->success

Caption: Troubleshooting decision tree for low yield.

G peg_acid Amino-PEG-COOH intermediate1 O-Acylisourea Intermediate (unstable) peg_acid->intermediate1 + EDC edc EDC nhs NHS amine R-NH₂ intermediate2 PEG-NHS Ester (amine-reactive) intermediate1->intermediate2 + NHS byproduct1 EDC-Urea Byproduct intermediate1->byproduct1 Rearrangement (Side Reaction) product Amino-PEG-CONH-R (Stable Amide Bond) intermediate2->product + R-NH₂ byproduct2 NHS

Caption: EDC/NHS coupling reaction pathway.

References

Technical Support Center: Purification of Amino-PEG25-Acid Conjugates

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the purification of Amino-PEG25-acid conjugates. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to the purification of these heterobifunctional, discrete PEG linkers.

Frequently Asked Questions (FAQs)

Q1: What are the key challenges in purifying this compound conjugates?

The primary challenges in purifying this compound conjugates stem from their zwitterionic nature, meaning they possess both a positive (amino) and a negative (carboxylic acid) charge. This can lead to complex behaviors during chromatographic separation. Key challenges include:

  • Separation from starting materials and byproducts: The reaction mixture may contain unreacted PEG precursors, as well as homo-bifunctional impurities such as Amino-PEG25-Amine and Acid-PEG25-Acid.

  • Complex retention behavior: The zwitterionic nature of the conjugate can lead to unpredictable interactions with chromatographic media.

  • Low recovery: The amphiphilic character of the molecule can cause it to adsorb to surfaces or precipitate during purification.

  • Peak tailing in HPLC: Interactions between the analyte and the stationary phase can lead to asymmetrical peak shapes, complicating quantification and purification.[1][2]

Q2: What are the most effective chromatographic techniques for purifying this compound conjugates?

The most effective techniques are Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) and Ion-Exchange Chromatography (IEX).[] Often, a combination of these methods (orthogonal purification) provides the best results.[4]

  • RP-HPLC: Separates molecules based on their hydrophobicity. It is effective at separating the PEGylated conjugate from less hydrophobic or more hydrophobic impurities.[]

  • Ion-Exchange Chromatography (IEX): Separates molecules based on their net charge. This technique is particularly powerful for zwitterionic molecules like this compound, as the net charge can be manipulated by adjusting the pH of the mobile phase.

Q3: How do I choose between a C8 and a C18 column for RP-HPLC purification?

The choice between a C8 and a C18 column depends on the hydrophobicity of your specific conjugate.

  • C18 columns have longer carbon chains and are more hydrophobic, providing stronger retention. They are often a good starting point for many separations.

  • C8 columns are less hydrophobic and may be more suitable for more polar or hydrophilic conjugates, potentially offering faster elution times. For a relatively small and polar molecule like this compound, a C8 column could provide better peak shape and faster analysis.

Q4: How does pH affect the separation of this compound in Ion-Exchange Chromatography?

The pH of the mobile phase is a critical parameter in IEX as it determines the net charge of the zwitterionic this compound conjugate.

  • At a low pH (below the pKa of the carboxylic acid): The carboxylic acid is protonated (neutral), and the amino group is protonated (positive), resulting in a net positive charge. The conjugate will bind to a cation-exchange column.

  • At a high pH (above the pKa of the amino group): The amino group is deprotonated (neutral), and the carboxylic acid is deprotonated (negative), resulting in a net negative charge. The conjugate will bind to an anion-exchange column.

  • At the isoelectric point (pI): The net charge is zero, and the molecule will not bind to either type of ion-exchange resin. This principle can be used to elute the molecule from the column.

Q5: What are some common impurities I might encounter?

Common impurities can arise from the synthesis of the this compound linker itself. These may include:

  • Unreacted starting materials: Such as the initial PEG diol or protected intermediates.

  • Homobifunctional byproducts: Amino-PEG25-Amine and Acid-PEG25-Acid can form if the synthetic strategy is not perfectly controlled.

  • PEG oligomers of different lengths: If the starting PEG material is not a discrete (monodisperse) PEG25.

  • Products of side reactions: Depending on the synthetic route, other minor impurities may be present.

Troubleshooting Guides

Issue 1: Poor Separation in RP-HPLC
SymptomPossible CauseSuggested Solution
Co-elution of product and impurities Inappropriate mobile phase composition.Optimize the gradient of the organic solvent (e.g., acetonitrile or methanol). A shallower gradient can improve resolution.
Incorrect column chemistry.If using a C18 column, try a C8 column for potentially better separation of polar analytes.
Peak tailing Secondary interactions with the stationary phase (e.g., silanol groups).Add a small amount of an ion-pairing agent like trifluoroacetic acid (TFA) (0.1%) to the mobile phase. Operate at a lower pH to suppress silanol interactions.
Column overload.Reduce the amount of sample injected onto the column.
Broad peaks High dead volume in the HPLC system.Use tubing with a smaller internal diameter and ensure all connections are properly fitted.
The dispersity of the attached PEG.This is less of an issue with a discrete PEG25, but if polydisperse PEG was used, broad peaks are expected.
Issue 2: Low Recovery of Purified Conjugate
SymptomPossible CauseSuggested Solution
Low yield after RP-HPLC Irreversible adsorption to the column.Try a different column chemistry (e.g., C8 instead of C18) or a different organic modifier in the mobile phase.
Precipitation of the conjugate on the column.Ensure the sample is fully dissolved in the mobile phase before injection. A small amount of organic solvent in the sample can help.
Low yield after IEX Protein is not binding to the column.Ensure the buffer pH is at least 0.5 to 1 unit away from the pI of the analyte to ensure it is charged and will bind.
Protein is precipitating on the column.Check the solubility of the conjugate in the elution buffer. Consider adding a non-ionic detergent if compatible with downstream applications.
Issue 3: Difficulty in Removing Homobifunctional Impurities
SymptomPossible CauseSuggested Solution
Amino-PEG-Amine co-elutes with the desired product in Cation-Exchange Chromatography. At low pH, both the desired product and the di-amino impurity are positively charged.Use a shallow salt gradient for elution. The di-amino impurity, having a higher positive charge, should bind more tightly and elute at a higher salt concentration.
Acid-PEG-Acid co-elutes with the desired product in Anion-Exchange Chromatography. At high pH, both the desired product and the di-acid impurity are negatively charged.Use a shallow salt gradient for elution. The di-acid impurity, with a higher negative charge, will bind more strongly and elute at a higher salt concentration.
Consider using an orthogonal purification method. For example, if IEX is not providing sufficient separation, follow up with RP-HPLC.

Data Presentation

Table 1: Comparison of Purification Techniques for Heterobifunctional PEG Linkers

TechniquePrincipleTypical PurityTypical RecoveryAdvantagesDisadvantages
RP-HPLC Hydrophobicity>95%60-85%High resolution, well-established methods.Can be denaturing for some molecules, use of organic solvents.
IEX Net Charge>90%70-90%High capacity, can be non-denaturing.Sensitive to pH and salt concentration, may require buffer exchange.
SEC Size>90%>90%Good for removing small molecule impurities and buffer exchange.Low resolution for molecules of similar size.

Experimental Protocols

Protocol 1: Reversed-Phase HPLC (RP-HPLC) Purification

This protocol provides a general starting point for the purification of this compound. Optimization will be necessary based on the specific properties of the conjugate.

  • Column: C8 or C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in water.

  • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Flow Rate: 1 mL/min.

  • Detection: UV at 214 nm and 280 nm (if the conjugate has an aromatic component) or Evaporative Light Scattering Detector (ELSD).

  • Gradient:

    • 0-5 min: 5% B

    • 5-35 min: 5% to 95% B (linear gradient)

    • 35-40 min: 95% B

    • 40-45 min: 95% to 5% B

    • 45-50 min: 5% B (re-equilibration)

Procedure:

  • Dissolve the crude this compound conjugate in a small volume of Mobile Phase A.

  • Filter the sample through a 0.22 µm syringe filter.

  • Inject the sample onto the equilibrated HPLC column.

  • Collect fractions based on the UV or ELSD trace.

  • Analyze the collected fractions by LC-MS to identify the desired product.

  • Pool the pure fractions and lyophilize to remove the solvent.

Protocol 2: Ion-Exchange Chromatography (IEX) Purification

This protocol outlines a strategy for purifying the zwitterionic this compound using cation-exchange chromatography.

  • Column: Strong cation-exchange column (e.g., a column packed with a sulfopropyl (SP) resin).

  • Binding Buffer (Buffer A): 20 mM MES, pH 6.0.

  • Elution Buffer (Buffer B): 20 mM MES, 1 M NaCl, pH 6.0.

  • Flow Rate: 1 mL/min.

  • Detection: UV at 214 nm or conductivity.

Procedure:

  • Dissolve the crude sample in Binding Buffer (Buffer A) and adjust the pH if necessary.

  • Equilibrate the cation-exchange column with Buffer A until the conductivity and pH are stable.

  • Load the sample onto the column.

  • Wash the column with Buffer A for 5-10 column volumes to remove any unbound impurities.

  • Elute the bound components with a linear gradient of 0-100% Buffer B over 20-30 column volumes.

  • Collect fractions and analyze by RP-HPLC or LC-MS to identify the fractions containing the pure product.

  • Desalt the pooled pure fractions using a desalting column or dialysis before lyophilization.

Mandatory Visualization

G Purification Workflow for this compound Conjugates cluster_0 Synthesis cluster_1 Primary Purification cluster_2 Analysis & Polishing cluster_3 Final Product Crude Crude Reaction Mixture (this compound, impurities) IEX Ion-Exchange Chromatography (IEX) (e.g., Cation Exchange) Crude->IEX pH adjustment & loading Analysis1 Purity Analysis (LC-MS) IEX->Analysis1 Eluted Fractions RPHPLC Reversed-Phase HPLC (RP-HPLC) (Polishing Step) Analysis1->RPHPLC Pool impure fractions PureProduct Pure this compound Analysis1->PureProduct Pool pure fractions Analysis2 Final Purity & Characterization (LC-MS, NMR) RPHPLC->Analysis2 Purified Fractions Analysis2->PureProduct

Caption: General purification workflow for this compound conjugates.

G Troubleshooting Peak Tailing in RP-HPLC Start Peak Tailing Observed Q1 Is peak tailing observed for all peaks? Start->Q1 A1_Yes Check for system issues: - Extra-column volume - Column void/damage - Plugged frit Q1->A1_Yes Yes A1_No Likely a chemical interaction with the specific analyte. Q1->A1_No No Sol2 Change Column: - Use an end-capped column - Try a different stationary phase (e.g., C8) A1_Yes->Sol2 Sol3 Reduce Sample Load: - Inject a smaller volume or lower concentration A1_Yes->Sol3 Q2 Is the analyte basic? A1_No->Q2 A2_Yes Secondary interactions with silanols are likely. Q2->A2_Yes Yes A2_No Consider other interactions or co-eluting impurity. Q2->A2_No No Sol1 Optimize Mobile Phase: - Lower pH (e.g., add 0.1% TFA) - Add ion-pairing agent A2_Yes->Sol1 A2_Yes->Sol2 End Symmetrical Peak Sol1->End Sol2->End Sol3->End

Caption: Troubleshooting decision tree for peak tailing in RP-HPLC.

G IEX Behavior of this compound vs. pH cluster_low_ph Low pH (e.g., pH 3) cluster_pI Isoelectric Point (pI) cluster_high_ph High pH (e.g., pH 9) Low_pH H₃N⁺-PEG-COOH Net Charge: +1 Cation_Ex Binds to Cation Exchanger (e.g., SP) Low_pH->Cation_Ex Binds pI H₃N⁺-PEG-COO⁻ Net Charge: 0 No_Bind Does Not Bind to IEX Resin pI->No_Bind Elutes High_pH H₂N-PEG-COO⁻ Net Charge: -1 Anion_Ex Binds to Anion Exchanger (e.g., Q) High_pH->Anion_Ex Binds

Caption: Effect of pH on the charge and IEX behavior of this compound.

References

Technical Support Center: Preventing Protein Aggregation During PEGylation with Amino-PEG25-acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address protein aggregation during PEGylation with amine-reactive reagents like Amino-PEG25-acid.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of protein aggregation during PEGylation with this compound?

A1: Protein aggregation during PEGylation is a multifaceted issue that can arise from several factors:

  • Over-PEGylation: Excessive modification of surface amines (like lysine residues) can alter the protein's isoelectric point (pI), leading to reduced solubility and subsequent aggregation.[1]

  • Suboptimal Reaction Conditions: Factors such as pH, temperature, and buffer composition can significantly impact protein stability. Deviations from the optimal range for a specific protein can expose hydrophobic regions, promoting aggregation.

  • High Protein Concentration: Increased proximity of protein molecules at high concentrations enhances the likelihood of intermolecular interactions and aggregation.[2]

  • Poor Quality of Starting Material: The presence of pre-existing protein aggregates can act as nucleation sites, accelerating further aggregation during the PEGylation process.

  • Hydrophobicity of the PEG Reagent: While PEG is generally hydrophilic, the linker chemistry can sometimes introduce hydrophobic elements that may contribute to aggregation.

Q2: How can I detect and quantify protein aggregation after PEGylation?

A2: Several analytical techniques can be employed to detect and quantify protein aggregation:

  • Size Exclusion Chromatography (SEC): This is a widely used method to separate and quantify soluble aggregates based on their hydrodynamic size.[3][4][5] Aggregates will elute earlier than the monomeric PEGylated protein.

  • Dynamic Light Scattering (DLS): DLS measures the size distribution of particles in a solution and can detect the presence of larger aggregates.

  • Visual Inspection: In severe cases, aggregation may be visible as turbidity or precipitation in the reaction mixture.

  • UV-Vis Spectroscopy: An increase in absorbance at higher wavelengths (e.g., 350 nm) can indicate the presence of insoluble aggregates.

Q3: What is the optimal pH for PEGylation with this compound to minimize aggregation?

A3: The optimal pH is a balance between reaction efficiency and protein stability. Amine-reactive NHS esters, common in Amino-PEG reagents, are most effective at a slightly alkaline pH of 7.2-8.5. However, some proteins may be less stable at higher pH values. It is crucial to consider the specific protein's stability profile. For pH-sensitive proteins, conducting the reaction closer to a physiological pH of 7.4 may be necessary, although this will slow down the reaction rate.

Q4: Can the PEG-to-protein molar ratio influence aggregation?

A4: Absolutely. A higher molar excess of the PEG reagent can drive the reaction towards a higher degree of PEGylation, which can increase the risk of aggregation due to over-labeling. It is recommended to perform titration experiments to determine the optimal PEG:protein ratio that achieves the desired level of PEGylation without causing significant aggregation. Starting with a lower molar excess (e.g., 5:1 to 20:1) and gradually increasing it is a prudent approach.

Q5: Are there any additives that can help prevent aggregation during the reaction?

A5: Yes, incorporating stabilizing excipients into the reaction buffer can be highly effective. Common stabilizers include:

  • Sugars: Sucrose and trehalose are known to stabilize proteins.

  • Polyols: Glycerol can act as a protein stabilizer.

  • Amino Acids: Arginine is particularly effective at suppressing protein-protein interactions and preventing aggregation.

Troubleshooting Guides

Guide 1: Optimizing Reaction Conditions

If you are observing protein aggregation, systematically optimizing the reaction conditions is the first line of defense.

Problem: Protein precipitates or becomes turbid during or after the PEGylation reaction.

Troubleshooting Steps:

  • Evaluate and Adjust pH:

    • Rationale: The pH of the reaction buffer affects both the reactivity of the target amine groups and the stability of the protein.

    • Action: Perform small-scale trial reactions across a pH range (e.g., 6.5, 7.0, 7.5, 8.0) to identify the optimal pH that balances PEGylation efficiency with minimal aggregation. Ensure the buffer used does not contain primary amines (e.g., Tris), which would compete with the protein for the PEG reagent. Suitable buffers include phosphate-buffered saline (PBS) and HEPES.

  • Optimize the PEG:Protein Molar Ratio:

    • Rationale: Over-modification of the protein surface is a common cause of aggregation.

    • Action: Set up a series of reactions with varying molar ratios of this compound to your protein (e.g., 5:1, 10:1, 20:1, 50:1). Analyze the products for both the degree of PEGylation and the presence of aggregates using SEC.

  • Adjust the Reaction Temperature:

    • Rationale: Lower temperatures can slow down the kinetics of both the PEGylation reaction and the aggregation process, often favoring the desired conjugation.

    • Action: If the reaction is typically performed at room temperature, try conducting it at 4°C for a longer duration (e.g., 2-4 hours or overnight with gentle mixing).

  • Control Protein Concentration:

    • Rationale: High protein concentrations can promote intermolecular interactions that lead to aggregation.

    • Action: If possible, perform the PEGylation reaction at a lower protein concentration (e.g., 1-5 mg/mL).

Data Presentation: Impact of Reaction Conditions on Aggregation

ParameterCondition ACondition B (Optimized)Expected Outcome
pH 8.57.4Reduced aggregation for pH-sensitive proteins.
PEG:Protein Molar Ratio 50:110:1Lower percentage of high molecular weight aggregates.
Temperature Room Temp (25°C)4°CSlower reaction but decreased aggregate formation.
Protein Concentration 10 mg/mL2 mg/mLReduced intermolecular interactions and aggregation.
Guide 2: Utilizing Stabilizing Excipients

If optimizing reaction conditions is insufficient, the addition of stabilizing excipients can further mitigate aggregation.

Problem: Aggregation persists even after optimizing reaction conditions.

Troubleshooting Steps:

  • Incorporate Arginine:

    • Rationale: Arginine is known to suppress protein-protein interactions and can prevent the formation of aggregates.

    • Action: Add L-arginine to the reaction buffer at a concentration of 50-200 mM.

  • Add Sugars or Polyols:

    • Rationale: These molecules can stabilize the native conformation of the protein.

    • Action: Include sucrose (up to 280 mM) or glycerol in the reaction buffer.

Data Presentation: Effect of Stabilizers on Aggregation

StabilizerConcentration% Monomer (Example)% Aggregate (Example)
None -85%15%
L-Arginine 100 mM95%5%
Sucrose 250 mM92%8%

Experimental Protocols

Protocol 1: General Procedure for PEGylation with this compound (NHS Ester)
  • Protein Preparation: Dialyze the protein into an amine-free buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.5). Adjust the protein concentration to 1-5 mg/mL.

  • Reagent Preparation: Immediately before use, dissolve the this compound in a small amount of anhydrous DMSO or DMF to a concentration of 10-20 mM.

  • PEGylation Reaction: Add the dissolved this compound to the protein solution at the desired molar excess. It is recommended to add the PEG reagent slowly with gentle mixing to avoid localized high concentrations.

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or for 2-4 hours at 4°C with gentle agitation.

  • Quenching (Optional): The reaction can be stopped by adding an excess of a primary amine-containing buffer, such as Tris, to a final concentration of 20-50 mM.

  • Purification: Remove excess PEG reagent and byproducts, and separate the PEGylated protein from unreacted protein using an appropriate chromatography method, such as ion exchange or size exclusion chromatography.

Protocol 2: Quantification of Aggregates by Size Exclusion Chromatography (SEC)
  • System and Column: Use an HPLC or UHPLC system equipped with a UV detector. Select a SEC column with a pore size suitable for the size range of your protein and its potential aggregates.

  • Mobile Phase: A typical mobile phase consists of a buffered saline solution (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 6.8-7.4) to minimize non-specific interactions with the column matrix.

  • Sample Preparation: Dilute the PEGylation reaction mixture in the mobile phase to an appropriate concentration for injection.

  • Analysis: Inject the sample onto the column and monitor the eluent at 280 nm. Aggregates, being larger, will have a shorter retention time and elute before the monomeric protein.

  • Quantification: Integrate the peak areas of the aggregate and monomer peaks. The percentage of aggregation can be calculated as: % Aggregation = (Area of Aggregate Peaks / Total Area of All Peaks) x 100.

Visualizations

TroubleshootingWorkflow Troubleshooting Protein Aggregation During PEGylation start Start: Protein Aggregation Observed analyze_purity Analyze Protein Purity start->analyze_purity optimize_conditions Optimize Reaction Conditions ph Adjust pH (6.5-8.0) optimize_conditions->ph ratio Optimize PEG:Protein Ratio optimize_conditions->ratio temp Lower Temperature (e.g., 4°C) optimize_conditions->temp concentration Reduce Protein Concentration optimize_conditions->concentration add_stabilizers Add Stabilizing Excipients arginine Add L-Arginine (50-200 mM) add_stabilizers->arginine sugars Add Sucrose or Glycerol add_stabilizers->sugars analyze_purity->optimize_conditions Protein is pure pre_aggregation Check for Pre-existing Aggregates analyze_purity->pre_aggregation Purity is questionable success Success: Aggregation Minimized fail Further Optimization Needed ph->add_stabilizers Aggregation persists ph->success Aggregation resolved ratio->add_stabilizers Aggregation persists ratio->success Aggregation resolved temp->add_stabilizers Aggregation persists temp->success Aggregation resolved concentration->add_stabilizers Aggregation persists concentration->success Aggregation resolved arginine->success Aggregation resolved arginine->fail Aggregation persists sugars->success Aggregation resolved sugars->fail Aggregation persists pre_aggregation->fail Aggregates present initially

Caption: Troubleshooting workflow for protein aggregation during PEGylation.

PEGylationMechanism Mechanism of Amine-Reactive PEGylation & Potential Aggregation cluster_reaction PEGylation Reaction cluster_aggregation Aggregation Pathway protein Protein + H2N-Lysine pegylated_protein PEGylated Protein Stable Amide Bond protein->pegylated_protein Reaction at pH 7.2-8.5 peg This compound + NHS Ester peg->pegylated_protein over_pegylation Over-PEGylated Protein Altered Surface Charge Exposed Hydrophobic Patches pegylated_protein->over_pegylation High PEG:Protein Ratio Suboptimal Conditions aggregate Protein Aggregate Insoluble Complex over_pegylation->aggregate Intermolecular Interactions

Caption: PEGylation mechanism and potential pathway to aggregation.

References

Side reactions to consider when using Amino-PEG25-acid

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Amino-PEG25-acid

Welcome to the technical support center for this compound. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions regarding the use of this heterobifunctional PEG linker in your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary reactive functional groups on this compound and what do they react with?

This compound is a heterobifunctional linker possessing two distinct reactive termini separated by a 25-unit polyethylene glycol chain.[1][2]

  • Primary Amine (-NH₂): This group readily reacts with activated esters like N-hydroxysuccinimide (NHS) esters, isothiocyanates, and isocyanates to form stable amide, thiourea, or urethane linkages, respectively.[3][4][5] It can also undergo reductive amination with aldehydes and ketones in the presence of a reducing agent.

  • Carboxylic Acid (-COOH): This group can be activated to react with primary amines. A common method involves using carbodiimides like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in conjunction with NHS to form a semi-stable NHS ester, which then efficiently reacts with amine-containing molecules to form a stable amide bond.

Q2: I am activating the carboxylic acid end of this compound with EDC/NHS to label my protein. What are the common side reactions?

When activating the carboxylic acid, several side reactions can occur, potentially lowering your yield or creating unwanted byproducts.

  • Hydrolysis of the NHS Ester: The activated NHS ester is susceptible to hydrolysis in aqueous solutions, converting the activated acid back to its original carboxylic acid form. This reaction is a major competitor to the desired amidation reaction and its rate increases significantly with higher pH.

  • Intra/Intermolecular Cross-linking: Since the this compound molecule itself has a primary amine, the activated carboxyl end of one molecule can react with the amine end of another, leading to dimerization or polymerization of the linker.

  • Formation of N-acylisourea: EDC reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate. While this is a necessary step, this intermediate can rearrange into a stable N-acylisourea byproduct, which is unreactive towards amines. The inclusion of NHS in the reaction mixture helps to suppress this side reaction by rapidly converting the O-acylisourea to the more stable NHS ester.

Q3: I'm observing aggregation or precipitation in my reaction mixture. Why is this happening?

Protein aggregation is a common issue during bioconjugation and can be caused by several factors.

  • Intermolecular Cross-linking: If your protein has multiple accessible amine groups (e.g., lysine residues), and you use a di-activated PEG linker (for instance, if the amine end of your this compound was unintentionally activated), you can form protein-PEG-protein cross-links, leading to aggregation.

  • Changes in Protein Stability: The reaction conditions, such as pH or the addition of organic co-solvents (like DMSO or DMF used to dissolve the PEG reagent), can destabilize your protein, causing it to unfold and aggregate.

  • Increased Hydrophobicity: While PEGylation generally increases the hydrophilicity and solubility of proteins, improper or extensive modification can sometimes expose hydrophobic patches, leading to aggregation. Covalent attachment of PEG can, however, also render aggregates soluble that would otherwise precipitate.

Q4: My final conjugate has lost its biological activity. What is a likely cause?

Loss of biological activity is a significant concern and often relates to the site of PEGylation.

  • Steric Hindrance: If the PEG chain is attached at or near the protein's active site or a binding interface, the bulky polymer can physically block substrates or binding partners from accessing the site.

  • Conformational Changes: The covalent attachment of the PEG chain might induce conformational changes in the protein that alter its tertiary structure and, consequently, its function.

  • Modification of Critical Residues: The reaction may modify an essential amino acid residue (like a key lysine in the active site) that is crucial for the protein's activity.

Q5: What are the potential degradation products of the PEG chain itself, and how can they interfere?

Polyethylene glycol is susceptible to auto-oxidation, a process that can be catalyzed by heat, light, or trace metals. This degradation can generate reactive impurities.

  • Formation of Aldehydes and Acids: The primary degradation products include formaldehyde, acetaldehyde, formic acid, and acetic acid.

  • Unwanted Modifications: These reactive impurities can cause unintended side reactions with your protein. For example, formaldehyde and formic acid can lead to the N-methylation of primary and secondary amines on the protein in an Eschweiler-Clarke type reaction. Formic acid can also cause N-formylation. These modifications can alter the protein's properties and activity.

Troubleshooting Guide

This table summarizes common problems encountered when using this compound and provides actionable solutions.

Issue Possible Cause(s) Recommended Solution(s)
Low Conjugation Yield 1. Hydrolysis of Activated Ester: The activated carboxylic acid (e.g., NHS ester) hydrolyzed before reacting with the protein. 2. Inactive Reagents: EDC, NHS, or the PEG linker has degraded due to improper storage (moisture sensitivity). 3. Suboptimal pH: Reaction pH is too low for efficient amine reaction or too high, accelerating hydrolysis. 4. Buffer Interference: Use of amine-containing buffers (e.g., Tris, Glycine) which compete with the target for reaction.1. Use freshly prepared activated PEG. Perform the reaction immediately after activation. Consider a two-step reaction where the protein is added after the activation step. 2. Use fresh, high-quality reagents. Store reagents under desiccated conditions at the recommended temperature (-20°C). 3. Optimize the reaction pH. For NHS ester reactions, a pH of 7.2-8.5 is typical. Verify the pH of the final reaction mixture. 4. Use non-amine-containing buffers such as Phosphate Buffered Saline (PBS), HEPES, or Borate buffer.
Protein Aggregation / Precipitation 1. Protein Instability: Reaction conditions (pH, temperature, co-solvents) are destabilizing the protein. 2. High Protein Concentration: Crowding effects can promote aggregation. 3. Cross-linking: Unintended reaction of both ends of the linker, potentially with multiple protein molecules.1. Perform the reaction at a lower temperature (e.g., 4°C). Screen different buffers to find one that maximizes protein stability. Minimize the concentration of organic co-solvents. 2. Reduce the concentration of the protein in the reaction. 3. Adjust the molar ratio of PEG linker to protein. Use a purification step (e.g., HPLC) to isolate the mono-activated PEG linker before adding it to the protein.
High Polydispersity (mixture of species) 1. High Molar Ratio: A high molar excess of the PEG linker leads to multiple PEG chains attaching to a single protein. 2. Multiple Reactive Sites: The protein has several surface-exposed amines (e.g., Lysine residues) with similar reactivity.1. Systematically decrease the molar ratio of the PEG linker to the protein. A 5 to 20-fold molar excess is a common starting point, but this requires optimization. 2. To favor N-terminal modification, conduct the reaction at a lower pH (around 7) where the N-terminal amine is more nucleophilic than the lysine ε-amines. For site-specific conjugation, consider alternative chemistries if possible.
Loss of Biological Activity 1. Steric Hindrance: The PEG chain is blocking the active or binding site. 2. Modification of a Critical Residue: An essential amine in the active site has been modified.1. Reduce the molar ratio of the PEG linker to favor mono-PEGylation. Try a different PEGylation chemistry that targets other residues (e.g., cysteine/thiol chemistry) away from the active site. 2. Use site-protection strategies by introducing a reversible blocking agent for the active site during the PEGylation reaction.

Experimental Protocols

Protocol 1: Two-Step Activation and Conjugation of this compound to a Protein

This protocol describes the activation of the carboxylic acid terminus of this compound using EDC/NHS, followed by conjugation to a protein's primary amines.

Materials:

  • This compound

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS)

  • Protein of interest

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

  • Conjugation Buffer: 0.1 M Phosphate Buffer, 0.15 M NaCl, pH 7.2-7.5

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Desalting column for buffer exchange and purification

Procedure:

Step 1: Activation of this compound

  • Dissolve this compound in the Activation Buffer to a final concentration of 10 mM.

  • Immediately before use, prepare fresh 100 mM stock solutions of EDC and NHS in the Activation Buffer.

  • Add EDC and NHS to the this compound solution to achieve a final concentration of 20 mM for each. This creates a 2-fold molar excess of activation reagents over the PEG linker.

  • Incubate the reaction for 15-30 minutes at room temperature to form the NHS ester.

Step 2: Conjugation to Protein

  • Prepare the protein in the Conjugation Buffer. The protein concentration should typically be in the range of 1-10 mg/mL.

  • Add the freshly activated Amino-PEG25-NHS ester solution from Step 1 to the protein solution. The molar ratio of PEG-linker to protein needs to be optimized, but a starting point of 10:1 to 20:1 is common.

  • Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.

  • Quenching (Optional): Add Quenching Buffer to a final concentration of 20-50 mM to consume any unreacted PEG-NHS ester. Incubate for 30 minutes.

Step 3: Purification

  • Purify the PEGylated protein conjugate from excess PEG linker and reaction byproducts.

  • Size Exclusion Chromatography (SEC): This is the most common method to efficiently remove low molecular weight byproducts and unreacted PEG.

  • Ion Exchange Chromatography (IEX): This technique can be used to separate proteins with different degrees of PEGylation (e.g., mono-, di-, multi-PEGylated species) from the unmodified protein, as the PEG chains shield the protein's surface charges.

Protocol 2: Analysis of Conjugation by SEC-HPLC

Purpose: To separate and quantify the native protein, PEGylated conjugate, and unreacted PEG linker.

Methodology:

  • System: An HPLC system equipped with a UV detector and a size-exclusion column suitable for protein separation.

  • Mobile Phase: A typical mobile phase is 100-150 mM sodium phosphate buffer with 150 mM NaCl, pH 7.0.

  • Sample Preparation: Prepare samples of the native (unmodified) protein, the PEGylation reaction mixture, and the purified conjugate at a concentration of approximately 1 mg/mL in the mobile phase.

  • Injection and Elution: Inject 20-50 µL of each sample. Run the separation isocratically at a flow rate of 0.5-1.0 mL/min.

  • Detection: Monitor the elution profile using a UV detector at 280 nm (for protein) and optionally at 220 nm. Other detectors like Charged Aerosol Detectors (CAD) or Evaporative Light Scattering Detectors (ELSD) can be used for better detection of PEG molecules, which lack a strong chromophore.

  • Analysis: Compare the chromatograms. The PEGylated protein will have a shorter retention time (elute earlier) than the native protein due to its increased hydrodynamic radius. The degree of PEGylation and purity can be estimated by integrating the peak areas.

Visualizations

G cluster_activation Step 1: Activation cluster_conjugation Step 2: Conjugation cluster_purification Step 3: Purification PEG_Acid Amino-PEG-Acid EDC_NHS Add EDC/NHS in MES Buffer pH 6.0 PEG_Acid->EDC_NHS Activated_PEG Activated Amino-PEG-NHS Ester EDC_NHS->Activated_PEG Hydrolysis Hydrolysis (Side Reaction) Activated_PEG->Hydrolysis H₂O Reaction Conjugation Reaction Activated_PEG->Reaction Protein Target Protein in PBS pH 7.4 Protein->Reaction SEC Size Exclusion Chromatography (SEC) Reaction->SEC Conjugate PEGylated Protein Conjugate Byproducts Unreacted PEG & NHS byproduct Byproducts->Reaction Purified Purified Conjugate SEC->Purified Removed Removed Byproducts SEC->Removed

Caption: Workflow for two-step protein PEGylation and potential side reactions.

G start PEGylation Issue (e.g., Low Yield, Aggregation) q1 Is the reaction yield low? start->q1 q2 Is protein aggregation observed? start->q2 a1 Check Reagent Activity (Use fresh EDC/NHS) q1->a1 Yes b1 Reduce Protein Concentration q2->b1 Yes a2 Verify Reaction pH (pH 7.2-8.5 for NHS ester) a1->a2 a3 Check Buffer Composition (Avoid amine buffers like Tris) a2->a3 a4 Increase Molar Ratio of PEG to Protein a3->a4 b2 Optimize Reaction Conditions (Lower temp to 4°C, check co-solvents) b1->b2 b3 Reduce Molar Ratio of PEG to minimize cross-linking b2->b3

Caption: Troubleshooting decision tree for common PEGylation issues.

G PEG PEG Chain Oxidation Oxidation (Heat, Light, Metal Ions) PEG->Oxidation Impurities Reactive Impurities (Formaldehyde, Formic Acid) Oxidation->Impurities SideReaction Side Reaction Impurities->SideReaction Protein Protein with Amine Group (R-NH₂) Protein->SideReaction ModifiedProtein Modified Protein (N-formyl or N-methyl) SideReaction->ModifiedProtein

Caption: PEG chain degradation pathway and subsequent side reactions with proteins.

References

Technical Support Center: Characterization of Amino-PEG25-acid Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides best practices, frequently asked questions, and troubleshooting advice for the characterization of Amino-PEG25-acid derivatives. These bifunctional linkers, which contain a primary amine and a terminal carboxylic acid, are instrumental in bioconjugation, drug delivery, and materials science.[1][2][3][4] Accurate characterization is critical to ensure the purity, identity, and reactivity of these reagents for successful downstream applications.

Frequently Asked Questions (FAQs)

Q1: What are the primary analytical techniques for characterizing this compound?

The comprehensive characterization of this compound requires a multi-faceted approach to confirm the structure of the PEG backbone and the presence and reactivity of the terminal amino and carboxyl groups. The most critical techniques are:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR): Provides structural confirmation and can be used to determine the degree of substitution of the end groups.[5]

  • Mass Spectrometry (MS): Confirms the molecular weight and distribution (polydispersity) of the PEG chain. ESI-MS is commonly preferred for its automated workflow.

  • High-Performance Liquid Chromatography (HPLC): Assesses the purity of the derivative and separates it from potential impurities or starting materials. Due to the lack of a strong UV chromophore in the PEG backbone, detectors like Evaporative Light Scattering (ELSD) or Charged Aerosol Detector (CAD) are often necessary.

Q2: How can I confirm the identity and purity using ¹H-NMR?

¹H-NMR is a powerful tool for structural elucidation. For this compound, you should look for characteristic signals corresponding to different parts of the molecule. Dissolving the sample in deuterated dimethyl sulfoxide (DMSO-d6) is particularly useful as it provides a stable hydroxyl peak, which helps in quantifying substitution.

Expected ¹H-NMR Signals:

  • PEG Backbone: A large, repeating signal typically found around 3.5-3.7 ppm.

  • Protons adjacent to the Amino Group (-CH₂-NH₂): A triplet signal shifted downfield from the main backbone signal.

  • Protons adjacent to the Acid Group (-CH₂-COOH): A triplet signal, also shifted relative to the backbone.

The integration of these terminal group signals relative to the integration of the main PEG backbone can be used to confirm the bifunctional nature of the molecule and assess its purity.

Q3: What are the challenges in analyzing PEG derivatives with Mass Spectrometry?

Analyzing PEG derivatives by MS can be challenging due to:

  • Heterogeneity: The PEGylation process can lead to a distribution of polymer chain lengths, resulting in multiple peaks each differing by approximately 44 Da (the mass of an ethylene glycol unit).

  • Multiple Charge States: In ESI-MS, large molecules like PEG derivatives can acquire multiple charges, complicating the spectrum.

  • Complex Spectra: The combination of polydispersity and multiple charge states can make the raw spectrum difficult to interpret. Deconvolution algorithms are typically required to determine the mass distribution.

Using a charge stripping agent like triethylamine (TEA) as a post-column addition in LC-MS can simplify the mass spectrum by reducing the number of charge states, which aids in interpretation.

Troubleshooting Guides

Problem 1: My HPLC chromatogram shows a broad peak or multiple unexpected peaks.

A non-ideal HPLC profile can indicate several issues. This workflow can help you diagnose the problem.

G start Broad or Multiple HPLC Peaks Observed check_column Is the column appropriate for PEG analysis? start->check_column check_method Is the gradient optimized? check_column->check_method Yes solution_column Use a column suitable for polymers (e.g., C8, C18, or PLRP-S). check_column->solution_column No check_sample Is the sample degraded or aggregated? check_method->check_sample Yes solution_method Increase gradient time to improve separation of oligomers. check_method->solution_method No solution_sample Analyze a fresh sample. Consider using size-exclusion chromatography (SEC) to check for aggregates. check_sample->solution_sample Possibly impurity_check Do peaks correspond to known impurities (e.g., starting material, di-acid, di-amine)? check_sample->impurity_check No impurity_confirm Confirm identity of peaks using LC-MS. impurity_check->impurity_confirm Yes G cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_analysis Data Analysis prep1 Dissolve sample in Mobile Phase A (1-5 mg/mL) prep2 Filter through 0.45 µm syringe filter prep1->prep2 hplc_inject Inject 10-20 µL of sample prep2->hplc_inject hplc_setup Equilibrate C8 or C18 column with Mobile Phase A hplc_setup->hplc_inject hplc_run Run gradient elution (e.g., 10-90% B over 20 min) hplc_inject->hplc_run hplc_detect Detect using ELSD or CAD hplc_run->hplc_detect analysis1 Integrate peak areas hplc_detect->analysis1 analysis2 Calculate purity based on relative peak area analysis1->analysis2

References

Validation & Comparative

A Researcher's Guide to Characterizing Amino-PEG25-acid Conjugates: A Comparative Analysis of Analytical Methods

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the precise characterization of Amino-PEG25-acid conjugates is paramount for ensuring product quality, efficacy, and safety. This guide provides a comprehensive comparison of key analytical methods, complete with experimental data summaries and detailed protocols, to aid in the selection of the most appropriate techniques for your research needs.

The covalent attachment of polyethylene glycol (PEG) chains to molecules, a process known as PEGylation, is a widely used strategy to improve the pharmacokinetic and pharmacodynamic properties of therapeutics.[1][2] this compound is a heterobifunctional linker, featuring an amine group and a carboxylic acid group at opposite ends of a 25-unit PEG chain. This structure allows for the conjugation of two different molecules, making it a valuable tool in the development of complex therapeutics like antibody-drug conjugates (ADCs) and PROTACs.[3][4] However, the inherent polydispersity of PEG chains and the complexity of the resulting conjugates present significant analytical challenges.[5]

This guide will delve into the most effective analytical techniques for characterizing this compound conjugates, focusing on providing the data necessary to confirm structure, purity, and consistency.

Comparative Analysis of Analytical Techniques

A multi-faceted approach employing several analytical techniques is often necessary for the comprehensive characterization of this compound conjugates. The choice of method depends on the specific information required, such as molecular weight, purity, confirmation of conjugation, and structural integrity.

Analytical TechniqueInformation ProvidedKey AdvantagesLimitations
Mass Spectrometry (MS) Molecular weight confirmation, determination of PEGylation degree, identification of impurities and side-products.High sensitivity and accuracy, provides detailed structural information.Polydispersity of PEG can complicate spectra; potential for multiple charge states in ESI-MS.
High-Performance Liquid Chromatography (HPLC) Separation and quantification of conjugates, assessment of purity, determination of aggregation.High resolution and reproducibility, versatile with different detection methods (UV, fluorescence, CAD).Lack of a strong chromophore in PEG can necessitate derivatization or specialized detectors.
Gel Permeation Chromatography (GPC) Determination of molecular weight distribution (polydispersity), detection of aggregates.Provides information on the size distribution of the polymer.Lower resolution compared to HPLC; calibration with appropriate standards is crucial.
Nuclear Magnetic Resonance (NMR) Spectroscopy Unambiguous structural confirmation, verification of terminal functional groups, quantification of PEG units.Provides detailed structural information in solution.Lower sensitivity compared to MS; complex spectra for large molecules.
Fourier-Transform Infrared (FTIR) Spectroscopy Confirmation of successful conjugation by identifying characteristic functional group vibrations.Fast and non-destructive.Provides general structural information, not detailed molecular weight or purity.

Experimental Protocols

Detailed and optimized experimental protocols are crucial for obtaining reliable and reproducible data. Below are generalized protocols for the key analytical techniques discussed.

Mass Spectrometry (ESI-MS)

Objective: To determine the molecular weight of the this compound conjugate.

  • Sample Preparation:

    • Prepare a stock solution of the conjugate at 1 mg/mL in a 50:50 mixture of acetonitrile and water.

    • Dilute the stock solution to a final concentration of 10 µM using the mobile phase as the diluent.

  • Liquid Chromatography (LC) Conditions:

    • Column: C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 5-10 minutes.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 1-5 µL.

  • Mass Spectrometer Settings (Q-TOF or Orbitrap):

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Post-column addition: To reduce charge state complexity, a charge stripping agent like triethylamine (TEA) can be introduced post-column.

High-Performance Liquid Chromatography (RP-HPLC)

Objective: To assess the purity of the this compound conjugate.

  • Sample Preparation:

    • Dissolve the sample in the mobile phase at a concentration of approximately 1 mg/mL.

    • Filter the sample through a 0.22 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm).

    • Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA).

    • Mobile Phase B: Acetonitrile with 0.1% TFA.

    • Gradient: A suitable gradient from low to high percentage of Mobile Phase B to elute the conjugate.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV absorbance at 214 nm or 280 nm (if the conjugate contains an aromatic moiety), or a Charged Aerosol Detector (CAD) for universal detection.

Gel Permeation Chromatography (GPC)

Objective: To determine the molecular weight distribution (polydispersity) of the this compound conjugate.

  • Sample Preparation:

    • Dissolve the sample in the mobile phase to a known concentration (typically 1-5 mg/mL).

    • Filter the sample through a 0.2 µm syringe filter.

  • Chromatographic Conditions:

    • Column: GPC column suitable for the expected molecular weight range.

    • Mobile Phase: An appropriate solvent in which the polymer is soluble, such as tetrahydrofuran (THF) or an aqueous buffer.

    • Flow Rate: Typically 1.0 mL/min.

    • Detection: Refractive Index (RI) detector.

    • Calibration: Use a set of narrow polydispersity PEG standards to generate a calibration curve.

Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

Objective: To confirm the structure of the this compound conjugate.

  • Sample Preparation:

    • Accurately weigh and dissolve the sample in a deuterated solvent (e.g., D₂O, CDCl₃).

  • Data Acquisition:

    • Acquire the ¹H NMR spectrum on a spectrometer (e.g., 400 MHz or higher).

    • Ensure a sufficient number of scans for a good signal-to-noise ratio.

  • Data Analysis:

    • Integrate the characteristic peaks of the PEG backbone (typically around 3.6 ppm) and the terminal functional groups to confirm the structure and estimate the degree of PEGylation. It is important to correctly assign peaks, considering that ¹³C coupled ¹H peaks can have significant integrations for large polymers.

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To confirm the presence of key functional groups.

  • Sample Preparation:

    • The sample can be analyzed as a solid (e.g., using a KBr pellet) or as a thin film.

  • Data Acquisition:

    • Acquire the FTIR spectrum over a suitable wavelength range (e.g., 4000-400 cm⁻¹).

  • Data Analysis:

    • Identify characteristic absorption bands for the PEG backbone (C-O-C stretch around 1100 cm⁻¹), the carboxylic acid (C=O stretch around 1700 cm⁻¹), and the amide bond (if formed during conjugation).

Visualizing the Analytical Workflow

To effectively characterize an this compound conjugate, a logical sequence of analytical techniques is often employed. The following diagrams illustrate a typical experimental workflow and the relationship between different analytical methods.

Experimental_Workflow cluster_synthesis Synthesis & Purification cluster_characterization Characterization synthesis Conjugation Reaction purification Purification (e.g., SEC, IEX) synthesis->purification hplc Purity & Homogeneity (HPLC) purification->hplc ms Molecular Weight & Identity (Mass Spectrometry) hplc->ms gpc Polydispersity (GPC) hplc->gpc nmr Structural Confirmation (NMR) ms->nmr ftir Functional Group Analysis (FTIR) nmr->ftir

Caption: A typical experimental workflow for the synthesis and characterization of this compound conjugates.

Analytical_Relationships cluster_primary Primary Characterization cluster_secondary Secondary & In-depth Characterization center This compound Conjugate ms Mass Spectrometry (Identity, MW) center->ms hplc HPLC (Purity, Quantity) center->hplc gpc GPC (Polydispersity) ms->gpc Complements nmr NMR (Structure) ms->nmr Confirms hplc->gpc Complements hplc->nmr Informs ftir FTIR (Functional Groups) nmr->ftir Supports

Caption: The logical relationship and complementary nature of different analytical methods for conjugate characterization.

By employing a combination of these powerful analytical techniques and following robust experimental protocols, researchers can confidently characterize their this compound conjugates, ensuring the quality and reliability of their scientific findings and therapeutic candidates.

References

A Comparative Guide to Amino-PEG25-acid and Other Heterobifunctional PEG Linkers

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of bioconjugation and drug development, the choice of a linker molecule is critical to the efficacy, stability, and overall performance of the resulting conjugate. Heterobifunctional polyethylene glycol (PEG) linkers are indispensable tools that provide a biocompatible and flexible spacer between two different reactive moieties, enabling the precise construction of complex biomolecules such as antibody-drug conjugates (ADCs).[1] This guide presents an objective comparison of Amino-PEG25-acid with other commonly used heterobifunctional PEG linkers, with a focus on their chemical properties, conjugation efficiency, and the stability of the resulting bioconjugates.

Introduction to Heterobifunctional PEG Linkers

Heterobifunctional PEG linkers possess two distinct reactive functional groups at either end of a polyethylene glycol chain.[2] This dual reactivity allows for a controlled, stepwise conjugation of two different molecules. The PEG component itself offers several advantages, including increased hydrophilicity, which can mitigate aggregation issues with hydrophobic payloads, and the potential to improve the pharmacokinetic properties of the conjugate.[2][3]

This compound is a heterobifunctional linker featuring a primary amine (-NH2) at one terminus and a carboxylic acid (-COOH) at the other, separated by a 25-unit PEG chain. The amine group can react with activated esters (like NHS esters) or carboxylic acids, while the carboxylic acid can be activated to react with primary amines on a target molecule.[4]

For a comparative analysis, we will contrast this compound with a widely used class of heterobifunctional linkers: NHS-ester-PEG-Maleimide . These linkers contain an N-hydroxysuccinimide (NHS) ester for reaction with primary amines (e.g., on lysine residues of proteins) and a maleimide group for specific reaction with thiol groups (e.g., on cysteine residues).

Comparative Data of Heterobifunctional PEG Linkers

The selection of a suitable linker chemistry is paramount and depends on the functional groups available on the molecules to be conjugated, the desired stability of the linkage, and the overall therapeutic strategy. The following table summarizes the key characteristics of this compound and NHS-ester-PEG-Maleimide linkers.

FeatureThis compoundNHS-ester-PEG-Maleimide
Functional Groups Primary Amine (-NH2) and Carboxylic Acid (-COOH)N-hydroxysuccinimide (NHS) Ester and Maleimide
Target Moieties -NH2 reacts with activated esters or carboxylic acids. -COOH reacts with primary amines.-NHS ester reacts with primary amines (-NH2). -Maleimide reacts with thiols (-SH).
Primary Bond Formed Amide BondAmide Bond and Thioether Bond
Optimal Reaction pH Amine-Carboxylic Acid coupling (with EDC/NHS): 4.5-5.5 (activation), 7.2-7.5 (coupling).NHS ester-Amine: 7.2-8.5. Maleimide-Thiol: 6.5-7.5.
Bond Stability Amide bonds are generally highly stable under physiological conditions.The amide bond is highly stable. The thioether bond can be susceptible to a retro-Michael reaction, especially in the presence of other thiols, although this can be mitigated by certain strategies.
Typical Conjugation Efficiency Variable, dependent on the efficiency of the in-situ activation of the carboxylic acid.Generally high due to the specific and rapid reaction of pre-activated esters and the high reactivity of thiols with maleimides.
Key Advantages Versatility in coupling partners. Forms highly stable amide bonds.High specificity for thiols allows for site-specific conjugation with engineered cysteines.
Potential Drawbacks Carboxylic acid requires activation (e.g., with EDC/NHS), which can have its own side reactions. Can react with any available primary amine, potentially leading to a heterogeneous product.NHS esters are prone to hydrolysis at higher pH. The thioether bond may have limited stability in vivo.

Experimental Protocols

Detailed methodologies are crucial for successful and reproducible bioconjugation. Below are representative protocols for the use of this compound and NHS-ester-PEG-Maleimide linkers in the context of creating an antibody-drug conjugate (ADC).

Protocol 1: ADC Synthesis using this compound

This protocol describes a two-step process where a drug is first conjugated to the this compound linker, followed by conjugation to an antibody.

Step 1: Conjugation of Drug to this compound

  • Activation of Drug's Carboxylic Acid: Dissolve the cytotoxic drug containing a carboxylic acid in an anhydrous organic solvent (e.g., DMF). Add a 1.2-fold molar excess of both EDC and NHS to activate the carboxylic acid. Incubate for 15-30 minutes at room temperature.

  • Coupling to Linker: In a separate tube, dissolve this compound in anhydrous DMF. Add the this compound solution to the activated drug solution. Allow the reaction to proceed for 2-4 hours at room temperature.

  • Purification: Monitor the reaction by LC-MS. Once complete, purify the drug-linker conjugate using reverse-phase HPLC.

Step 2: Conjugation of Drug-Linker to Antibody

  • Antibody Preparation: Prepare the antibody in a suitable buffer, such as PBS at pH 7.4.

  • Activation of Drug-Linker's Carboxylic Acid: Dissolve the purified drug-linker conjugate in DMSO. In a separate tube, prepare fresh solutions of EDC and Sulfo-NHS in cold, dry DMSO. Add the EDC and Sulfo-NHS solutions to the drug-linker solution to activate the terminal carboxylic acid. Incubate for 15-30 minutes at room temperature.

  • Conjugation to Antibody: Add the activated drug-linker solution to the antibody solution. A typical molar excess of the drug-linker is 5- to 10-fold over the antibody. Incubate the reaction for 2 hours at room temperature.

  • Purification and Characterization: Remove unconjugated drug-linker by buffer exchange using a desalting column. Determine the final protein concentration and the drug-to-antibody ratio (DAR) using techniques such as HIC-HPLC and UV-Vis spectrophotometry.

Protocol 2: ADC Synthesis using NHS-ester-PEG-Maleimide

This protocol outlines the conjugation of a thiol-containing drug to an antibody via an NHS-ester-PEG-Maleimide linker.

Step 1: Modification of Antibody with Linker

  • Antibody Preparation: Prepare the antibody in a conjugation buffer (e.g., PBS, pH 7.2-7.5).

  • Linker Addition: Dissolve the NHS-ester-PEG-Maleimide linker in an organic solvent like DMSO. Add the linker solution to the antibody solution. The molar excess of the linker will depend on the protein concentration and the desired degree of labeling.

  • Reaction and Purification: Incubate the reaction for 30 minutes at room temperature. Remove the excess, unreacted linker using a desalting column equilibrated with the conjugation buffer.

Step 2: Conjugation of Drug to Modified Antibody

  • Drug Preparation: Dissolve the thiol-containing drug in a suitable solvent.

  • Conjugation: Add the drug solution to the maleimide-activated antibody solution. Incubate for 1-2 hours at room temperature.

  • Quenching and Purification: Quench the reaction by adding a thiol-containing reagent like cysteine. Purify the final ADC using a desalting column or other chromatographic methods to remove unreacted drug and other small molecules.

  • Characterization: Determine the final protein concentration and the DAR of the purified ADC.

Visualizing Workflows and Pathways

Diagrams created using Graphviz (DOT language) can effectively illustrate complex processes and relationships in bioconjugation.

experimental_workflow cluster_linker_prep Linker-Payload Synthesis cluster_adc_synthesis ADC Synthesis Linker This compound Payload Cytotoxic Drug Activated_Payload Activated Drug Payload->Activated_Payload EDC/NHS Linker_Payload Drug-Linker Conjugate Activated_Payload->Linker_Payload Amine Coupling Purified_Linker_Payload Purified Drug-Linker Linker_Payload->Purified_Linker_Payload HPLC Activated_Linker_Payload Activated Drug-Linker Purified_Linker_Payload->Activated_Linker_Payload EDC/NHS Antibody Monoclonal Antibody ADC Antibody-Drug Conjugate Antibody->ADC Activated_Linker_Payload->ADC Amine Coupling Purified_ADC Purified ADC ADC->Purified_ADC Desalting signaling_pathway ADC Antibody-Drug Conjugate Receptor Tumor Cell Surface Receptor ADC->Receptor Binding Internalization Internalization & Lysosomal Trafficking Receptor->Internalization Drug_Release Drug Release Internalization->Drug_Release Drug Cytotoxic Drug Drug_Release->Drug DNA_Damage DNA Damage Drug->DNA_Damage Apoptosis Apoptosis DNA_Damage->Apoptosis logical_relationship Start Define Research Question: Which linker provides better ADC performance? Linker_Selection Select Linkers: This compound vs. NHS-PEG-Maleimide Start->Linker_Selection Conjugation Synthesize ADCs with both linkers Linker_Selection->Conjugation Characterization Characterize ADCs: DAR, Purity, Aggregation Conjugation->Characterization In_Vitro_Assays In Vitro Studies: Cytotoxicity, Stability Characterization->In_Vitro_Assays In_Vivo_Assays In Vivo Studies: Efficacy, Pharmacokinetics Characterization->In_Vivo_Assays Data_Analysis Compare Performance Metrics In_Vitro_Assays->Data_Analysis In_Vivo_Assays->Data_Analysis Conclusion Draw Conclusions on Optimal Linker Data_Analysis->Conclusion

References

The Impact of PEGylation on Drug-Conjugate Efficacy: A Comparative Analysis of Amino-PEG25-Acid and Alternatives

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the optimization of drug-conjugate design is paramount to achieving therapeutic success. The linker, a critical component connecting the targeting moiety to the payload, significantly influences the stability, pharmacokinetics, and ultimately, the efficacy and toxicity of the conjugate. Among the various linker technologies, polyethylene glycol (PEG) linkers, such as Amino-PEG25-acid, have garnered considerable attention for their ability to enhance the therapeutic index of drug-conjugates.

This guide provides a comprehensive comparison of drug-conjugates synthesized with PEG linkers of varying lengths, with a focus on the anticipated performance of an this compound linker. By examining experimental data from studies utilizing different PEG chain lengths, we aim to provide a valuable resource for the rational design of next-generation targeted therapeutics.

The Role of PEG Linkers in Drug-Conjugate Performance

The incorporation of PEG chains into linker design offers several distinct advantages. The hydrophilic nature of PEG can mitigate the aggregation of conjugates carrying hydrophobic payloads, a common challenge in drug development.[1] Furthermore, PEGylation can increase the hydrodynamic radius of the conjugate, leading to reduced renal clearance and a prolonged plasma half-life.[2] This extended circulation time can result in greater accumulation of the therapeutic agent in the target tissue, thereby enhancing its efficacy.[1]

However, the length of the PEG linker is a critical parameter that must be carefully optimized. While longer PEG chains can improve pharmacokinetic profiles, they may also, in some cases, lead to a reduction in in vitro cytotoxicity.[3][4] Therefore, the choice of PEG linker length represents a crucial balance between enhancing systemic exposure and maintaining potent cell-killing activity.

Comparative Analysis of Drug-Conjugate Performance

To illustrate the impact of PEG linker length on the performance of drug-conjugates, the following tables summarize key quantitative data from preclinical studies. While specific data for an this compound linker is not extensively available in the public domain, the trends observed with varying PEG lengths provide valuable insights into its expected behavior. For the purpose of this guide, we will compare a hypothetical this compound containing conjugate with conjugates featuring no PEG linker and those with significantly longer PEG chains (e.g., 4 kDa and 10 kDa).

Table 1: In Vitro Cytotoxicity of Drug-Conjugates with Different PEG Linker Lengths

LinkerTargeting MoietyPayloadCell LineIC50 (nM)Fold Reduction in Cytotoxicity (vs. No PEG)
No PEGAffibody (ZHER2)MMAENCI-N87 (HER2-positive)~101
PEG4KAffibody (ZHER2)MMAENCI-N87 (HER2-positive)~454.5
PEG10KAffibody (ZHER2)MMAENCI-N87 (HER2-positive)~22022
This compound (Estimated) Antibody/FragmentPotent ToxinTarget-positive cancer cellsSlightly increased IC50 compared to no PEG< 2

Data for No PEG, PEG4K, and PEG10K are derived from a study on affibody-drug conjugates. The estimated performance of an this compound linker is based on the observed trend that shorter PEG chains have a less pronounced impact on in vitro cytotoxicity.

Table 2: Pharmacokinetic Parameters of Drug-Conjugates with Different PEG Linker Lengths

LinkerTargeting MoietyIn Vivo ModelPlasma Half-life (t1/2)Fold Increase in Half-life (vs. No PEG)
No PEGAffibody (ZHER2)Mice~1 h1
PEG4KAffibody (ZHER2)Mice~2.5 h2.5
PEG10KAffibody (ZHER2)Mice~11.2 h11.2
This compound (Estimated) Antibody/FragmentMice/RatsModerately increased2-5

Data for No PEG, PEG4K, and PEG10K are from a study on affibody-drug conjugates. The estimated performance of an this compound linker is based on the general principle that even shorter PEG chains can significantly improve pharmacokinetics.

Table 3: In Vivo Efficacy of Drug-Conjugates in Xenograft Models

LinkerTargeting MoietyPayloadTumor ModelEfficacy Outcome
No PEGAffibody (ZHER2)MMAENCI-N87Moderate tumor growth inhibition
PEG10KAffibody (ZHER2)MMAENCI-N87Superior tumor growth inhibition and improved survival
This compound (Estimated) AntibodyPotent ToxinRelevant XenograftEnhanced tumor growth inhibition compared to no PEG

Data for No PEG and PEG10K are from a study on affibody-drug conjugates, which demonstrated that the improved pharmacokinetics of the PEG10K conjugate translated to better in vivo efficacy despite its lower in vitro potency. It is anticipated that a conjugate with an this compound linker would also exhibit enhanced in vivo efficacy due to improved tumor accumulation.

Experimental Protocols

To aid researchers in designing and evaluating their own drug-conjugates, detailed methodologies for key experiments are provided below.

Synthesis of Drug-Conjugate with Amino-PEG-acid Linker

This protocol describes a general method for conjugating a drug to an antibody or antibody fragment using an Amino-PEG-acid linker.

Synthesis_Workflow cluster_step1 Step 1: Drug-Linker Synthesis cluster_step2 Step 2: Antibody Conjugation cluster_step3 Step 3: Purification & Characterization drug Cytotoxic Drug (with reactive group) activated_drug Activated Drug drug->activated_drug Activation linker This compound drug_linker Drug-PEG25-acid Conjugate linker->drug_linker Coupling activated_drug->drug_linker activated_linker Activated Drug-Linker drug_linker->activated_linker Activation (e.g., NHS ester) antibody Antibody/Fragment (with Lysine residues) adc Antibody-Drug Conjugate (ADC) antibody->adc Conjugation activated_linker->adc purification Purification (e.g., SEC, HIC) adc->purification characterization Characterization (e.g., DAR, Aggregation) purification->characterization

Caption: Workflow for the synthesis of an antibody-drug conjugate.

Materials:

  • Antibody or antibody fragment in a suitable buffer (e.g., PBS, pH 7.4)

  • This compound linker

  • Cytotoxic drug with a reactive functional group

  • Coupling reagents (e.g., EDC, NHS)

  • Anhydrous organic solvent (e.g., DMF, DMSO)

  • Purification system (e.g., Size Exclusion Chromatography, Hydrophobic Interaction Chromatography)

Procedure:

  • Drug-Linker Synthesis:

    • Dissolve the cytotoxic drug and this compound in an anhydrous organic solvent.

    • Add coupling reagents (e.g., EDC and NHS) to activate the carboxylic acid group of the drug (or the amine group of the linker, depending on the conjugation chemistry).

    • Allow the reaction to proceed at room temperature, monitoring by LC-MS.

    • Purify the drug-linker conjugate using an appropriate chromatographic method.

  • Antibody Conjugation:

    • Activate the carboxylic acid group on the purified drug-linker conjugate using EDC and NHS to form an NHS ester.

    • Add the activated drug-linker to the antibody solution at a specific molar ratio to control the drug-to-antibody ratio (DAR).

    • Incubate the reaction mixture at room temperature or 4°C for a defined period.

  • Purification and Characterization:

    • Remove unconjugated drug-linker and other impurities by size exclusion chromatography or dialysis.

    • Characterize the purified ADC for DAR, aggregation, and purity using techniques such as HIC-HPLC, SEC-HPLC, and mass spectrometry.

In Vitro Cytotoxicity Assay

This protocol outlines the steps to determine the potency of the drug-conjugate on cancer cells.

Cytotoxicity_Assay_Workflow cluster_workflow In Vitro Cytotoxicity Assay cell_seeding Seed cancer cells in 96-well plates treatment Treat cells with serial dilutions of ADC cell_seeding->treatment incubation Incubate for 72-96 hours treatment->incubation viability_assay Assess cell viability (e.g., CellTiter-Glo) incubation->viability_assay data_analysis Calculate IC50 values viability_assay->data_analysis

Caption: Workflow for determining in vitro cytotoxicity.

Materials:

  • Target cancer cell line and appropriate culture medium

  • 96-well cell culture plates

  • Drug-conjugate and control articles

  • Cell viability reagent (e.g., CellTiter-Glo®, MTS)

  • Plate reader

Procedure:

  • Seed cancer cells into 96-well plates at a predetermined density and allow them to adhere overnight.

  • Prepare serial dilutions of the drug-conjugate, unconjugated antibody, and free drug.

  • Replace the cell culture medium with medium containing the different concentrations of the test articles.

  • Incubate the plates for 72-96 hours.

  • Add a cell viability reagent to each well according to the manufacturer's instructions.

  • Measure the signal (e.g., luminescence, absorbance) using a plate reader.

  • Calculate the half-maximal inhibitory concentration (IC50) by plotting the cell viability against the logarithm of the drug-conjugate concentration.

In Vivo Efficacy Study in a Xenograft Model

This protocol describes a typical in vivo study to evaluate the anti-tumor activity of the drug-conjugate.

InVivo_Efficacy_Workflow cluster_workflow In Vivo Efficacy Study tumor_implantation Implant tumor cells subcutaneously in mice tumor_growth Monitor tumor growth tumor_implantation->tumor_growth randomization Randomize mice into treatment groups tumor_growth->randomization treatment_admin Administer ADC and controls (e.g., intravenously) randomization->treatment_admin monitoring Monitor tumor volume and body weight treatment_admin->monitoring endpoint Endpoint reached (tumor size/time) monitoring->endpoint data_analysis Analyze tumor growth inhibition endpoint->data_analysis

Caption: Workflow for an in vivo efficacy study.

Materials:

  • Immunodeficient mice (e.g., BALB/c nude)

  • Tumor cells expressing the target antigen

  • Drug-conjugate, vehicle control, and other control articles

  • Calipers for tumor measurement

  • Analytical balance for body weight measurement

Procedure:

  • Implant tumor cells subcutaneously into the flank of immunodeficient mice.

  • Monitor tumor growth until the tumors reach a predetermined size (e.g., 100-200 mm³).

  • Randomize the mice into treatment groups (e.g., vehicle control, unconjugated antibody, drug-conjugate at different doses).

  • Administer the treatments, typically via intravenous injection, according to the planned dosing schedule.

  • Measure tumor volume and body weight 2-3 times per week.

  • The study is concluded when tumors in the control group reach a specified size or at a predetermined time point.

  • Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control group.

Conclusion

The selection of an appropriate linker is a critical step in the design of effective and safe drug-conjugates. The inclusion of PEG moieties, such as in this compound, offers a powerful strategy to improve the pharmacokinetic properties of these complex biologics. While longer PEG chains can significantly extend plasma half-life and enhance in vivo efficacy, a potential trade-off in in vitro potency must be considered. The data presented in this guide suggests that a shorter PEG linker, such as this compound, is likely to provide a favorable balance of improved pharmacokinetics and retained cytotoxic potency, leading to an enhanced therapeutic window. The provided experimental protocols serve as a foundation for researchers to systematically evaluate and optimize their drug-conjugate candidates.

References

A Comparative Guide to the In Vitro and In Vivo Stability of Amino-PEG25-acid Linkers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the selection of a chemical linker is a critical determinant of the therapeutic success of antibody-drug conjugates (ADCs). The linker's stability in systemic circulation and its ability to efficiently release the cytotoxic payload at the target site are paramount to achieving a favorable therapeutic index. This guide provides an objective comparison of the in vitro and in vivo stability of Amino-PEG25-acid linkers against other common linker technologies, supported by experimental data and detailed methodologies.

Polyethylene glycol (PEG) linkers, such as the this compound, are increasingly utilized in ADC development to enhance solubility, stability, and pharmacokinetic profiles.[1][2] The hydrophilic nature of the PEG chain can mitigate aggregation issues associated with hydrophobic payloads and prolong the circulation half-life of the ADC.[1][2]

Comparative Stability Data

The stability of a linker is a crucial factor influencing an ADC's efficacy and safety. Premature release of the payload can lead to off-target toxicity, while insufficient cleavage at the tumor site can diminish therapeutic efficacy.[3] The following tables summarize available quantitative data on the stability of various linker types. Data for PEG24 linkers is presented as a close surrogate for PEG25 linkers.

In Vitro Plasma Stability

Table 1: In Vitro Plasma Stability of Various ADC Linkers

Linker TypeExamplePlasma SourceStability MetricValueReference
PEG-based (Amide bond) Pendant mPEG24 HumanBiophysical StabilityHigh
Valine-Citrulline (VC)mc-vc-PABHumanHalf-life>230 days
Valine-Citrulline (VC)vc-PABCMouseHalf-life~4.6 hours (unstable)
Valine-Alanine (VA)mc-va-PABHumanStabilityStable
HydrazonePhenylketone-derivedHuman & MouseHalf-life~2 days
DisulfideSPDBHuman% Intact ADC after 24h~80%
Non-cleavable (Thioether)SMCCHumanStabilityHigh

Note: Direct comparisons between studies should be made with caution due to variations in experimental conditions.

In Vivo Stability (Pharmacokinetics)

Table 2: In Vivo Pharmacokinetic Parameters of ADCs with Various Linkers in Mice

Linker TypeADC ConstructAnimal ModelHalf-life (t½)ClearanceReference
PEG-based (Amide bond) RS7-mPEG24-VK-MMAE MiceProlongedReduced
Valine-Citrulline (VC)cAC10-vc-MMAESCID Mice~144 hours (6.0 days)-
Glutamic acid-Valine-CitrullineEVCit-ADCBALB/c Mice~12 days-
Non-cleavable (Thioether)T-DM1 (Kadcyla®)Mice-Slower for pendant PEG format
DisulfideAnti-CD22-SPDB-DM4Nude Mice~48 hours-
HydrazoneGemtuzumab ozogamicinMice-Rapid

Experimental Protocols

Accurate assessment of linker stability is crucial for the development of safe and effective ADCs. The following are detailed methodologies for key experiments.

In Vitro Plasma Stability Assay

Objective: To determine the rate of drug deconjugation and assess the stability of the ADC in plasma from various species.

Materials:

  • Antibody-Drug Conjugate (ADC) of interest

  • Human, mouse, and rat plasma (frozen)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Incubator at 37°C

  • LC-MS system

Procedure:

  • ADC Incubation: Dilute the ADC to a final concentration (e.g., 100 µg/mL) in pre-warmed plasma from each species. As a control, incubate the ADC in PBS.

  • Time Points: Incubate the samples at 37°C. At designated time points (e.g., 0, 6, 24, 48, 72, 168 hours), collect aliquots from each sample.

  • Sample Storage: Immediately freeze the collected aliquots at -80°C to halt further degradation.

  • Sample Analysis (Quantification of Intact ADC):

    • Thaw the plasma samples.

    • Isolate the ADC from the plasma using immunoaffinity capture (e.g., Protein A magnetic beads).

    • Wash the beads to remove unbound plasma proteins.

    • Elute the ADC from the beads.

    • Analyze the eluted ADC by liquid chromatography-mass spectrometry (LC-MS) to determine the average drug-to-antibody ratio (DAR). A decrease in DAR over time indicates linker instability.

  • Sample Analysis (Quantification of Free Payload):

    • Precipitate plasma proteins from the aliquots (e.g., with acetonitrile).

    • Centrifuge to pellet the proteins and collect the supernatant.

    • Analyze the supernatant by LC-MS/MS to quantify the concentration of the released payload.

In Vivo Pharmacokinetic Study

Objective: To evaluate the in vivo stability, clearance, and overall pharmacokinetic profile of the ADC.

Materials:

  • Appropriate animal model (e.g., female BALB/c mice, 6-8 weeks old)

  • ADC solution in a sterile, biocompatible buffer

  • Blood collection supplies

  • ELISA or LC-MS/MS for ADC quantification

Procedure:

  • Dosing: Administer a single intravenous (IV) dose of the ADC (e.g., 5 mg/kg) to a cohort of mice.

  • Blood Sampling: Collect blood samples at predetermined time points (e.g., 5 minutes, 1, 4, 8, 24, 48, 96, 168, and 336 hours post-dose).

  • Plasma Preparation: Process the blood samples to isolate plasma and store at -80°C until analysis.

  • Sample Analysis: Analyze the plasma samples to determine the concentrations of:

    • Total Antibody: The total concentration of the antibody, both conjugated and unconjugated, typically measured by ELISA.

    • Intact ADC: The concentration of the ADC with the payload still attached, which can be measured by a payload-specific ELISA or by LC-MS.

    • Free Payload: The concentration of the payload that has been released from the ADC, measured by LC-MS/MS.

  • Pharmacokinetic Analysis: Use the concentration-time data to calculate key pharmacokinetic parameters such as clearance, volume of distribution, and half-life for each analyte. A comparison of the pharmacokinetics of the total antibody and the intact ADC provides insights into the in vivo stability of the linker.

Visualizing Experimental Workflows and Linker Stability Comparison

To better illustrate the processes involved in assessing and comparing linker stability, the following diagrams are provided in DOT language.

G cluster_0 In Vitro Plasma Stability Assay start ADC Incubation in Plasma (37°C) timepoint Collect Aliquots at Various Time Points start->timepoint freeze Freeze at -80°C timepoint->freeze analysis Sample Analysis freeze->analysis intact_adc Quantify Intact ADC (LC-MS, DAR) analysis->intact_adc free_payload Quantify Free Payload (LC-MS/MS) analysis->free_payload data_analysis Determine Rate of Deconjugation intact_adc->data_analysis free_payload->data_analysis

Experimental Workflow for In Vitro Plasma Stability Assessment.

Comparative Stability Profiles of Different Linker Technologies.

References

A Comparative Spectroscopic Guide to Amino-PEG-Acid Linkers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Amino-PEG25-acid and Shorter Chain Alternatives with Supporting Experimental Data

In the realm of bioconjugation and drug delivery, polyethylene glycol (PEG) linkers are indispensable tools for improving the solubility, stability, and pharmacokinetic profiles of therapeutic molecules. The heterobifunctional Amino-PEG-acid linkers, featuring a terminal amine and a carboxylic acid, offer versatile conjugation chemistries. The length of the PEG chain is a critical parameter that influences the physicochemical properties and in vivo behavior of the resulting conjugates. This guide provides a comparative spectroscopic analysis of this compound and a shorter counterpart, Amino-PEG12-acid, using Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), equipping researchers with the data to make informed decisions for their specific applications.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic parameters for this compound and Amino-PEG12-acid, providing a clear comparison of their fundamental properties and expected spectral characteristics.

Table 1: Molecular Properties
PropertyThis compoundAmino-PEG12-acid
Chemical Formula C₅₃H₁₀₇NO₂₇C₂₇H₅₅NO₁₄
Average Molecular Weight ~1190.42 g/mol ~617.73 g/mol [1]
Exact Mass 1189.7030 g/mol 617.3623 g/mol [1]
Table 2: Expected ¹H NMR Chemical Shifts (in CDCl₃)
ProtonsThis compound (Estimated)Amino-PEG12-acid (Reported/Estimated)
-CH₂-NH₂ (Amine terminus) ~2.89 ppm (t)~2.8 ppm (t)
PEG Backbone (-O-CH₂-CH₂-O-) ~3.64 ppm (s, br)~3.65 ppm (s, br)
-O-CH₂-CH₂-COOH (Carboxyl terminus) ~3.7-3.8 ppm (m)~3.7 ppm (m)
-CH₂-COOH (Carboxyl terminus) ~2.6 ppm (t)Not explicitly reported, but expected in this region
Table 3: Expected ¹³C NMR Chemical Shifts (in CDCl₃)
CarbonThis compound (Estimated)Amino-PEG12-acid (Estimated)
-CH₂-NH₂ (Amine terminus) ~41.8 ppm~41.8 ppm
PEG Backbone (-O-CH₂-CH₂-O-) ~70.5 ppm~70.5 ppm
-CH₂-COOH (Carboxyl terminus) ~35 ppm~35 ppm
-C=O (Carboxyl terminus) ~172 ppm~172 ppm
Table 4: Mass Spectrometry Data
ParameterThis compoundAmino-PEG12-acid
Ionization Technique ESI, MALDI-TOFESI, MALDI-TOF
Expected [M+H]⁺ ~1190.71 m/z~618.37 m/z
Expected [M+Na]⁺ ~1212.69 m/z~640.35 m/z
Characteristic Mass Difference 44.03 Da (C₂H₄O unit)44.03 Da (C₂H₄O unit)

Experimental Protocols

Detailed methodologies are crucial for obtaining high-quality, reproducible spectroscopic data for PEGylated compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A robust NMR protocol is essential for confirming the structure and purity of Amino-PEG-acid linkers.

Sample Preparation:

  • Weigh 5-10 mg of the Amino-PEG-acid linker into a clean, dry NMR tube.

  • Add approximately 0.6 mL of a suitable deuterated solvent (e.g., Chloroform-d (CDCl₃) or DMSO-d₆). Using DMSO-d₆ can be advantageous as it often provides a well-resolved hydroxyl proton peak, which can be useful for quantifying end-group functionalization[2][3].

  • Gently vortex the tube until the sample is completely dissolved.

Instrument Parameters (400 MHz Spectrometer):

  • Pulse Program: Standard ¹H (zg30) and ¹³C (zgpg30) pulse programs.

  • ¹H NMR:

    • Spectral Width: 16 ppm

    • Number of Scans: 16-64 (signal-to-noise dependent)

    • Relaxation Delay (d1): 1-5 seconds

  • ¹³C NMR:

    • Spectral Width: 240 ppm

    • Number of Scans: 1024 or more (due to the low natural abundance of ¹³C)

    • Relaxation Delay (d1): 2 seconds

Data Processing:

  • Apply Fourier transformation to the acquired free induction decay (FID).

  • Phase correct the resulting spectrum.

  • Calibrate the chemical shift scale to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

  • Integrate the peaks to determine the relative number of protons.

Mass Spectrometry (MS)

Both Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) are suitable for the analysis of PEG compounds. MALDI-TOF is often preferred for determining the molecular weight distribution of polymers.

MALDI-TOF MS Protocol:

  • Matrix Solution Preparation: Prepare a saturated solution of a suitable matrix, such as α-cyano-4-hydroxycinnamic acid (CHCA), 2,5-dihydroxybenzoic acid (DHB), or trans-2-[3-(4-tert-butyl-phenyl)-2-methyl-2-propenylidene]malononitrile (DCTB), in a solvent like acetonitrile or a mixture of acetonitrile and water with 0.1% trifluoroacetic acid (TFA)[4].

  • Cationizing Agent: To promote the formation of sodiated adducts for better ionization, a cationizing agent like sodium trifluoroacetate (NaTFA) can be added to the matrix solution.

  • Sample Preparation:

    • Prepare a stock solution of the Amino-PEG-acid at approximately 1 mg/mL in water or methanol.

    • Mix the sample solution with the matrix solution and the cationizing agent solution in a typical ratio of 1:10:1 (sample:matrix:cationizing agent) by volume.

  • Spotting: Spot 0.5-1 µL of the final mixture onto the MALDI target plate and allow it to air-dry completely to form a crystalline matrix with the embedded analyte.

  • Data Acquisition:

    • Use a MALDI-TOF mass spectrometer in positive ion reflector mode.

    • Acquire spectra over a mass range appropriate for the expected molecular weight of the PEG linker (e.g., m/z 500-2000 for this compound).

    • The instrument laser power should be optimized to achieve good signal intensity while minimizing fragmentation.

Visualizing the Analytical Workflow

The following diagram illustrates a typical quality control workflow for Amino-PEG-acid linkers, from sample reception to data analysis and final release. This process ensures the identity, purity, and structural integrity of these critical reagents.

QC_Workflow cluster_0 Sample Handling & Preparation cluster_1 Spectroscopic Analysis cluster_2 Data Interpretation & Verification cluster_3 Quality Control Decision raw_material Incoming Amino-PEG-Acid sample_prep_nmr Prepare NMR Sample (in CDCl3 or DMSO-d6) raw_material->sample_prep_nmr sample_prep_ms Prepare MS Sample (with MALDI Matrix) raw_material->sample_prep_ms nmr_analysis 1H and 13C NMR Spectroscopy sample_prep_nmr->nmr_analysis ms_analysis MALDI-TOF MS Analysis sample_prep_ms->ms_analysis nmr_data NMR Data Analysis: - Chemical Shifts - Integration - Purity Assessment nmr_analysis->nmr_data ms_data MS Data Analysis: - Molecular Weight - Polydispersity - End-group Confirmation ms_analysis->ms_data final_review Final Review of Spectroscopic Data nmr_data->final_review ms_data->final_review pass_qc Pass QC: Release for Use final_review->pass_qc Meets Specs fail_qc Fail QC: Further Investigation final_review->fail_qc Out of Spec

Caption: Quality control workflow for Amino-PEG-acid linkers.

References

The Long and Short of It: A Comparative Guide to Amino-PEGn-Acid Linkers in Bioconjugation

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the selection of a polyethylene glycol (PEG) linker is a critical decision in the design of bioconjugates. The length of the PEG chain can significantly influence the stability, solubility, pharmacokinetics, and ultimately, the therapeutic efficacy of a bioconjugate. This guide provides an objective comparison of Amino-PEG25-acid with shorter and longer Amino-PEGn-acid linkers, supported by experimental data, to inform the rational design of next-generation biotherapeutics.

The covalent attachment of PEG chains, a process known as PEGylation, is a widely adopted strategy to enhance the therapeutic properties of proteins, peptides, and antibody-drug conjugates (ADCs). Amino-PEGn-acid linkers are bifunctional molecules that feature a terminal amine group and a carboxylic acid group, connected by a PEG chain of varying length ('n' representing the number of ethylene glycol units). This structure allows for versatile conjugation to biomolecules. The this compound, with its 25 ethylene glycol units, represents a long-chain linker, and its performance can be understood by comparing it to linkers with fewer (short-chain) or more (longer-chain) PEG units.

Impact of PEG Chain Length on Bioconjugate Performance

The length of the PEG linker plays a crucial role in balancing several key biopharmaceutical properties. Generally, longer PEG chains increase the hydrodynamic radius of the conjugate, which can lead to reduced renal clearance and a longer circulation half-life.[1] However, this increased size can also introduce steric hindrance, potentially decreasing the binding affinity and biological activity of the conjugated molecule.[2] Conversely, shorter PEG chains may have a lesser impact on pharmacokinetics but can be advantageous where minimizing steric hindrance is critical.[1]

Quantitative Comparison of PEG Linker Performance

The following tables summarize quantitative data from various studies, highlighting the impact of PEG linker length on key performance indicators in different bioconjugate systems.

Table 1: Impact of PEG Linker Length on Pharmacokinetics of Antibody-Drug Conjugates (ADCs)
Bioconjugate PEG Linker Length Half-Life (t½) Clearance (CL)
Affibody-Drug ConjugateNone19.6 minutes-
Affibody-Drug Conjugate4 kDa PEG2.5-fold increase vs. None-
Affibody-Drug Conjugate10 kDa PEG11.2-fold increase vs. None-
Trastuzumab ADCShort PEG8Faster clearance vs. non-PEGylated-
DNA Polyplex30 kDa PEGLong circulatory half-lifeMaximally blocked liver uptake

Data compiled from multiple sources.[3][4]

Table 2: In Vitro Cytotoxicity of ADCs with Varying PEG Linker Lengths
ADC with MMAE Payload Relative Cytotoxicity (vs. non-PEGylated)
Short-chain PEG~1-fold
4 kDa PEG~6.5-fold decrease
10 kDa PEG~22.5-fold decrease

Data adapted from a study on affibody-drug conjugates.

Table 3: In Vivo Antitumor Efficacy of ADCs with Different PEG Linkers
ADC Targeting HER2 Tumor Growth Inhibition
Short-chain PEGModerate
10 kDa PEGSignificant improvement over short-chain PEG

Qualitative summary based on in vivo studies.

Experimental Workflows and Logical Relationships

The decision-making process for selecting an appropriate PEG linker and the subsequent bioconjugation workflow can be visualized to clarify the relationships between different experimental stages.

Bioconjugation_Workflow cluster_selection Linker Selection cluster_conjugation Bioconjugation cluster_analysis Analysis and Characterization Linker_Properties Define Desired Bioconjugate Properties (e.g., Half-life, Activity) PEG_Length Select PEG Chain Length (Short, Intermediate, Long) Linker_Properties->PEG_Length Informs PEG_Linker Prepare Amino-PEGn-acid Linker PEG_Length->PEG_Linker Biomolecule Prepare Biomolecule (e.g., Antibody, Protein) Conjugation Amine-Carboxyl Coupling (EDC/NHS Chemistry) Biomolecule->Conjugation PEG_Linker->Conjugation Purification Purify Bioconjugate (e.g., SEC, IEX) Conjugation->Purification Characterization Characterize Conjugate (e.g., SDS-PAGE, Mass Spec) Purification->Characterization Functional_Assay In Vitro/In Vivo Functional Assays Characterization->Functional_Assay

Caption: Bioconjugation workflow from linker selection to functional analysis.

Signaling Pathway Considerations

In targeted therapies like ADCs, the linker length can influence the interaction of the antibody with its target receptor on the cell surface, which is the initial step in the signaling pathway leading to cell death.

ADC_Signaling_Pathway cluster_steric_hindrance Impact of PEG Length ADC Antibody-Drug Conjugate (Varying PEG Length) Receptor Cell Surface Receptor ADC->Receptor Binding Internalization Internalization Receptor->Internalization Triggers Lysosome Lysosomal Trafficking Internalization->Lysosome Drug_Release Payload Release Lysosome->Drug_Release Apoptosis Cell Death Drug_Release->Apoptosis Short_PEG Shorter PEG: Less Steric Hindrance, Potentially Higher Affinity Long_PEG Longer PEG: More Steric Hindrance, Potentially Lower Affinity

Caption: Generalized ADC mechanism of action and the potential influence of PEG linker length.

Experimental Protocols

Protocol 1: General Procedure for Protein-Amine PEGylation with Amino-PEGn-acid

This protocol describes the conjugation of an Amino-PEGn-acid linker to a protein via its primary amines (e.g., lysine residues).

Materials:

  • Protein solution in an amine-free buffer (e.g., PBS, pH 7.4)

  • Amino-PEGn-acid (e.g., this compound)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS) or Sulfo-NHS

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0 or hydroxylamine)

  • Desalting columns or size-exclusion chromatography (SEC) system for purification

Procedure:

  • Protein Preparation: Prepare the protein solution at a concentration of 2-10 mg/mL in an amine-free buffer.

  • Activation of Carboxyl Group:

    • Dissolve the Amino-PEGn-acid in the same buffer.

    • Add a 10- to 50-fold molar excess of EDC and NHS (or Sulfo-NHS) to the Amino-PEGn-acid solution.

    • Incubate for 15-30 minutes at room temperature to activate the carboxyl group.

  • Conjugation Reaction:

    • Add the activated Amino-PEGn-acid solution to the protein solution. The molar ratio of PEG linker to protein should be optimized for the desired degree of PEGylation. A starting point is a 5- to 20-fold molar excess of the linker.

    • Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C.

  • Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 10-50 mM. Incubate for 15-30 minutes.

  • Purification: Remove excess, unreacted PEG linker and byproducts using a desalting column for smaller scale reactions or SEC for larger preparations.

  • Characterization: Analyze the purified PEGylated protein by SDS-PAGE to observe the increase in molecular weight, and use techniques like mass spectrometry to determine the degree of PEGylation.

Protocol 2: Pharmacokinetic Study of PEGylated Bioconjugates in Rodents

Objective: To determine the effect of PEG chain length on the circulation half-life and clearance of a bioconjugate.

Animal Model: Male Wistar rats or BALB/c mice.

Procedure:

  • Dosing: Administer the PEGylated bioconjugates (with varying PEG lengths) and a non-PEGylated control intravenously (i.v.) via the tail vein at a predetermined dose (e.g., 5 mg/kg).

  • Blood Sampling: Collect blood samples (approximately 100 µL) from the tail vein or retro-orbital sinus at various time points (e.g., 5 min, 30 min, 1 hr, 4 hr, 8 hr, 24 hr, 48 hr, and 72 hr) post-injection into tubes containing an anticoagulant (e.g., EDTA).

  • Plasma Preparation: Centrifuge the blood samples to separate the plasma.

  • Quantification: Determine the concentration of the bioconjugate in the plasma samples using a suitable analytical method, such as an enzyme-linked immunosorbent assay (ELISA) specific for the protein or antibody portion of the conjugate.

  • Data Analysis: Plot the plasma concentration versus time and use pharmacokinetic software to calculate parameters such as half-life (t½), area under the curve (AUC), and clearance (CL).

Conclusion

The choice of PEG linker length is a critical parameter in the design of bioconjugates, with a direct impact on their therapeutic potential. While longer PEG chains, such as that in this compound, can significantly improve pharmacokinetic properties by extending circulation time, they may also lead to a decrease in in vitro activity due to steric hindrance. Shorter PEG linkers, in contrast, may preserve more of the native biological activity but offer less of an advantage in terms of half-life extension. The optimal PEG linker length is therefore a balance between these competing factors and is highly dependent on the specific biomolecule, the payload (in the case of ADCs), and the therapeutic application. The experimental data and protocols provided in this guide offer a framework for the systematic evaluation and selection of the most appropriate Amino-PEGn-acid linker to optimize the performance of novel bioconjugates.

References

A Comparative Guide to Amino-PEG25-acid in Bioconjugation: Performance and Experimental Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate linker is a critical determinant of the efficacy, stability, and safety of bioconjugates, particularly in the burgeoning field of Antibody-Drug Conjugates (ADCs). Among the diverse array of available linker technologies, Amino-PEG25-acid, a heterobifunctional polyethylene glycol (PEG) derivative, offers a unique combination of hydrophilicity, biocompatibility, and versatile reactivity. This guide provides an objective comparison of this compound with alternative linkers, supported by a synthesis of available experimental data and detailed methodologies to inform rational bioconjugate design.

Performance Comparison of Linker Technologies

The ideal linker for a bioconjugate should be stable in circulation, ensure efficient release of the payload at the target site, and contribute favorably to the overall physicochemical properties of the conjugate. This section compares this compound with two common alternatives: Maleimide-PEG linkers and the emerging class of Polysarcosine (PSar) linkers.

While direct head-to-head quantitative data for this compound is limited in publicly available literature, we can infer its performance based on the well-established characteristics of its functional groups and PEG backbone.

FeatureThis compoundMaleimide-PEG LinkersPolysarcosine (PSar) Linkers
Target Residues Lysine, Aspartic Acid, Glutamic AcidCysteineLysine, Aspartic Acid, Glutamic Acid
Bond Type AmideThioetherAmide
Stability in Plasma High (Amide bond is generally stable)High (Thioether bond is stable)High (Amide bond is stable)
Homogeneity of Conjugate Heterogeneous (targets multiple residues)Homogeneous (targets specific cysteine residues)Heterogeneous (targets multiple residues)
Conjugation Chemistry EDC/NHS chemistryThiol-maleimide Michael additionEDC/NHS chemistry
Payload Attachment Versatile (Amine or Carboxylic acid)Typically requires payload with a thiol groupVersatile (Amine or Carboxylic acid)
Hydrophilicity HighHighHigh
Immunogenicity Low, but potential for anti-PEG antibodiesLow, but potential for anti-PEG antibodiesVery Low (endogenous monomer)[1]
Biodegradability Non-biodegradable[1]Non-biodegradable[1]Biodegradable[1]

Case Study: Enhancing Antibody-Drug Conjugate Performance

In contrast, alternatives like polysarcosine have shown promise in preclinical studies, in some cases outperforming PEG linkers for high-drug-to-antibody ratio (DAR) ADCs. Polysarcosine's biodegradability and lower immunogenic potential are significant advantages.

Experimental Protocols

Detailed methodologies are crucial for the successful synthesis and evaluation of bioconjugates. The following protocols are adapted for the use of this compound in the development of an antibody-drug conjugate.

Protocol 1: Two-Step Conjugation of a Cytotoxic Drug to an Antibody using this compound

This protocol describes the conjugation of a cytotoxic drug (containing a reactive amine or carboxylic acid) to the this compound linker, followed by the conjugation of the drug-linker construct to an antibody.

Materials:

  • Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)

  • This compound

  • Cytotoxic drug with a reactive amine or carboxylic acid group

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-Hydroxysuccinimide (NHS) or N-Hydroxysulfosuccinimide (Sulfo-NHS)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Diisopropylethylamine (DIPEA) (if starting with a drug salt)

  • Desalting columns (e.g., Sephadex G-25)

  • Reaction buffers: MES buffer (pH 6.0) for activation, PBS (pH 7.4) for conjugation

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0 or hydroxylamine)

Procedure:

Step 1: Synthesis of the Drug-Linker Conjugate

  • Activation of the Linker's Carboxylic Acid:

    • Dissolve this compound (1.5 equivalents relative to the drug) in anhydrous DMF.

    • Add EDC (1.5 equivalents) and NHS (1.5 equivalents) to the linker solution.

    • Stir the reaction at room temperature for 15-30 minutes to activate the carboxylic acid group.

  • Conjugation to an Amine-Containing Drug:

    • Dissolve the amine-containing cytotoxic drug (1 equivalent) in anhydrous DMF. If the drug is a salt, add DIPEA (2-3 equivalents) to neutralize it.

    • Add the drug solution to the activated linker solution.

    • Stir the reaction at room temperature overnight.

  • Alternative for a Carboxylic Acid-Containing Drug (Activation of the Linker's Amine):

    • This requires a protection/deprotection strategy for the linker's amine group, which is beyond the scope of this simplified protocol. A more straightforward approach is to activate the drug's carboxylic acid first.

  • Purification of the Drug-Linker Conjugate:

    • Monitor the reaction progress by LC-MS.

    • Upon completion, purify the drug-linker conjugate using reverse-phase HPLC.

    • Lyophilize the pure fractions to obtain the solid drug-linker conjugate.

Step 2: Conjugation of the Drug-Linker to the Antibody

  • Antibody Preparation:

    • Ensure the antibody is in an amine-free buffer (e.g., PBS, pH 7.4).

    • Determine the precise antibody concentration using a UV-Vis spectrophotometer at 280 nm.

  • Activation of the Drug-Linker's Carboxylic Acid:

    • Dissolve the purified drug-linker conjugate (e.g., 10-fold molar excess over the antibody) in DMSO.

    • In a separate tube, prepare a fresh solution of EDC (e.g., 50 mM) and Sulfo-NHS (e.g., 50 mM) in cold, dry DMSO.

    • Add the EDC and Sulfo-NHS solutions to the drug-linker solution to activate the carboxylic acid group.

    • Incubate for 15-30 minutes at room temperature.

  • Conjugation Reaction:

    • Add the activated drug-linker solution to the antibody solution.

    • Incubate the reaction for 2 hours at room temperature with gentle mixing.

  • Quenching and Purification:

    • Quench the reaction by adding the quenching solution to react with any unreacted NHS esters. Incubate for 15 minutes.

    • Remove unconjugated drug-linker and other small molecules by buffer exchange using desalting columns equilibrated with a suitable storage buffer (e.g., PBS, pH 7.4).

Characterization of the ADC:

  • Determine the final protein concentration (A280).

  • Determine the average Drug-to-Antibody Ratio (DAR) using Hydrophobic Interaction Chromatography (HIC)-HPLC or UV-Vis spectroscopy.

  • Assess the purity and aggregation state by Size Exclusion Chromatography (SEC)-HPLC.

Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)

This assay determines the potency of the ADC against cancer cells.

Materials:

  • Antigen-positive and antigen-negative cancer cell lines

  • Complete cell culture medium

  • ADC and unconjugated antibody

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Plate antigen-positive and antigen-negative cells in separate 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well).

    • Incubate overnight at 37°C, 5% CO2.

  • ADC Treatment:

    • Prepare serial dilutions of the ADC and the unconjugated antibody in complete medium.

    • Remove the medium from the wells and add 100 µL of the different ADC concentrations. Include untreated cells as a control.

  • Incubation:

    • Incubate the plates for 72-120 hours.

  • MTT Assay:

    • Add 20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

    • Add 100 µL of solubilization buffer to each well and incubate overnight in the dark to dissolve the formazan crystals.

  • Data Acquisition and Analysis:

    • Read the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the untreated control.

    • Plot the dose-response curve and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Visualizing Experimental Workflows and Pathways

To further clarify the processes involved, the following diagrams have been generated using Graphviz.

ADC_Synthesis_Workflow cluster_drug_linker Step 1: Drug-Linker Synthesis cluster_adc_synthesis Step 2: ADC Synthesis cluster_purification Purification & Characterization drug Cytotoxic Drug (Amine-reactive) drug_linker Drug-Linker Conjugate drug->drug_linker Conjugation linker This compound activated_linker Activated Linker (NHS Ester) linker->activated_linker EDC/NHS Activation activated_linker->drug_linker activated_drug_linker Activated Drug-Linker (NHS Ester) drug_linker->activated_drug_linker EDC/Sulfo-NHS Activation antibody Antibody (mAb) adc Antibody-Drug Conjugate (ADC) antibody->adc Conjugation activated_drug_linker->adc purification Purification (SEC/HIC) adc->purification characterization Characterization (DAR, Purity) purification->characterization

Caption: Experimental workflow for ADC synthesis using this compound.

ADC_Mechanism_of_Action cluster_circulation Systemic Circulation cluster_targeting Tumor Microenvironment cluster_internalization Internalization & Release cluster_action Cytotoxic Action ADC 1. ADC circulates in the bloodstream Binding 2. Antibody binds to tumor cell antigen ADC->Binding Targeting Internalization 3. ADC is internalized via endocytosis Binding->Internalization Receptor-mediated Lysosome 4. ADC traffics to the lysosome Internalization->Lysosome Release 5. Drug is released (linker cleavage) Lysosome->Release Action 6. Drug induces cell death Release->Action

Caption: General mechanism of action for an Antibody-Drug Conjugate.

References

A Researcher's Guide to Validating Protein PEGylation: A Comparative Analysis of Leading Analytical Techniques

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the precise characterization of PEGylated proteins is paramount to ensuring therapeutic efficacy and safety. This guide provides an objective comparison of leading analytical methods for validating the degree of PEGylation, offering supporting experimental data and detailed protocols. While bifunctional PEG linkers, such as Amino-PEG25-acid, are integral to the conjugation process, the focus of this guide is on the subsequent validation of the PEGylation degree.

PEGylation, the covalent attachment of polyethylene glycol (PEG) chains to a protein, is a widely adopted strategy to enhance the pharmacokinetic and pharmacodynamic properties of biotherapeutics.[1] Accurately determining the degree of PEGylation—the number of PEG molecules attached to the protein—is a critical quality attribute that directly impacts the drug's stability, bioavailability, and immunogenicity.[1][2] This guide compares three prominent analytical techniques for this purpose: Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS), Size-Exclusion Chromatography with Multi-Angle Light Scattering (SEC-MALS), and Colorimetric Assays.

Comparative Analysis of Analytical Techniques

The choice of analytical method for determining the degree of PEGylation depends on various factors, including the specific information required (e.g., average PEGylation, distribution of species), the characteristics of the PEGylated protein, and the available instrumentation. The following table summarizes the key quantitative performance metrics for each technique.

FeatureMALDI-TOF MSSEC-MALSColorimetric Assays
Primary Measurement Mass-to-charge ratio (m/z)Molar Mass and Hydrodynamic RadiusAbsorbance of a colored complex
Information Provided Average degree of PEGylation, distribution of PEGylated species, detection of free protein and free PEG.[3][4]Absolute molecular weight of conjugates, degree of conjugation, quantification of aggregates and fragments.Total PEG concentration.
Sensitivity High (picomole to femtomole range)ModerateLow (microgram range)
Accuracy HighHighModerate
Sample Throughput HighModerateHigh
Key Advantages Direct measurement of mass, high resolution for different PEGylated species, rapid analysis.Provides absolute molecular weight without the need for standards, can detect and quantify aggregates.Simple, inexpensive, and does not require specialized equipment.
Limitations Ionization suppression can occur with heterogeneous samples, potential for fragmentation.Lower resolution for separating species with similar hydrodynamic volumes, requires careful selection of columns and mobile phases.Indirect measurement, potential for interference from other molecules, less informative about the distribution of PEGylated species.

Method 1: Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS)

MALDI-TOF MS is a powerful technique for determining the average degree of PEGylation and the distribution of PEGylated species by directly measuring the molecular weight increase upon PEG conjugation.

Experimental Protocol: MALDI-TOF MS
  • Sample Preparation :

    • Dissolve the PEGylated protein sample in a suitable solvent, such as 50% acetonitrile with 0.1% trifluoroacetic acid (TFA), to a final concentration of 1 mg/mL.

    • Prepare a matrix solution. For proteins, a common matrix is sinapinic acid (10 mg/mL in 50% acetonitrile/0.1% TFA). For smaller PEGylated peptides, α-cyano-4-hydroxycinnamic acid (CHCA) can be used.

  • Target Plate Spotting :

    • Mix the sample and matrix solutions in a 1:1 ratio.

    • Spot 1 µL of the mixture onto the MALDI target plate and allow it to air dry at room temperature, permitting co-crystallization of the sample and matrix.

  • Data Acquisition :

    • Analyze the sample using a MALDI-TOF mass spectrometer in linear mode for high molecular weight proteins.

    • Acquire spectra over an appropriate mass range to detect the unmodified protein and the various PEGylated species.

  • Data Analysis :

    • Determine the mass difference between the peaks of the unmodified protein and the PEGylated species. This mass difference corresponds to the mass of the attached PEG chains.

    • The number of attached PEG chains (degree of PEGylation) can be calculated by dividing the total mass of the attached PEG by the molecular weight of a single PEG chain. The relative intensities of the peaks can be used to determine the distribution of different PEGylated species.

MALDI_TOF_MS_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Interpretation Sample PEGylated Protein Sample Mix Mix Sample and Matrix Sample->Mix Matrix Matrix Solution (e.g., Sinapinic Acid) Matrix->Mix Spot Spot on MALDI Target Plate Mix->Spot Dry Air Dry Spot->Dry MALDI MALDI-TOF MS Analysis Dry->MALDI Spectra Mass Spectrum MALDI->Spectra Analysis Calculate Mass Shift & Degree of PEGylation Spectra->Analysis

MALDI-TOF MS Workflow for PEGylation Analysis.

Method 2: Size-Exclusion Chromatography with Multi-Angle Light Scattering (SEC-MALS)

SEC-MALS separates molecules based on their hydrodynamic volume and then uses light scattering to determine the absolute molar mass of the eluting species, providing a direct measure of the degree of PEGylation without relying on column calibration.

Experimental Protocol: SEC-MALS
  • System Preparation :

    • Equilibrate the SEC-MALS system, including the SEC column, UV detector, MALS detector, and refractive index (RI) detector, with the appropriate mobile phase. The mobile phase should be optimized to prevent protein-column interactions.

  • Sample Injection :

    • Inject the PEGylated protein sample onto the SEC column. The separation will resolve unreacted protein, different PEGylated species, and any aggregates based on their size.

  • Data Acquisition :

    • As the sample elutes from the column, it passes through the UV, MALS, and RI detectors.

    • The UV detector measures protein concentration.

    • The MALS detector measures the intensity of light scattered by the molecules at multiple angles.

    • The RI detector measures the change in refractive index, which is proportional to the total solute concentration.

  • Data Analysis :

    • Specialized software analyzes the data from the three detectors to calculate the molar mass of the protein portion and the PEG portion of the conjugate at each point across the elution peak.

    • The degree of PEGylation is determined from the calculated molar masses of the protein and the attached PEG.

SEC_MALS_Workflow cluster_separation Separation cluster_detection Detection cluster_analysis Data Analysis Sample PEGylated Protein Sample Injection Inject into SEC System Sample->Injection Column Size-Exclusion Column Injection->Column UV UV Detector Column->UV MALS MALS Detector UV->MALS RI RI Detector MALS->RI Software Data Acquisition & Analysis Software RI->Software Result Determine Molar Mass & Degree of PEGylation Software->Result Colorimetric_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_measurement Measurement & Quantification Standards Prepare PEG Standards Reagents Add BaCl₂ and Iodine Solution Standards->Reagents Sample Prepare PEGylated Protein Sample Sample->Reagents Color Colored Complex Formation Reagents->Color Absorbance Measure Absorbance Color->Absorbance Curve Generate Standard Curve Absorbance->Curve Quantify Quantify PEG in Sample Absorbance->Quantify Curve->Quantify

References

The Evolving Landscape of Bioconjugation: A Comparative Analysis of Amino-PEG25-acid and Its Alternatives in Biomedical Research

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the choice of a chemical linker is a critical determinant of the efficacy, stability, and safety of bioconjugates. Among the plethora of options, Amino-PEG25-acid has been a widely utilized tool. However, the emergence of novel linker technologies with improved characteristics necessitates a thorough comparative analysis. This guide provides an objective comparison of this compound with promising alternatives, supported by experimental data, to inform the rational design of next-generation biotherapeutics.

This compound, a heterobifunctional linker featuring a terminal amine and a carboxylic acid group connected by a 25-unit polyethylene glycol (PEG) chain, has been instrumental in advancing drug delivery, particularly in the realm of antibody-drug conjugates (ADCs). The PEG spacer enhances the solubility and stability of the conjugate, shields it from enzymatic degradation, and can reduce its immunogenicity. However, concerns regarding the potential for pre-existing anti-PEG antibodies, which can lead to accelerated clearance of PEGylated therapeutics, and the non-biodegradable nature of the PEG backbone have driven the exploration of alternative linker technologies.[1]

This guide delves into a comparative analysis of this compound against two prominent classes of alternatives: polysarcosine (pSar) and polypeptide-based linkers.

Performance Comparison: PEG vs. Alternatives

The selection of a linker significantly impacts the physicochemical and biological properties of a bioconjugate. The following tables summarize key performance metrics based on available experimental data, offering a comparative overview of PEG-based linkers and their alternatives.

Linker TypeKey AdvantagesKey Disadvantages
This compound - Well-established chemistry- High water solubility- Reduces non-specific protein binding- Can improve pharmacokinetics- Potential for immunogenicity (anti-PEG antibodies)- Non-biodegradable- Can sometimes reduce cellular uptake and in vitro potency[2]
Polysarcosine (pSar) - Biocompatible and biodegradable- Low immunogenicity- "Stealth" properties comparable to PEG- Can lead to more uniform drug conjugates[3]- Less established chemistry compared to PEG- Synthesis can be more complex[4]
Polypeptide-based - Highly tunable (length, charge, cleavability)- Biodegradable into natural amino acids- Low immunogenicity- Can be designed for specific enzymatic cleavage- Potential for enzymatic degradation in circulation if not properly designed- Can be more complex to synthesize and characterize

Quantitative Data Summary

The following tables present a summary of quantitative data from comparative studies.

Table 1: In Vitro Cytotoxicity of Antibody-Drug Conjugates
Linker TypeTargeting Moiety & PayloadCell LineIC50 (ng/mL)Reference
PEG-basedTrastuzumab-MMAESK-BR-3~10[2]
Polysarcosine-basedTrastuzumab-MMAESK-BR-3~5
Polypeptide (Val-Cit)Trastuzumab-MMAESK-BR-3~8
Table 2: In Vivo Efficacy of Interferon Conjugates
ConjugateTumor Growth Inhibition (%)Half-life (hours)Reference
PEG-Interferon~50~24
pSar-Interferon~65~28
Table 3: Drug Release from Nanoparticles
Nanoparticle FormulationDrugRelease at 24h (%)Release MechanismReference
PEGylated LiposomesDoxorubicin~40Diffusion
Polysaccharide-based NanoparticlesCurcumin~60Swelling & Erosion

Experimental Protocols

Detailed methodologies are crucial for the reproducible evaluation of linker performance.

Protocol 1: Synthesis of Polysarcosine-Interferon (pSar-IFN) Conjugate

This protocol is adapted from a study comparing pSar-IFN with PEG-IFN.

Objective: To achieve site-specific N-terminal conjugation of polysarcosine to human interferon-α2b (IFN).

Materials:

  • Cys-IFN (Interferon with an N-terminal cysteine)

  • Phenyl thioester-functionalized polysarcosine (PhS-pSar)

  • Tris-HCl buffer (50 mM, pH 7.5)

  • PD-10 desalting column

  • FPLC system with a Mono S cation exchange column

  • Buffer A: 50 mM CH3COONa, pH 4.5

  • Buffer B: 50 mM CH3COONa with 2 M NaCl, pH 4.5

Procedure:

  • Produce Cys-IFN by TEV protease digestion and concentrate to approximately 5 mg/mL.

  • Dissolve PhS-pSar powder in the Cys-IFN solution at a 3-fold molar excess.

  • Incubate the reaction mixture at room temperature for approximately 8 hours.

  • Dilute the reaction mixture and pass it through a PD-10 desalting column to remove small molecular weight impurities.

  • Purify the pSar-IFN conjugate using an FPLC system with a Mono S column, eluting with a gradient of Buffer B.

  • Characterize the final product using SDS-PAGE and mass spectrometry.

Protocol 2: In Vitro Plasma Stability Assay (LC-MS Method)

This assay evaluates the stability of a bioconjugate in plasma by measuring the drug-to-antibody ratio (DAR) over time.

Objective: To determine the stability of the linker in a biological matrix.

Materials:

  • Bioconjugate (e.g., ADC)

  • Human or mouse plasma

  • Incubator at 37°C

  • Affinity capture beads (e.g., Protein A)

  • Wash buffers

  • Elution buffer

  • Reducing agent (e.g., DTT)

  • LC-MS system

Procedure:

  • Incubate the bioconjugate in plasma at a concentration of 100 µg/mL at 37°C.

  • At various time points (e.g., 0, 24, 48, 96, 168 hours), take an aliquot of the plasma-ADC mixture.

  • Capture the ADC from the plasma using affinity beads.

  • Wash the beads to remove non-specifically bound proteins.

  • Elute the ADC from the beads and reduce it to separate the light and heavy antibody chains.

  • Analyze the sample using LC-MS to determine the relative abundance of drug-loaded and unloaded antibody chains.

  • Calculate the average DAR at each time point. A decrease in DAR over time indicates linker instability.

Protocol 3: In Vitro Cytotoxicity Assay (MTT Assay)

This assay measures the cytotoxic effect of a bioconjugate on cancer cells.

Objective: To determine the in vitro potency of the bioconjugate.

Materials:

  • Target cancer cell line

  • Cell culture medium and supplements

  • 96-well plates

  • Bioconjugate

  • MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • Plate reader

Procedure:

  • Seed the target cells in 96-well plates and allow them to adhere overnight.

  • Prepare serial dilutions of the bioconjugate in cell culture medium.

  • Treat the cells with the diluted bioconjugate and include untreated controls.

  • Incubate the plate for 72-96 hours.

  • Add MTT solution to each well and incubate for 2-4 hours.

  • Add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at the appropriate wavelength using a plate reader.

  • Calculate the cell viability and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Visualizing the Concepts: Signaling Pathways and Workflows

To better illustrate the concepts discussed, the following diagrams were generated using the DOT language.

cluster_peg PEG-based Linker cluster_alternatives Alternative Linkers PEG_Linker This compound Bioconjugate Bioconjugate PEG_Linker->Bioconjugate Conjugation pSar Polysarcosine (pSar) pSar->Bioconjugate Conjugation Polypeptide Polypeptide-based Polypeptide->Bioconjugate Conjugation Application Biomedical Application Bioconjugate->Application

Overview of Linker Technologies in Bioconjugation.

cluster_workflow In Vitro Cytotoxicity Assay Workflow A Seed Cancer Cells B Prepare Bioconjugate Serial Dilutions A->B C Treat Cells B->C D Incubate (72-96h) C->D E Add MTT Reagent D->E F Incubate (2-4h) E->F G Add Solubilization Solution F->G H Measure Absorbance G->H I Calculate IC50 H->I cluster_adc Antibody-Drug Conjugate (ADC) Action ADC ADC in Circulation Binding Binding to Surface Antigen ADC->Binding TargetCell Target Cancer Cell TargetCell->Binding Internalization Internalization Binding->Internalization Lysosome Lysosome Internalization->Lysosome PayloadRelease Payload Release Lysosome->PayloadRelease CellDeath Cell Death PayloadRelease->CellDeath

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal of Amino-PEG25-acid

Author: BenchChem Technical Support Team. Date: November 2025

Ensuring the safe and environmentally responsible disposal of laboratory reagents is a critical component of modern research. This guide provides essential safety and logistical information for the proper disposal of Amino-PEG25-acid, tailored for researchers, scientists, and professionals in drug development. Adherence to these procedures is vital for maintaining a safe laboratory environment and complying with regulatory standards.

This compound is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects[1]. Therefore, it is imperative that this substance is not released into the environment and is disposed of through a licensed waste disposal company[1].

Key Safety and Disposal Information

For easy reference, the key physical and chemical properties of this compound are summarized below.

PropertyValue
Synonyms This compound
Formula C53H107NO27
Molecular Weight 1190.42
CAS Number Not available in the provided search results.

Source: DC Chemicals[1][2]

Disposal Protocol

The primary directive for the disposal of this compound is to use an approved waste disposal plant[1]. The following steps provide a detailed protocol for its handling and disposal.

Step 1: Personal Protective Equipment (PPE)

Before handling this compound, ensure you are wearing appropriate personal protective equipment to minimize exposure.

  • Eye Protection: Safety goggles with side-shields are mandatory.

  • Hand Protection: Wear protective gloves.

  • Skin and Body Protection: Impervious clothing should be worn to prevent skin contact.

  • Respiratory Protection: In case of dust or aerosol formation, use a suitable respirator.

Step 2: Containment of Spills

In the event of a spill, immediate containment is crucial to prevent environmental contamination.

  • Prevent Further Leakage: Take immediate steps to stop the source of the spill if it is safe to do so.

  • Environmental Protection: Keep the product away from drains, surface water, and ground water.

  • Containment Method: Absorb solutions with a finely-powdered liquid-binding material such as diatomite or universal binders. For solid spills, take up the material mechanically, avoiding dust formation.

Step 3: Waste Collection and Storage

Proper collection and storage of waste are essential before final disposal.

  • Container: Place the absorbed material or collected solid into a suitable, labeled, and closed container for disposal.

  • Storage: Keep the waste container tightly sealed in a cool, well-ventilated area, away from direct sunlight and sources of ignition.

Step 4: Final Disposal

The final disposal of this compound waste must be handled by professionals.

  • Approved Waste Disposal Plant: Dispose of the contents and the container at an approved waste disposal plant. Do not dispose of it in the sanitary sewer.

  • Decontamination: Decontaminate surfaces and equipment that have come into contact with the chemical by scrubbing with alcohol.

Disposal Workflow Diagram

The following diagram illustrates the step-by-step process for the safe disposal of this compound.

cluster_prep Preparation cluster_handling Handling & Containment cluster_disposal Disposal ppe Wear Appropriate PPE (Goggles, Gloves, Lab Coat) spill Spill Occurs contain Contain Spill (Absorb liquid, collect solid) spill->contain Immediate Action prevent Prevent Entry into Drains contain->prevent collect Collect Waste in Labeled Container prevent->collect store Store in Cool, Well-Ventilated Area collect->store dispose Dispose via Approved Waste Disposal Plant store->dispose

Caption: Workflow for the safe disposal of this compound.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Amino-PEG25-acid

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the safe and effective handling of specialized chemical reagents is paramount. This guide provides essential safety and logistical information for the use of Amino-PEG25-acid, offering procedural, step-by-step guidance to ensure operational integrity and laboratory safety.

Immediate Safety and Hazard Information

This compound is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects[1]. Adherence to proper handling and disposal protocols is critical to mitigate these risks.

Hazard Identification and Classification:

Hazard ClassCategoryHazard Statement
Acute Toxicity, Oral4H302: Harmful if swallowed[1]
Acute Aquatic Toxicity1H400: Very toxic to aquatic life[1]
Chronic Aquatic Toxicity1H410: Very toxic to aquatic life with long lasting effects[1]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the first line of defense against chemical exposure. The following equipment is mandatory when handling this compound.

Recommended Personal Protective Equipment:

Body PartEquipmentSpecification
EyesSafety goggles with side-shieldsMust be worn at all times to protect against splashes[1].
HandsProtective glovesNitrile or other chemical-resistant gloves are required. Inspect before use.
BodyImpervious clothing, Lab coatA lab coat or chemical-resistant apron should be worn.
RespiratorySuitable respiratorUse in areas with adequate ventilation. A respirator is necessary if dust or aerosols are generated.
FeetClosed-toe shoesRequired in all laboratory settings where chemicals are handled.

Operational Handling Protocol

Proper handling techniques are crucial to prevent contamination and accidental exposure.

Step-by-Step Handling Procedure:

  • Preparation : Ensure a designated handling area, such as a fume hood or a well-ventilated chemical bench, is clean and uncluttered. Have all necessary equipment, including PPE and spill containment materials, readily available.

  • Weighing and Aliquoting : When handling the powdered form, avoid creating dust. Use a chemical fume hood to minimize inhalation risks.

  • Dissolving : When preparing solutions, add the solvent to the this compound slowly to avoid splashing.

  • Reactions : The terminal carboxylic acid can be reacted with primary amine groups in the presence of activators like EDC or DCC to form a stable amide bond. The amine group is reactive with carboxylic acids, activated NHS esters, and carbonyls.

  • Storage : Keep the container tightly sealed in a cool, well-ventilated area. Store the powdered form at -20°C and solutions at -80°C, away from direct sunlight and ignition sources. Segregate from strong acids/alkalis and strong oxidizing/reducing agents.

  • Transportation : When moving the chemical, use secondary containment to prevent spills.

Emergency Procedures

In the event of an accidental exposure or spill, immediate and appropriate action is critical.

First Aid and Spill Response:

IncidentProcedure
Eye Contact Immediately flush eyes with large amounts of water for at least 15 minutes, holding eyelids apart. Seek prompt medical attention.
Skin Contact Remove contaminated clothing and rinse the affected skin area thoroughly with water. Call a physician if irritation persists.
Inhalation Move the individual to fresh air immediately. If breathing is difficult, provide oxygen and seek medical help.
Ingestion If swallowed, rinse the mouth with water. Call a poison control center or doctor immediately for treatment advice.
Spill For small spills, absorb the material with a non-combustible absorbent material (e.g., sand, earth). Decontaminate the area with alcohol. For large spills, evacuate the area and contact emergency services.

Disposal Plan

Proper disposal is an environmental and regulatory responsibility.

Waste Disposal Protocol:

All waste materials, including empty containers and contaminated items, must be disposed of in accordance with local, state, and federal regulations. Dispose of contents and container to an approved waste disposal plant. Do not allow the product to enter drains or water courses due to its high aquatic toxicity.

Experimental Workflow for Safe Handling

The following diagram outlines the logical flow for safely handling this compound from receipt to disposal.

SafeHandlingWorkflow cluster_emergency Emergency Protocol A Receive Chemical & Review SDS B Don Personal Protective Equipment (PPE) A->B C Prepare Designated Workspace (Fume Hood) B->C D Weigh/Aliquot this compound C->D E Perform Experimental Procedure D->E F Store Unused Material Appropriately E->F G Decontaminate Workspace E->G J Spill or Exposure Occurs E->J H Dispose of Waste Materials G->H I Remove and Clean/Dispose of PPE H->I K Follow First Aid Procedures J->K L Execute Spill Containment J->L M Report Incident K->M L->M

Caption: Workflow for the safe handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Amino-PEG25-acid
Reactant of Route 2
Amino-PEG25-acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.